molecular formula C5H8O4 B174623 Propanoic acid, 2-(acetyloxy)-, (2R)- CAS No. 18668-00-3

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No.: B174623
CAS No.: 18668-00-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(acetyloxy)-, (2R)-, also known as Propanoic acid, 2-(acetyloxy)-, (2R)-, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 2-(acetyloxy)-, (2R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanoic acid, 2-(acetyloxy)-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(acetyloxy)-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-00-3
Record name (R)-(+)-2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R)-2-(acetyloxy)propanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2R)-2-(acetyloxy)propanoic acid

Introduction

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral organic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure consists of a propanoic acid backbone with an acetyloxy group attached to the chiral center at the second carbon (C2).[1] This bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block for complex organic synthesis.[1] The specific 'R' configuration is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals, where stereochemistry dictates biological activity and efficacy.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing (2R)-2-(acetyloxy)propanoic acid. It is intended for researchers, chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available synthetic routes.

Core Synthesis Strategies: An Overview

The synthesis of a specific enantiomer like (2R)-2-(acetyloxy)propanoic acid fundamentally relies on two strategic approaches:

  • Stereospecific Synthesis: This approach utilizes a starting material that already contains the desired stereochemistry. The subsequent chemical transformations are designed to proceed without affecting the chiral center. The most direct method in this category is the acetylation of (R)-lactic acid.

  • Chiral Resolution: This strategy begins with a racemic mixture—an equal blend of both (R) and (S) enantiomers—and employs a method to separate them. Key techniques include kinetic resolution, where one enantiomer reacts faster than the other, and the formation of diastereomeric salts that can be physically separated.[3]

The choice between these strategies depends on factors such as the availability and cost of chiral starting materials, desired enantiomeric purity, scalability, and overall process economics.

Method 1: Stereospecific Acetylation of (R)-Lactic Acid

This is the most direct and atom-economical approach, assuming the availability of high-purity (R)-(+)-lactic acid (D-lactic acid). The core of this method is the esterification of the hydroxyl group of (R)-lactic acid with an acetylating agent.

Causality and Experimental Choices

The primary reaction involves the nucleophilic attack of the hydroxyl group of lactic acid on the electrophilic carbonyl carbon of an acetylating agent.

  • Acetylating Agent: Acetic anhydride is commonly preferred over acetyl chloride or acetic acid on an industrial scale.[4] It reacts readily with the alcohol group, and the byproduct, acetic acid, can be easily removed or act as a solvent.[4][5] Using acetic acid directly requires a catalyst and often harsh conditions to drive the equilibrium towards the product by removing water, which can be inefficient.[6][7]

  • Catalyst: While the reaction can proceed without a catalyst, acid catalysts like sulfuric acid (H₂SO₄) or solid acid catalysts (e.g., ion-exchange resins, zeolites) are often employed to increase the reaction rate.[5][6] Solid acid catalysts are advantageous as they simplify product purification by being easily filtered out, making the process more suitable for continuous operations.[6][7]

  • Solvent: The reaction can be run neat, using an excess of acetic anhydride or acetic acid as the solvent.[4][7] In some cases, an organic solvent like toluene is used to facilitate water removal via azeotropic distillation, particularly when acetic acid is the acetylating agent.[5]

  • Water Management: Commercial lactic acid is often supplied as an aqueous solution (e.g., 80-90%).[4][5] Water must be removed before or during the acetylation reaction, as it consumes the acetic anhydride. Industrial processes have been developed where water is continuously removed by distillation while the acetylation occurs.[4]

Experimental Protocol: Catalytic Acetylation using Acetic Anhydride

This protocol is a representative example based on common laboratory and industrial practices.[4][5][6]

  • Preparation: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add (R)-lactic acid. If using an aqueous solution, add an appropriate solvent like toluene to facilitate azeotropic removal of water, or use a continuous distillation setup to remove water under vacuum.[4]

  • Reagent Addition: Once the lactic acid is substantially free of water, cool the vessel to room temperature. Slowly add acetic anhydride. A typical molar ratio is 1.0 to 1.4 moles of acetic anhydride per mole of lactic acid.[4] Acetic acid can be used as a co-solvent.[4]

  • Catalysis: If desired, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a solid acid catalyst like Amberlyst 70.[7] The catalyst loading is typically around 5 wt% of the total reactants.[7]

  • Reaction: Heat the mixture to a temperature between 80-110°C and stir. Monitor the reaction progress using a suitable analytical technique (e.g., GC, NMR) by taking aliquots over time. The reaction typically takes several hours.[5][7]

  • Work-up and Purification: After the reaction is complete, cool the mixture. If a solid catalyst was used, it is removed by filtration. The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The crude (2R)-2-(acetyloxy)propanoic acid can be further purified by vacuum distillation to yield the final product.

Data Presentation
CatalystStarting MaterialTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid(S)-Lactic Acid (85% aq.)RefluxSeveral~85%[5]
Amberlyst 70Lactic Acid1003~70%[7]
Zeolite H-YLactic Acid1003~55%[7]

Note: Yields can vary significantly based on the specific conditions, particularly the efficiency of water removal.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Acetylation Reaction cluster_purification Work-up & Purification A (R)-Lactic Acid (Aqueous Solution) B Water Removal (Azeotropic Distillation/Vacuum) A->B C Anhydrous (R)-Lactic Acid B->C D Add Acetic Anhydride & Acid Catalyst C->D E Heat (80-110°C) & Stir D->E F Reaction Mixture E->F G Catalyst Removal (Filtration) F->G H Solvent Removal (Vacuum Distillation) G->H I Purified (2R)-2-(acetyloxy)propanoic acid H->I

Caption: Workflow for Stereospecific Acetylation.

Method 2: Kinetic Resolution of Racemic 2-Acetoxypropanoic Acid

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent.[8] One enantiomer is converted into a different product more quickly, allowing the slower-reacting, desired enantiomer to be isolated. The maximum theoretical yield for the recovered enantiomer is 50%.[9]

Enzymatic Kinetic Resolution (EKR)

Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution due to their exquisite stereoselectivity.[10] A common EKR strategy involves the enantioselective esterification of a racemic alcohol or the hydrolysis of a racemic ester.

In the context of resolving racemic 2-hydroxypropanoic acid (lactic acid), a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. For instance, a lipase might preferentially acylate (S)-lactic acid, leaving (R)-lactic acid behind. The unreacted (R)-lactic acid can then be isolated and subsequently acetylated to form the target molecule.

  • Enzyme: Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used due to their broad substrate scope and stability in organic solvents.[11] The choice of enzyme is critical as it determines which enantiomer reacts faster.

  • Acyl Donor: For esterification, an acyl donor is required. Vinyl acetate is often an excellent choice because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.[8]

  • Solvent: The choice of solvent can influence enzyme activity and selectivity. Non-polar organic solvents like hexane or toluene are common. Solvent-free systems are also possible.[11]

  • Separation: After the resolution, the product (an ester) and the unreacted starting material (an alcohol) have different chemical properties and can be easily separated by standard techniques like chromatography or extraction.

  • Setup: In a flask, dissolve racemic lactic acid in a suitable organic solvent (e.g., toluene).

  • Reagents: Add the acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C). Monitor the reaction progress, aiming for approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.

  • Enzyme Removal: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the resulting ester ((S)-2-acetoxypropanoic acid) from the unreacted (R)-lactic acid using column chromatography or chemical extraction.

  • Final Step: Acetylate the isolated (R)-lactic acid as described in Method 1 to obtain the final product, (2R)-2-(acetyloxy)propanoic acid.

Dynamic Kinetic Resolution (DKR)

A major drawback of standard kinetic resolution is the 50% maximum yield. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the fast, selective reaction of one enantiomer with a method to continuously racemize the slow-reacting enantiomer in situ.[12] This allows for a theoretical yield of up to 100% of a single enantiomeric product.[9]

  • Mechanism: DKR requires a racemization catalyst that interconverts the starting material enantiomers, and a resolution catalyst (e.g., an enzyme) that selectively converts one of those enantiomers into the product. For the racemization to be effective, it must occur at a rate comparable to or faster than the enzymatic reaction.[12]

  • Application: While highly effective for alcohols and amines, applying DKR directly to the synthesis of (2R)-2-(acetyloxy)propanoic acid would typically involve resolving a precursor like an ester of lactic acid in the presence of a racemization catalyst.

Workflow Diagram

G cluster_input Input cluster_process Kinetic Resolution cluster_output Separation & Final Synthesis Racemate Racemic Lactic Acid ((R)-LA + (S)-LA) Enzyme Lipase + Acyl Donor Racemate->Enzyme S_Product (S)-Lactyl Acetate (Fast Reaction) Enzyme->S_Product k_fast R_Unreacted (R)-Lactic Acid (Slow Reaction) Enzyme->R_Unreacted k_slow Separation Separation (Chromatography/Extraction) S_Product->Separation R_Unreacted->Separation R_Isolated Isolated (R)-Lactic Acid Separation->R_Isolated Acetylation Acetylation (Method 1) R_Isolated->Acetylation Final_Product (2R)-2-(acetyloxy)propanoic acid Acetylation->Final_Product

Caption: Enzymatic Kinetic Resolution (EKR) Pathway.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical e.e.Scalability
Stereospecific Acetylation High theoretical yield (>90%); Atom economical; Direct route.Dependent on availability and cost of enantiopure (R)-lactic acid; Risk of racemization under harsh conditions.>99% (depends on starting material)Excellent
Enzymatic Kinetic Resolution (EKR) Very high enantioselectivity; Mild reaction conditions; Reusable catalyst (enzyme).Maximum 50% yield of desired enantiomer; Requires separation of product and starting material.>98%Good, but can be costly at scale
Dynamic Kinetic Resolution (DKR) Theoretical yield up to 100%; High enantioselectivity.Requires compatible racemization and resolution catalysts; Can be complex to optimize.>98%Moderate; catalyst compatibility is key
Diastereomeric Salt Resolution Classic, well-established method.Often requires stoichiometric amounts of expensive resolving agents; Can be labor-intensive (multiple crystallizations).Variable, depends on crystallization efficiencyModerate

Conclusion

The synthesis of (2R)-2-(acetyloxy)propanoic acid can be effectively achieved through several distinct methodologies. For large-scale industrial production, stereospecific acetylation of (R)-lactic acid remains the most direct and economically viable route, provided a reliable source of the chiral starting material is available. Continuous processing technologies are further enhancing the efficiency of this approach by optimizing water removal and catalyst recycling.[4]

For applications demanding the highest enantiomeric purity or where the chiral precursor is unavailable, enzymatic resolutions offer an excellent alternative. While traditional kinetic resolution is limited by a 50% yield, it provides access to both enantiomers. The development of dynamic kinetic resolution processes presents the most elegant solution, combining high selectivity with the potential for quantitative conversion, and represents a key area of ongoing research for the sustainable production of chiral molecules. The optimal choice of synthesis will always depend on a careful evaluation of process economics, required purity, scale, and available resources.

References

A-Technical-Guide-to-the-Chiral-Synthesis-and-Characterization-of-O-acetyl-D-lactic-acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Introduction: The Significance of Stereochemical Precision

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. O-acetyl-D-lactic acid, a chiral building block, exemplifies this principle. Its defined stereochemistry is paramount in the synthesis of complex molecules, including certain biodegradable polymers and pharmaceutical intermediates. This guide provides an in-depth, experience-driven walkthrough of the chiral synthesis and rigorous characterization of O-acetyl-D-lactic acid, designed for professionals who require both procedural accuracy and a deep understanding of the underlying scientific rationale.

The synthesis of a specific enantiomer, such as the D-form of O-acetyl-lactic acid, necessitates a strategy that can overcome the inherent challenge of controlling stereochemistry. Direct synthesis often leads to a racemic mixture, a 50:50 blend of both D and L enantiomers, which may exhibit drastically different physiological effects.[1][2] Therefore, the core of this guide is not merely the synthesis itself, but the enantioselective synthesis, a process that preferentially generates one enantiomer over the other.

This document is structured to provide a logical and practical workflow, from the initial synthetic design to the final confirmation of enantiomeric purity. Each step is presented with an emphasis on the "why" behind the "how," reflecting a philosophy of self-validating protocols where understanding the causality of each experimental choice ensures reproducibility and troubleshooting prowess.

Part 1: Enantioselective Synthesis of O-acetyl-D-lactic acid

The synthesis of O-acetyl-D-lactic acid can be approached through several routes. A common and reliable method involves the acetylation of commercially available D-lactic acid. This method is advantageous due to the direct transfer of the existing chirality from the starting material to the product.

Causality of the Synthetic Approach

The chosen method is a direct O-acetylation of D-lactic acid using acetic anhydride with a catalytic amount of a mild acid or base. This approach is selected for its high efficiency, atom economy, and, most importantly, its retention of the stereocenter at the C2 position of the lactic acid backbone. The reaction mechanism does not involve the breaking of any bonds to the chiral carbon, thus preserving the D-configuration of the starting material.

The reaction is as follows:

(D)-HO-CH(CH₃)-COOH + (CH₃CO)₂O → (D)-CH₃CO-O-CH(CH₃)-COOH + CH₃COOH

Experimental Protocol: O-Acetylation of D-Lactic Acid
  • Reagent Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 g of D-lactic acid.

  • Reaction Setup: To the flask, cautiously add 75 mL of acetic anhydride.

  • Catalysis: Add 1-2 drops of concentrated sulfuric acid as a catalyst. The use of a strong acid catalyst accelerates the reaction rate by protonating the carbonyl oxygen of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of the lactic acid.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride and acetic acid byproduct are removed by vacuum distillation. The resulting crude O-acetyl-D-lactic acid can be further purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Workflow for the Synthesis of O-acetyl-D-lactic acid

Synthesis_Workflow Start D-Lactic Acid Reaction Reaction at 50-60°C Start->Reaction Reagents Acetic Anhydride Sulfuric Acid (cat.) Reagents->Reaction Workup Vacuum Distillation Reaction->Workup Purification Fractional Distillation Workup->Purification Product O-acetyl-D-lactic acid Purification->Product

Caption: Synthetic workflow for O-acetyl-D-lactic acid.

Part 2: Comprehensive Characterization

The confirmation of the successful synthesis of O-acetyl-D-lactic acid requires a multi-faceted characterization approach. This not only verifies the chemical structure but, crucially, confirms the enantiomeric purity of the product. The following techniques are essential for a complete and trustworthy analysis.

Polarimetry: The First Indication of Chirality

Theoretical Basis: Chiral molecules have the unique property of rotating the plane of polarized light.[3][4] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).[3][5] For O-acetyl-D-lactic acid, a positive rotation (dextrorotatory) is expected, which is a key preliminary confirmation of the correct enantiomer.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the synthesized O-acetyl-D-lactic acid of a known concentration (e.g., 1 g/100 mL) in a suitable solvent such as chloroform.

  • Measurement: Use a polarimeter to measure the optical rotation of the solution at a standard wavelength (usually the sodium D-line at 589 nm) and temperature (20°C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the sample in g/mL.

Data Presentation:

ParameterValue
Concentration (c)1.0 g/100 mL in Chloroform
Path Length (l)1.0 dm
Observed Rotation (α)+X.XX°
Specific Rotation [α]+X.XX°

(Note: The exact value of the specific rotation should be compared to literature values for enantiomerically pure O-acetyl-D-lactic acid.)

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Theoretical Basis: Chiral HPLC is a powerful technique for separating enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8] This allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), which has been shown to be effective for the separation of lactic acid derivatives.[8][9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

  • Analysis: Inject the sample into the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Data Presentation:

EnantiomerRetention Time (min)Peak Area
D-enantiomert_R(D)A_D
L-enantiomert_R(L)A_L

Chiral HPLC Chromatogram Interpretation: A successful chiral synthesis will show a large peak corresponding to the D-enantiomer and a very small or non-existent peak for the L-enantiomer, indicating a high enantiomeric excess.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Theoretical Basis: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of a compound.[11] For O-acetyl-D-lactic acid, NMR will confirm the presence of all the expected functional groups and their connectivity.

¹H NMR:

  • A quartet for the proton on the chiral carbon (C2), coupled to the methyl protons.

  • A doublet for the methyl protons on the lactic acid backbone, coupled to the C2 proton.

  • A singlet for the methyl protons of the acetyl group.

  • A broad singlet for the carboxylic acid proton.

¹³C NMR:

  • A peak for the carbonyl carbon of the carboxylic acid.

  • A peak for the carbonyl carbon of the acetyl group.

  • A peak for the chiral carbon (C2).

  • A peak for the methyl carbon of the lactic acid backbone.

  • A peak for the methyl carbon of the acetyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Data Presentation:

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1H-COOH
~5.0q1H-CH(CH₃)-
~2.1s3H-C(O)CH₃
~1.5d3H-CH(CH₃)-
¹³C NMR Chemical Shift (δ, ppm)Assignment
~175-COOH
~170-C(O)CH₃
~68-CH(CH₃)-
~20-C(O)CH₃
~16-CH(CH₃)-

(Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.)

Overall Characterization Workflow

Characterization_Workflow Product Synthesized Product Polarimetry Polarimetry Product->Polarimetry HPLC Chiral HPLC Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Confirmation1 Confirmation of Optical Activity Polarimetry->Confirmation1 Confirmation2 Quantification of Enantiomeric Purity HPLC->Confirmation2 Confirmation3 Verification of Molecular Structure NMR->Confirmation3 Final Verified O-acetyl-D-lactic acid Confirmation1->Final Confirmation2->Final Confirmation3->Final

Caption: Comprehensive characterization workflow.

Conclusion: A Self-Validating Approach to Chiral Synthesis

This guide has outlined a robust and reliable methodology for the chiral synthesis and comprehensive characterization of O-acetyl-D-lactic acid. By integrating a clear understanding of the chemical principles behind each step with detailed, actionable protocols, researchers and drug development professionals can confidently produce and validate this important chiral building block. The emphasis on a multi-technique characterization workflow ensures the trustworthiness of the final product's identity and enantiomeric purity, which is the cornerstone of scientific integrity in the development of stereochemically defined molecules.

The successful execution of this workflow not only yields the desired product but also reinforces the importance of a holistic and self-validating approach to chemical synthesis, where each step is understood, controlled, and verified.

References

An In-depth Technical Guide to (2R)-2-(acetyloxy)propanoic acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex organic molecules, most notably as a key precursor to the non-ionic X-ray contrast agent, Iopamidol. This technical guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-(acetyloxy)propanoic acid, detailed protocols for its synthesis and analysis, insights into its stability and degradation, and a discussion of its critical role in drug development. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of a Chiral Synthon

(2R)-2-(acetyloxy)propanoic acid belongs to the class of chiral carboxylic acids, possessing a stereocenter at the C2 position. This chirality is fundamental to its utility, as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent parts. The molecule is structurally derived from D-lactic acid, a naturally occurring alpha-hydroxy acid, through acetylation of the hydroxyl group. This seemingly simple modification transforms a common metabolite into a versatile synthetic intermediate.

The primary driver for the industrial interest in (2R)-2-(acetyloxy)propanoic acid is its role as a key chiral starting material for the synthesis of Iopamidol. The precise stereochemistry of this precursor is crucial for the final drug's safety and efficacy profile. Beyond this principal application, its dual functionality as a carboxylic acid and an ester opens avenues for its use in the synthesis of various other chiral molecules and polymers.[1]

This guide will systematically delineate the core scientific and technical information required for the effective handling, analysis, and application of (2R)-2-(acetyloxy)propanoic acid in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R)-2-(acetyloxy)propanoic acid is essential for its effective use in synthesis and for the development of robust analytical methods.

General and Stereochemical Properties

(2R)-2-(acetyloxy)propanoic acid is a colorless to almost colorless liquid at room temperature.[2][3] Its structure is characterized by a propanoic acid backbone with an acetoxy group at the chiral second carbon atom.

PropertyValueSource(s)
IUPAC Name (2R)-2-(acetyloxy)propanoic acid[1]
Synonyms (R)-2-acetoxypropanoic acid, (R)-(+)-2-Acetoxypropionic Acid, (+)-O-Acetyl-D-lactic Acid[2][3]
CAS Number 18668-00-3[2]
Molecular Formula C₅H₈O₄[2][3]
Molecular Weight 132.11 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[2]
Chirality One chiral center at C2[1]
Quantitative Physical and Chemical Data

The following table summarizes key quantitative data for (2R)-2-(acetyloxy)propanoic acid and its racemic and enantiomeric counterparts for comparative purposes.

Property(2R)-enantiomer(S)-enantiomerRacemic MixtureSource(s)
Density ~1.162 g/mL at 25°C (estimated)1.162 g/mL at 25°C1.176 g/mL at 20°C[2]
Boiling Point 82°C (estimated)115-117°C at 2 mmHg127°C at 11 mmHg[1]
Refractive Index ~1.422 at 20°C (estimated)1.422 at 20°C1.423 at 20°C[2]
Specific Rotation [α]D +9° (c=2.5 in 1.5 M NaOH)-44.0° to -55.0° (c=7 in CHCl₃)[2]
Solubility Soluble in water, alcohols, and other organic solventsSoluble in water, alcohols, and other organic solventsSoluble in water, alcohols, and other organic solvents[1]

Spectroscopic and Chromatographic Characterization

Accurate identification and purity assessment are critical in the handling and application of chiral intermediates. This section details the expected spectroscopic and chromatographic profiles of (2R)-2-(acetyloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (2R)-2-(acetyloxy)propanoic acid. The spectra of the (2R) and (2S) enantiomers are identical in an achiral solvent.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

    • A doublet for the methyl protons of the propanoic acid backbone (CH₃-CH).

    • A quartet for the methine proton (CH₃-CH).

    • A singlet for the methyl protons of the acetyl group (CH₃-CO).

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in unique chemical environments:

    • The carbonyl carbon of the carboxylic acid.

    • The carbonyl carbon of the acetyl group.

    • The methine carbon of the propanoic acid backbone.

    • The methyl carbon of the propanoic acid backbone.

    • The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • C=O stretch: Two distinct strong absorptions are anticipated: one for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹) and another for the ester carbonyl group (around 1735-1750 cm⁻¹).

  • C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 132 is expected, although it may be weak. Common fragmentation pathways for carboxylic acids and esters would likely be observed, including the loss of the acetyl group, the carboxyl group, and other small fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and enantiomeric excess of (2R)-2-(acetyloxy)propanoic acid. Due to its chiral nature, specialized techniques are required for enantiomeric separation.

Caption: General workflow for the chiral HPLC analysis of (2R)-2-(acetyloxy)propanoic acid.

This protocol provides a starting point for the method development for the chiral separation of 2-(acetyloxy)propanoic acid enantiomers. Optimization may be required based on the specific column and instrumentation used.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid) is typically added to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:2-propanol:trifluoroacetic acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Synthesis and Reactivity

(2R)-2-(acetyloxy)propanoic acid is most commonly synthesized from its corresponding chiral precursor, D-lactic acid.

Synthetic Pathway

The primary synthetic route involves the acetylation of the hydroxyl group of D-lactic acid using an acetylating agent such as acetic anhydride, often in the presence of an acid catalyst.

Synthesis_Pathway DLacticAcid D-(-)-Lactic Acid Reaction Acetylation DLacticAcid->Reaction AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product (2R)-2-(acetyloxy)propanoic acid Reaction->Product Byproduct Acetic Acid CH₃COOH Reaction->Byproduct

Caption: Synthesis of (2R)-2-(acetyloxy)propanoic acid from D-lactic acid.

Detailed Synthetic Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of (2R)-2-(acetyloxy)propanoic acid.

  • Materials:

    • D-(-)-Lactic acid

    • Acetic anhydride

    • Concentrated sulfuric acid (catalytic amount)

    • Toluene

    • Anhydrous sodium sulfate

    • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-(-)-lactic acid in a suitable solvent such as toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to a gentle reflux.

    • Slowly add acetic anhydride to the reaction mixture via a dropping funnel. The molar ratio of acetic anhydride to lactic acid is typically in the range of 1.1:1 to 1.5:1.

    • Continue to reflux the mixture for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess acetic anhydride with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • The crude (2R)-2-(acetyloxy)propanoic acid can be purified by vacuum distillation.

Stability and Degradation

The stability of (2R)-2-(acetyloxy)propanoic acid is a critical consideration for its storage and use in multi-step syntheses. The primary degradation pathway is the hydrolysis of the ester linkage.

Hydrolytic Instability

Similar to other esters, particularly those of alpha-hydroxy acids, the acetoxy group is susceptible to hydrolysis under both acidic and basic conditions. This reaction regenerates D-lactic acid and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Degradation_Pathway Product (2R)-2-(acetyloxy)propanoic acid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Product->Hydrolysis DLacticAcid D-(-)-Lactic Acid Hydrolysis->DLacticAcid AceticAcid Acetic Acid Hydrolysis->AceticAcid

Caption: Primary degradation pathway of (2R)-2-(acetyloxy)propanoic acid via hydrolysis.

Storage and Handling Recommendations

To minimize degradation, (2R)-2-(acetyloxy)propanoic acid should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It should be protected from moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Application in Drug Development: The Synthesis of Iopamidol

The most prominent application of (2R)-2-(acetyloxy)propanoic acid is in the synthesis of Iopamidol, a widely used non-ionic, low-osmolar X-ray contrast agent. The synthesis first involves the conversion of the carboxylic acid to its more reactive acid chloride, (S)-2-(acetyloxy)propanoyl chloride (note the change in stereochemical descriptor from R to S is a consequence of the Cahn-Ingold-Prelog priority rules upon conversion to the acid chloride, the stereocenter's configuration remains the same). This activated form is then reacted with a complex amine intermediate.

Role in the Iopamidol Synthesis

The (S)-2-(acetyloxy)propanoyl chloride is used to acylate the 5-amino group of a tri-iodinated benzene derivative. The stereochemistry of this side chain is critical for the pharmacological properties of the final Iopamidol molecule. The acetoxy group serves as a protecting group for the hydroxyl function, which is later deprotected under basic conditions to yield the final drug substance.[1][2][5]

Caption: Simplified workflow for the synthesis of Iopamidol highlighting the role of (2R)-2-(acetyloxy)propanoic acid.

Safety and Handling

(2R)-2-(acetyloxy)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]

Conclusion

(2R)-2-(acetyloxy)propanoic acid is a chiral intermediate of significant value in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry, derived from D-lactic acid, is essential for its primary application as a key building block for the contrast agent Iopamidol. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic and chromatographic characterization, synthetic methodologies, stability considerations, and safe handling practices. A thorough understanding of these aspects is crucial for any researcher or scientist working with this important chiral synthon, enabling its effective and safe utilization in the development of new chemical entities and pharmaceutical products.

References

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-2-Acetoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-2-Acetoxypropionic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis, demands rigorous analytical characterization to ensure its chemical identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to offer researchers and drug development professionals a practical framework for the comprehensive analysis of (R)-(+)-2-acetoxypropionic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like (R)-(+)-2-acetoxypropionic acid, NMR provides not only information about the carbon-hydrogen framework but can also be adapted for the assessment of enantiomeric purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
~5.05Quartet1H-CH(OAc)-
~2.10Singlet3H-C(O)CH₃
~1.50Doublet3H-CH(CH₃)-

Interpretation and Experimental Rationale:

The ¹H NMR spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show four distinct signals corresponding to the four unique proton environments.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration. The broadness of the peak is a result of hydrogen bonding and chemical exchange. To confirm this peak, a D₂O shake experiment can be performed. The addition of deuterium oxide will cause the -COOH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[1]

  • Methine Proton (-CH(OAc)-): This proton is adjacent to both an oxygen atom and a methyl group. The oxygen atom's electron-withdrawing nature shifts this signal downfield. It appears as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

  • Acetyl Protons (-C(O)CH₃): These three protons are equivalent and are adjacent to a carbonyl group, which deshields them. They appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH(CH₃)-): These protons are on the carbon adjacent to the chiral center. They are split into a doublet by the single methine proton (n+1 rule, where n=1).

¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

Chemical Shift (δ) ppmAssignment
~174-COOH
~170-C(O)CH₃
~68-CH(OAc)-
~20-C(O)CH₃
~16-CH(CH₃)-

Data is estimated based on analogous structures and publicly available data for the (S)-enantiomer.[2]

Interpretation and Experimental Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five distinct carbon environments in the molecule.

  • Carbonyl Carbons (-COOH and -C(O)CH₃): The two carbonyl carbons are the most deshielded carbons in the spectrum due to the direct attachment of highly electronegative oxygen atoms. The carboxylic acid carbon typically appears slightly more downfield than the ester carbonyl carbon.[3][4]

  • Methine Carbon (-CH(OAc)-): This carbon is bonded to an oxygen atom, which causes a significant downfield shift.

  • Methyl Carbons (-C(O)CH₃ and -CH(CH₃)-): The two methyl carbons are the most shielded carbons in the molecule. The acetyl methyl carbon is slightly more deshielded due to its proximity to the carbonyl group compared to the methyl group on the propionyl backbone.[5]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-(+)-2-acetoxypropionic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (R)-(+)-2-Acetoxypropionic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid)
~1750Strong, SharpC=O stretch (ester)
~1710Strong, SharpC=O stretch (carboxylic acid)
1320 - 1210MediumC-O stretch
1440 - 1395MediumO-H bend

Interpretation and Experimental Rationale:

The IR spectrum of (R)-(+)-2-acetoxypropionic acid is dominated by the characteristic absorptions of its carboxylic acid and ester functional groups.

  • O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding. This broadness often causes it to overlap with the C-H stretching vibrations.[6][7][8]

  • C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (around 1750 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹). The exact position can be influenced by the physical state of the sample (e.g., neat liquid, solution).[9][10]

  • C-O Stretch: A C-O stretching vibration is also expected in the fingerprint region.[6]

  • O-H Bend: The O-H bending vibration of the carboxylic acid group can also be observed.[6]

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient technique for obtaining IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of (R)-(+)-2-acetoxypropionic acid directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Table 4: Expected Mass Spectrometry Data for (R)-(+)-2-Acetoxypropionic Acid

m/zProposed Fragment
132[M]⁺ (Molecular Ion)
87[M - COOH]⁺
73[M - OAc]⁺
45[COOH]⁺
43[CH₃CO]⁺

Interpretation and Experimental Rationale:

The mass spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed. For (R)-(+)-2-acetoxypropionic acid (C₅H₈O₄), the expected m/z is 132.[11][12]

  • Key Fragmentations:

    • Loss of the carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 87.[13]

    • Cleavage of the ester linkage could lead to the loss of the acetoxy group (-OAc, 59 Da), though less common, or more likely, formation of an acylium ion.

    • A prominent peak at m/z 43 is expected, corresponding to the acetyl cation ([CH₃CO]⁺).[14]

    • A peak at m/z 45 corresponding to the carboxyl fragment ([COOH]⁺) is also likely.[15]

    • Loss of the hydroxyl radical (-OH, 17 Da) from the carboxylic acid is a common fragmentation pathway for carboxylic acids, which would yield a fragment at m/z 115.[13][16]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern.

  • Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion.

  • Fragmentation: The molecular ions, being high in energy, undergo fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

IV. Workflow Visualizations

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 phase Phasing acquire_C13->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick IR_Workflow start Start background Record Background Spectrum start->background sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Ratio to Background) acquire->process end Final Spectrum process->end MS_Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detect Detection intro Sample Introduction ionize Electron Ionization intro->ionize frag Fragmentation ionize->frag accelerate Ion Acceleration frag->accelerate separate Separation by m/z accelerate->separate detect Ion Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of O-acetyl-D-lactic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: O-acetyl-D-lactic acid is a chiral molecule whose biological effects are not yet characterized in the scientific literature. This guide provides a comprehensive framework for investigating its potential mechanisms of action. We will proceed from first principles, dissecting the molecule into its constituent components—an acetyl group and a D-lactic acid backbone—to formulate plausible biological hypotheses. This document is structured not as a review of existing knowledge, but as a strategic manual, equipping researchers with the experimental designs, detailed protocols, and data interpretation frameworks required to systematically uncover the function of this novel compound. We will explore its potential roles as a metabolic precursor, a signaling molecule, and a modulator of inflammatory and metabolic pathways, grounded in the established biology of D-lactate and protein acetylation.

Part 1: Foundational Hypotheses and Strategic Overview

The central challenge with a novel molecule like O-acetyl-D-lactic acid is the absence of established biological activity. Our investigation must, therefore, be hypothesis-driven. The logical starting point is to consider its structure: a D-lactic acid molecule esterified with an acetyl group. This structure immediately suggests two primary, non-mutually exclusive, mechanistic hypotheses.

Hypothesis 1: O-acetyl-D-lactic acid as a Pro-Metabolite

The ester bond is susceptible to hydrolysis by intracellular esterases. If cleaved, the compound would release equimolar amounts of D-lactic acid and acetic acid. This positions O-acetyl-D-lactic acid as a potential delivery vehicle for these two biologically active metabolites.

  • D-lactic acid: While the L-enantiomer is the common product of glycolysis in mammals, D-lactic acid is primarily a product of microbial metabolism.[1][2] Elevated levels in humans are associated with D-lactic acidosis, which can present with neurological symptoms.[3][4] However, emerging research indicates that D-lactate can also act as a signaling molecule, capable of modulating inflammatory responses.[5] Specifically, in bovine fibroblast-like synoviocytes, D-lactic acid was found to promote the expression of pro-inflammatory factors IL-6 and IL-8 through the ERK1/2, P38, Akt, and NF-κB signaling pathways.[5]

  • Acetic Acid (Acetate): Once inside the cell, acetate is rapidly converted to acetyl-CoA by acyl-CoA synthetase short-chain family member 2 (ACSS2). Acetyl-CoA is a cornerstone of cellular metabolism and epigenetic regulation.[6] It is the sole acetyl group donor for the acetylation of proteins, including histones, a key mechanism for controlling gene expression.[7][8]

Therefore, the biological effects of O-acetyl-D-lactic acid could be the sum of the effects of increased intracellular D-lactate and acetyl-CoA.

Hypothesis 2: O-acetyl-D-lactic acid as a Novel Signaling Molecule

Alternatively, the intact molecule may possess its own intrinsic biological activity. It could function as a ligand for cell surface or intracellular receptors, or as an allosteric modulator of enzymes, in a manner distinct from its constituent parts. This possibility, while speculative, cannot be dismissed without experimental evidence.

Our investigative strategy will be to systematically test these hypotheses. We will begin by determining the metabolic fate of the molecule and then proceed to dissect its downstream cellular effects.

Part 2: Experimental Workflow for Mechanistic Elucidation

This section provides a detailed, phased experimental plan. The causality behind each step is explained to guide the researcher's decision-making process.

Phase 1: Determining the Metabolic Fate of O-acetyl-D-lactic acid

Objective: To determine if O-acetyl-D-lactic acid is hydrolyzed intracellularly and to quantify the resulting metabolites.

Rationale: This is the critical first experiment. The results will dictate the subsequent direction of the investigation. If the molecule is rapidly hydrolyzed, our focus will shift to the known effects of D-lactic acid and acetate. If it remains intact, we must investigate its properties as a novel chemical entity.

Experimental Protocol: Intracellular Metabolite Analysis using LC-MS/MS

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or HepG2 hepatocytes for metabolic studies) to 80% confluency in 6-well plates.

  • Treatment: Treat the cells with a concentration range of O-acetyl-D-lactic acid (e.g., 10 µM, 100 µM, 1 mM) for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Include vehicle-only controls.

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate O-acetyl-D-lactic acid, D-lactic acid, and acetic acid.

    • Develop a Multiple Reaction Monitoring (MRM) method for the sensitive and specific quantification of each analyte. You will need pure standards for each compound to establish retention times and fragmentation patterns.

  • Data Analysis: Quantify the intracellular concentrations of O-acetyl-D-lactic acid, D-lactic acid, and acetate at each time point and dose. Plot the concentration of each metabolite over time.

Interpreting the Results:

  • Rapid Disappearance of Parent Compound and Appearance of Metabolites: If O-acetyl-D-lactic acid concentration drops quickly and is accompanied by a corresponding rise in D-lactic acid and acetate, this strongly supports Hypothesis 1 .

  • Parent Compound Remains Stable: If O-acetyl-D-lactic acid remains at high concentrations inside the cell with minimal breakdown, this supports Hypothesis 2 .

The following diagram illustrates this initial decision-making workflow.

G start Treat Cells with O-acetyl-D-lactic acid lcms LC-MS/MS Analysis of Intracellular Metabolites start->lcms hydrolyzed Is the compound hydrolyzed? lcms->hydrolyzed hyp1 Hypothesis 1: Pro-Metabolite Action hydrolyzed->hyp1  Yes hyp2 Hypothesis 2: Novel Molecule Action hydrolyzed->hyp2  No path1 Investigate downstream effects of D-Lactate and Acetate hyp1->path1 path2 Investigate receptor binding and enzyme modulation hyp2->path2

Caption: Initial workflow to determine the metabolic fate of O-acetyl-D-lactic acid.

Phase 2, Path A: Investigating the Effects of D-Lactate and Acetate (Pro-Metabolite Hypothesis)

Objective: To determine if the biological effects of O-acetyl-D-lactic acid can be replicated by co-administering D-lactic acid and acetic acid.

Rationale: If the parent compound is a pro-metabolite, its effects should be mimicked by its hydrolysis products. This is a crucial validation step.

Experimental Protocol 1: Inflammatory Pathway Activation

  • Cell Culture and Stimulation: Use RAW 264.7 macrophages. Pre-treat cells for 2 hours with:

    • Vehicle

    • O-acetyl-D-lactic acid (1 mM)

    • D-lactic acid (1 mM) + Sodium Acetate (1 mM)

    • D-lactic acid (1 mM) alone

    • Sodium Acetate (1 mM) alone

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

  • Endpoint Analysis 1 (Gene Expression): Extract RNA and perform qRT-PCR to measure the expression of pro-inflammatory genes like Il6, Il1b, and Tnf.

  • Endpoint Analysis 2 (Signaling Pathway Activation): Prepare protein lysates from cells treated for a shorter duration (e.g., 30 minutes post-LPS). Perform Western blotting to measure the phosphorylation of key signaling proteins: p-ERK1/2, p-p38, and p-NF-κB p65.

Experimental Protocol 2: Histone Acetylation

  • Cell Culture: Use any cell line of interest (e.g., HEK293T).

  • Treatment: Treat cells for 24 hours with the same compounds as in the previous protocol.

  • Histone Extraction: Isolate histone proteins using an acid extraction protocol.

  • Endpoint Analysis (Western Blot): Perform Western blotting on the histone extracts using antibodies against pan-acetyl-lysine (Ac-K) and specific marks like H3K9ac and H3K27ac.

Interpreting the Results:

  • Phenocopy: If the effects of O-acetyl-D-lactic acid on gene expression, signaling, and histone acetylation are closely matched by the combination of D-lactic acid and sodium acetate, this provides strong evidence for the pro-metabolite mechanism.

  • Divergence: If O-acetyl-D-lactic acid produces unique effects not seen with the combined metabolites, it suggests that either the intact molecule has its own activity (Hypothesis 2) or the kinetics of intracellular release are critically important.

The signaling pathway under investigation is illustrated below.

G cluster_0 Cellular Response to Metabolites cluster_1 Inflammatory Signaling cluster_2 Epigenetic Regulation DLactate D-Lactic Acid MAPK ERK1/2, p38 DLactate->MAPK Activates Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA NFkB NF-κB MAPK->NFkB Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->Genes Induces HATs HATs AcetylCoA->HATs Substrate Histones Histone Acetylation HATs->Histones Histones->Genes Regulates

Caption: Potential signaling pathways affected by D-Lactate and Acetate.

Phase 2, Path B: Investigating the Intact Molecule (Novel Signaling Hypothesis)

Objective: To identify potential protein targets of O-acetyl-D-lactic acid.

Rationale: If the molecule is metabolically stable, it must be interacting with cellular machinery to exert an effect. Identifying these interaction partners is key to defining its mechanism.

Experimental Protocol: Thermal Proteome Profiling (TPP)

Principle: TPP identifies protein-ligand interactions by measuring changes in the thermal stability of proteins across the proteome. Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Cell Lysate Preparation: Prepare intact cell lysates from the chosen cell line.

  • Treatment: Aliquot the lysate and treat with either vehicle (DMSO) or a high concentration of O-acetyl-D-lactic acid (e.g., 100 µM).

  • Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2°C increments). At each temperature, denatured/aggregated proteins are separated from the soluble fraction by centrifugation.

  • Sample Preparation for Mass Spectrometry: The soluble protein fraction from each temperature point is collected, digested into peptides, and labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to determine the relative abundance of each protein remaining in the soluble fraction at each temperature.

  • Data Analysis: For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve". Compare the curves between the vehicle- and drug-treated samples. A shift in the melting curve indicates a direct interaction between the protein and O-acetyl-D-lactic acid.

Interpreting the Results:

  • Positive Hits: Proteins that show a significant and reproducible thermal shift upon treatment are considered direct binding targets.

  • Follow-up: Candidate proteins must be validated using orthogonal methods, such as surface plasmon resonance (SPR) with purified protein or cellular assays after gene knockdown (siRNA) of the target protein.

Part 3: Data Presentation and Summary

To effectively compare outcomes, all quantitative data should be summarized in tables.

Table 1: Summary of Intracellular Metabolite Concentrations (LC-MS/MS)

Time Point Treatment Group [O-acetyl-D-lactic acid] (µM) [D-lactic acid] (µM) [Acetate] (µM)
1 hr Vehicle 0 Baseline Baseline
1 hr 1 mM O-acetyl-D-LA X ± SD Y ± SD Z ± SD
4 hr Vehicle 0 Baseline Baseline

| 4 hr | 1 mM O-acetyl-D-LA | A ± SD | B ± SD | C ± SD |

Table 2: Summary of Inflammatory Gene Expression (qRT-PCR)

Treatment Group Il6 Fold Change (vs. Vehicle) Tnf Fold Change (vs. Vehicle)
O-acetyl-D-LA X ± SEM A ± SEM
D-LA + Acetate Y ± SEM B ± SEM

| D-LA alone | Z ± SEM | C ± SEM |

Part 4: Conclusion and Authoritative Grounding

References

Investigating the Biological Activity of (2R)-2-(acetyloxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral organic molecule that has received limited direct investigation into its biological activities. However, by examining its constituent components—a D-lactic acid backbone and an acetyl group—we can construct a scientifically-grounded framework for predicting its potential physiological effects and lay the groundwork for future research. This technical guide provides an in-depth analysis of the theoretical biological activities of (2R)-2-(acetyloxy)propanoic acid, focusing on its potential as a prodrug, its likely anti-inflammatory properties, and its metabolic implications. Detailed experimental protocols are provided to facilitate the investigation of these predicted activities, aimed at researchers, scientists, and drug development professionals.

Introduction and Chemical Properties

(2R)-2-(acetyloxy)propanoic acid is the acetylated form of D-lactic acid.[1] Its chemical structure consists of a propanoic acid backbone with an acetyloxy group attached to the second carbon, which is a chiral center.[2]

Table 1: Chemical Properties of (2R)-2-(acetyloxy)propanoic acid

PropertyValueSource
Synonyms (+)-O-Acetyl-D-lactic Acid, (R)-2-acetoxypropanoic acid[1]
Molecular Formula C₅H₈O₄[1]
Molecular Weight 132.11 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Chirality (R)-enantiomer[2]

The acetylation of the hydroxyl group of D-lactic acid is a key structural feature that is likely to influence its biological activity. Acetylation is a common strategy in drug development to modify the physicochemical properties of a molecule, often to enhance its bioavailability and cellular uptake.[3]

Predicted Biological Activities and Mechanistic Rationale

Direct studies on the biological activity of (2R)-2-(acetyloxy)propanoic acid are scarce. However, based on the known properties of D-lactic acid and the effects of acetylation, we can hypothesize several potential biological activities.

Prodrug Potential and Enhanced Bioavailability

Acetylation is a well-established prodrug strategy used to mask polar functional groups, such as the hydroxyl group in lactic acid, thereby increasing lipophilicity.[3][4][] This enhanced lipophilicity can facilitate passage across cell membranes. Once inside the cell, esterases can cleave the acetyl group, releasing the active parent molecule, D-lactic acid.[4]

Prodrug_Activation Compound (2R)-2-(acetyloxy)propanoic acid (Lipophilic) Cell_Membrane Cell Membrane Compound->Cell_Membrane Passive Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Esterases Esterases Intracellular_Space->Esterases Hydrolysis D_Lactic_Acid D-Lactic Acid (Active Moiety) Esterases->D_Lactic_Acid Acetate Acetate Esterases->Acetate

Caption: Predicted prodrug activation of (2R)-2-(acetyloxy)propanoic acid.

Potential Anti-inflammatory Effects

Propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[8][9] While the parent compound, D-lactic acid, is not a classical NSAID, some studies suggest that short-chain fatty acids, including propionate, can exert immunosuppressive actions.[10] It is plausible that (2R)-2-(acetyloxy)propanoic acid, as a propionic acid derivative, could exhibit anti-inflammatory properties.

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Inhibition of this pathway is a target for many anti-inflammatory drugs.[10] The potential of (2R)-2-(acetyloxy)propanoic acid to modulate this pathway warrants investigation.

Anti_Inflammatory_Pathway Compound (2R)-2-(acetyloxy)propanoic acid COX_Enzymes COX-1 / COX-2 Compound->COX_Enzymes Potential Inhibition NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Potential Modulation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation NFkB_Pathway->Inflammation Activation

Caption: Potential anti-inflammatory mechanisms of (2R)-2-(acetyloxy)propanoic acid.

Metabolic Implications of the D-lactic acid Moiety

While L-lactic acid is a common metabolite in humans, D-lactic acid is produced in smaller amounts, primarily by gut microbiota.[12] High levels of D-lactic acid can lead to D-lactic acidosis, a condition characterized by metabolic acidosis and neurological symptoms.[13] The toxicology of D-lactic acid is an important consideration.[12][14] Mammals metabolize D-lactate to pyruvate, but at a much slower rate than L-lactate.[15] Therefore, investigating the metabolic fate and potential for accumulation of D-lactic acid released from (2R)-2-(acetyloxy)propanoic acid is crucial. Recent studies also suggest that D-lactate may contribute to mitochondrial dysfunction and oxidative stress.[13]

Experimental Protocols for Biological Investigation

To validate the predicted biological activities of (2R)-2-(acetyloxy)propanoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

Before assessing specific biological activities, it is essential to determine the cytotoxic profile of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18][19]

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cell line for other applications) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (2R)-2-(acetyloxy)propanoic acid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293 or a relevant cell line) with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[20]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of (2R)-2-(acetyloxy)propanoic acid for a predetermined time.

  • Inflammatory Stimulus: Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic in vivo model to assess the anti-inflammatory potential of a compound.[9]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer (2R)-2-(acetyloxy)propanoic acid orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug like ibuprofen.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 2: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)

Concentration (µM)Cell Viability (%)
0 (Control)100
1098
5095
10085
20060
50030

Table 3: Hypothetical In Vitro Anti-inflammatory Data (NF-κB Reporter Assay)

TreatmentNF-κB Activity (Relative Luciferase Units)% Inhibition
Control1.00
LPS (1 µg/mL)8.5-
LPS + Compound (10 µM)6.227
LPS + Compound (50 µM)4.152
LPS + Compound (100 µM)2.373

Conclusion and Future Directions

While direct experimental evidence for the biological activity of (2R)-2-(acetyloxy)propanoic acid is currently lacking, a strong theoretical framework suggests its potential as a prodrug with anti-inflammatory and metabolic effects. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these hypotheses. Future studies should focus on elucidating the specific molecular targets, understanding the pharmacokinetic and pharmacodynamic profiles of the compound, and further exploring its therapeutic potential. The synthesis of (2R)-2-(acetyloxy)propanoic acid can be achieved through the acetylation of lactic acid using acetic anhydride or acetyl chloride.[2]

References

Stereospecific properties and effects of (R)-(+)-2-acetoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Properties and Effects of (R)-(+)-2-Acetoxypropionic Acid

Abstract

Chirality is a fundamental property of molecular structures that dictates their interaction with biological systems. In the realm of pharmacology and materials science, the distinct three-dimensional arrangement of a molecule's enantiomers can lead to profoundly different biological activities, metabolic pathways, and toxicological profiles. This guide provides a comprehensive technical overview of (R)-(+)-2-acetoxypropionic acid, a chiral carboxylic acid. While its racemic form has been characterized, the stereospecific properties of the individual enantiomers are less explored. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the principles of its stereochemistry, methods for its isolation and characterization, and a scientifically grounded framework for investigating its unique effects. By synthesizing established principles of stereopharmacology with detailed experimental protocols, this guide aims to empower researchers to unlock the potential of this specific chiral building block.

The Principle of Chirality: More Than Just a Mirror Image

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the spatial orientation of their atoms.[1][2] A specific class of stereoisomers, enantiomers, are non-superimposable mirror images of each other, much like a left and a right hand.[2][3] This property, known as chirality, arises from the presence of a stereogenic center—most commonly a carbon atom bonded to four different substituent groups.[4][5]

2-Acetoxypropionic acid possesses such a chiral center at the second carbon (C2) of its propanoic acid backbone, which is bonded to a hydrogen atom, a methyl group, a carboxyl group, and an acetoxy group.[4] This gives rise to two distinct enantiomers: (R)-(+)-2-acetoxypropionic acid and (S)-(-)-2-acetoxypropionic acid.

While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they differ in their interaction with plane-polarized light and, most critically, their interaction with other chiral molecules.[2][5][6] Biological systems—comprising chiral proteins, enzymes, and receptors—are inherently chiral environments.[6][7] Consequently, the two enantiomers of a chiral drug can be considered two different substances, often exhibiting vast differences in efficacy, metabolism, and potential toxicity.[1][5] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in drug development.[1]

Physicochemical Properties of 2-Acetoxypropionic Acid Isomers

The distinct properties of the individual enantiomers and the racemic mixture are summarized below. Note that while many physical properties are identical between enantiomers, their optical rotation is equal in magnitude but opposite in direction.

Property(R)-(+)-2-Acetoxypropionic Acid(S)-(-)-2-Acetoxypropionic AcidRacemic (±)-2-Acetoxypropionic Acid
Synonyms (+)-O-Acetyl-D-lactic acid(-)-O-Acetyl-L-lactic acid(±)-Acetyllactic acid
CAS Number 18668-00-36034-46-4[8]535-17-1[4][9][10]
Molecular Formula C₅H₈O₄[4]C₅H₈O₄[4][8]C₅H₈O₄[4][9]
Molecular Weight 132.12 g/mol [4]132.11 g/mol [4]132.11 g/mol [4][10][11]
Appearance Colorless to almost colorless clear liquid[4]Colorless to almost colorless clear liquid[4]Colorless to almost colorless clear liquid[4]
Boiling Point 82°C @ 0.2 mmHg[4]115-117°C @ 2 mmHg[4]127°C @ 11 mmHg[4]
Density Not specified, predicted to be ~1.16-1.17 g/mL1.162 g/mL @ 25°C[4]1.176 g/mL @ 20°C[4][10]
Optical Activity Dextrorotatory (+)Levorotatory (-)0° (optically inactive)[4]

Isolation and Characterization of the (R)-(+) Enantiomer

To study the stereospecific effects of (R)-(+)-2-acetoxypropionic acid, it must first be isolated from its racemic mixture in high enantiomeric purity. This process is known as chiral resolution.[12] The most established method for resolving chiral acids is through the formation of diastereomeric salts.[12][13]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a generalized procedure for the resolution of racemic (±)-2-acetoxypropionic acid using a chiral amine as the resolving agent.

Principle: The racemic acid (a mixture of R and S enantiomers) is reacted with a single, pure enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine). This reaction forms a mixture of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[13]

Materials:

  • (±)-2-Acetoxypropionic acid

  • (R)-(+)-α-phenylethylamine (or another suitable chiral amine)

  • Methanol (or another suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of (±)-2-acetoxypropionic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-phenylethylamine in methanol.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to induce crystallization. The salt of one diastereomer should precipitate out of the solution due to lower solubility.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any soluble impurities. The less soluble diastereomer (e.g., [(R)-acid · (R)-base]) is now isolated.

  • Liberation of the Free Acid: Suspend the collected crystals in water and add 2M HCl dropwise with vigorous stirring until the pH is acidic (~pH 2). This will protonate the carboxylate and the amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (R)-(+)-2-acetoxypropionic acid with diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified (R)-(+)-2-acetoxypropionic acid.

  • Analysis: The enantiomeric excess (e.e.) and optical purity of the final product must be confirmed via chiral HPLC and polarimetry (see Protocol 2.2).

G cluster_0 Chiral Resolution Workflow racemate Racemic (±)-Acid (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation by Solubility) salt_formation->crystallization less_soluble Less Soluble Salt Crystals [(R)-Acid·(R)-Base] crystallization->less_soluble Precipitate more_soluble More Soluble Salt (in filtrate) crystallization->more_soluble Solution acidification Acidification (e.g., HCl) Liberates Free Acid less_soluble->acidification extraction Solvent Extraction acidification->extraction final_product Pure (R)-(+)-Acid extraction->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Analytical Characterization

Confirming the identity and stereochemical purity of the isolated enantiomer is a critical step.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[][15][16] This allows for the quantification of each enantiomer in a sample.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® QD-AX or QN-AX) is often effective for acidic compounds.[17]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or SFC-CO2) and an alcohol (e.g., isopropanol or methanol), often with a small amount of an acidic additive like formic or acetic acid to improve peak shape.[17]

  • Sample Preparation: Prepare a dilute solution of the resolved acid (~1 mg/mL) in the mobile phase. Also, prepare a sample of the starting racemic mixture as a reference.

  • Analysis: Inject the racemic mixture first to determine the retention times for the (R) and (S) peaks. Then, inject the resolved sample. A successful resolution will show a single, sharp peak corresponding to the retention time of one of the enantiomers.

  • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the R and S enantiomers: % e.e. = |(A_R - A_S) / (A_R + A_S)| * 100.

B. Polarimetry

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation [α] is a characteristic property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration).

Methodology:

  • Prepare a solution of the resolved acid of a known concentration (c, in g/mL) in a specified solvent (e.g., ethanol).

  • Use a polarimeter to measure the observed rotation (α_obs) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculate the specific rotation using the formula: [α] = α_obs / (l * c), where 'l' is the path length of the cell in decimeters.

  • The sign of the rotation (+ or -) confirms whether the dextrorotatory or levorotatory enantiomer has been isolated. The magnitude should be compared to literature values for the pure enantiomer.

Stereospecific Biological Effects: A Framework for Investigation

While specific biological data for (R)-(+)-2-acetoxypropionic acid is scarce, its structural similarity to other well-studied chiral carboxylic acids allows for the formulation of strong, testable hypotheses based on established pharmacological principles.

The Principle of Chiral Recognition

Biological targets such as enzymes and receptors are composed of chiral L-amino acids, creating complex, three-dimensional binding sites.[7] The interaction between a small molecule and its target is often described by a "three-point attachment" model. For a chiral molecule to bind effectively, its functional groups must align precisely with complementary points in the binding pocket. Due to their different spatial arrangements, one enantiomer (the eutomer) may fit perfectly, leading to a biological response, while the other enantiomer (the distomer) may bind weakly, not at all, or even to a different target, potentially causing off-target side effects.[2][5]

G cluster_0 Biological Target (e.g., Enzyme Receptor) cluster_1 receptor R_enantiomer (R)-Enantiomer (Eutomer) R_enantiomer->receptor Strong Binding (High Affinity) => Biological Effect S_enantiomer (S)-Enantiomer (Distomer) S_enantiomer->receptor Weak or No Binding (Low Affinity) => Inactive or Off-Target Effect

Caption: Chiral recognition at a biological receptor site.

Parallels with 2-Arylpropionic Acids (Profens)

The 2-arylpropionic acids (e.g., ibuprofen, naproxen) are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[18] It is well-established that their anti-inflammatory activity, which stems from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the S-enantiomer.[19][20] The (R)-enantiomer is significantly less active.[20] Interestingly, many species possess enzymes that can convert the inactive (R)-enantiomer into the active (S)-enantiomer in vivo, a process known as unidirectional metabolic inversion.[6][19]

Given that (R)-(+)-2-acetoxypropionic acid shares the core α-substituted propionic acid motif, it is plausible that its biological effects could also be highly stereospecific. A key research question would be to determine if one enantiomer preferentially interacts with a specific biological target.

Proposed Biological Investigation: In Vitro Enzyme Inhibition Assay

This protocol provides a framework for testing the hypothesis that the enantiomers of 2-acetoxypropionic acid exhibit differential inhibitory activity against a target enzyme. The parent compound, propionic acid, is known to have various biological effects, including influencing fatty acid metabolism and inflammatory responses.[21] A relevant target could be an enzyme involved in these pathways, such as a lipase or a cyclooxygenase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-(+)-2-acetoxypropionic acid and (S)-(-)-2-acetoxypropionic acid against a selected target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the purified (R)-(+) and (S)-(-) enantiomers, as well as the racemic mixture, in a suitable buffer (e.g., DMSO or PBS).

    • Prepare the target enzyme and its corresponding substrate in the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well microplate, set up serial dilutions of each test compound (R-enantiomer, S-enantiomer, racemate). Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Enzyme Reaction: Add the enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Detection: Incubate the plate for a set time at a controlled temperature. Measure the product formation using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Expected Outcome: A significant difference between the IC₅₀ values for the (R) and (S) enantiomers would provide strong evidence of stereospecific interaction with the target enzyme.

Conclusion and Future Directions

The study of (R)-(+)-2-acetoxypropionic acid encapsulates the fundamental principle that stereochemistry is a critical determinant of molecular function. While this guide provides a robust framework for the isolation, characterization, and preliminary biological assessment of this enantiomer, it represents the starting point for a deeper investigation.

Future research should focus on:

  • Asymmetric Synthesis: Developing efficient catalytic asymmetric methods for the direct synthesis of (R)-(+)-2-acetoxypropionic acid to bypass the need for resolution, which is inherently wasteful as it discards at least 50% of the material.[12][22]

  • Broad Biological Screening: Testing the pure enantiomers against a wide range of biological targets to identify potential therapeutic applications or toxicological liabilities.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer in vivo, including screening for potential metabolic chiral inversion.[19]

  • Material Science Applications: Exploring the use of the enantiomerically pure acid as a chiral building block in the synthesis of novel polymers and materials with unique properties.

By adhering to the rigorous protocols and principles outlined herein, the scientific community can systematically elucidate the unique properties and potential applications of (R)-(+)-2-acetoxypropionic acid, contributing to the broader understanding of chirality in science and medicine.

References

A Comprehensive Technical Guide to the Solubility Profile of O-acetyl-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetyl-D-lactic acid, a derivative of lactic acid, is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its utility in the creation of complex molecules and bioactive compounds necessitates a thorough understanding of its fundamental physicochemical properties. Among these, the solubility profile in various solvents is paramount. Solubility data is critical for a wide range of applications, including reaction medium selection, purification process design (such as crystallization and chromatography), formulation development, and bioavailability enhancement of drug candidates.[1]

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of O-acetyl-D-lactic acid. It delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for the precise determination of its solubility in various solvents, and offers insights into the practical implications of its solubility behavior.

Physicochemical Properties of O-acetyl-D-lactic acid

A foundational understanding of the physicochemical properties of O-acetyl-D-lactic acid is essential for predicting and interpreting its solubility. The molecule possesses both a polar carboxylic acid group and a less polar acetyl ester group, which imparts a nuanced solubility behavior.

PropertyValue
Synonyms (2R)-2-(acetyloxy)propanoic acid
Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
Appearance Colorless to almost colorless clear liquid
Density 1.176 g/mL at 20 °C
Boiling Point 127 °C at 11 mmHg
CAS Number 18668-00-3

The data in this table is compiled from various chemical supplier specifications.[1]

The presence of the carboxylic acid functional group allows for hydrogen bonding and ionization, which are key determinants of its solubility in polar and aqueous solvents. The acetyl group, while contributing to the molecule's overall polarity, also introduces a degree of lipophilicity.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] For O-acetyl-D-lactic acid, its solubility is a balance between its hydrophilic (water-loving) carboxylic acid group and its more lipophilic (fat-loving) acetylated structure.

Influence of Solvent Polarity and Hydrogen Bonding:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. O-acetyl-D-lactic acid is expected to be highly soluble in these solvents due to the formation of strong hydrogen bonds between its carboxylic acid group and the solvent molecules.[1]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents can accept hydrogen bonds but do not donate them. The solubility in these solvents will be influenced by dipole-dipole interactions with the ester and carboxylic acid groups.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the carboxylic acid and ester functional groups, O-acetyl-D-lactic acid is expected to have limited solubility in nonpolar solvents.

Impact of pH on Aqueous Solubility:

The carboxylic acid moiety of O-acetyl-D-lactic acid has a specific pKa value. In aqueous solutions with a pH above its pKa, the carboxylic acid will deprotonate to form the carboxylate anion. This negatively charged species is significantly more polar than the neutral acid, leading to a substantial increase in water solubility. Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its less soluble, protonated form. This pH-dependent solubility is a critical consideration in drug delivery and formulation.[3]

Qualitative Solubility Profile

Based on its chemical structure and the principles of solubility, a qualitative solubility profile for O-acetyl-D-lactic acid can be predicted. It is anticipated to be miscible with or highly soluble in polar protic solvents like water and lower alcohols. Good solubility is also expected in polar aprotic solvents. In contrast, its solubility in nonpolar solvents is likely to be low.

Furthermore, O-acetyl-D-lactic acid, being a carboxylic acid, will react with aqueous bases such as sodium hydroxide and sodium bicarbonate to form a soluble salt.[4][5] This reactivity is a key characteristic used in extraction and purification processes.

Experimental Determination of the Solubility Profile

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in various solvents.[6]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of O-acetyl-D-lactic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_vials Prepare Vials with Excess Solute add_solvent Add Known Volume of Solvent prep_vials->add_solvent shake Shake at Constant Temperature (24-72h) add_solvent->shake settle Allow Undissolved Solid to Settle shake->settle centrifuge Centrifuge to Separate Phases settle->centrifuge supernatant Withdraw Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter dilute Dilute Sample for Analysis filter->dilute hplc Quantify using Validated HPLC Method dilute->hplc

Caption: Experimental workflow for determining the solubility of O-acetyl-D-lactic acid.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Add an excess amount of O-acetyl-D-lactic acid to several glass vials. A visible excess of the liquid solute should be present to ensure saturation.

  • Accurately add a known volume of the selected solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a constant temperature shaker or water bath.

  • Allow the mixtures to equilibrate for a sufficient duration (typically 24 to 72 hours) to ensure the solution reaches saturation. The equilibration time should be validated by analyzing samples at different time points until the concentration plateaus.[6]

3. Sample Collection and Preparation:

  • After equilibration, carefully remove the vials and allow any undissolved solute to settle.

  • To ensure complete separation of the liquid phases, centrifuge the vials.

  • Withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any microscopic particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

4. Analytical Quantification:

  • Quantify the concentration of O-acetyl-D-lactic acid in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method Workflow (HPLC)

A validated HPLC method is crucial for accurate quantification. The following diagram outlines the typical workflow for HPLC analysis.

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions of Known Concentrations inject_standards Inject Standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve inject_sample Inject Diluted Sample into HPLC measure_peak Measure Peak Area inject_sample->measure_peak determine_conc Determine Concentration from Calibration Curve measure_peak->determine_conc calc_sol Calculate Original Solubility (mg/mL or mol/L) determine_conc->calc_sol

Caption: Workflow for analytical quantification of O-acetyl-D-lactic acid using HPLC.

Quantitative Solubility Data

Currently, there is a notable absence of comprehensive, publicly available quantitative solubility data for O-acetyl-D-lactic acid in a wide range of organic solvents. Therefore, it is imperative for researchers to experimentally determine this data using the protocols outlined above. The following table provides a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimentally DeterminedCalculated
Ethanol25Experimentally DeterminedCalculated
Methanol25Experimentally DeterminedCalculated
Acetone25Experimentally DeterminedCalculated
Ethyl Acetate25Experimentally DeterminedCalculated
Dichloromethane25Experimentally DeterminedCalculated
Toluene25Experimentally DeterminedCalculated
Hexane25Experimentally DeterminedCalculated

Conclusion

The solubility profile of O-acetyl-D-lactic acid is a critical parameter that influences its application in scientific research and drug development. Its chemical structure, featuring both a carboxylic acid and an ester group, results in a solubility that is highly dependent on the polarity of the solvent and the pH of aqueous solutions. While qualitative predictions suggest high solubility in polar solvents, precise quantitative data is essential for process optimization and formulation design. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this vital data, thereby enabling the effective utilization of O-acetyl-D-lactic acid in their work.

References

Enantioselective Synthesis Strategies for 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the principal strategies for the enantioselective synthesis of 2-acetoxypropanoic acid (O-acetyl lactic acid). As a crucial chiral building block, the stereochemical purity of this compound is paramount for its application in the pharmaceutical and fine chemical industries. This document delves into the mechanistic underpinnings and practical execution of key methodologies, including enzymatic kinetic resolution, dynamic kinetic resolution, and de novo asymmetric synthesis. By presenting detailed experimental protocols, comparative data, and the causal logic behind procedural choices, this guide aims to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to select and implement the most effective synthetic route for their specific objectives.

Introduction: The Imperative for Enantiopure 2-Acetoxypropanoic Acid

2-Acetoxypropanoic acid is a chiral carboxylic acid whose enantiomers, (R)- and (S)-, serve as versatile precursors in the synthesis of numerous high-value molecules.[1] The biological activity of chiral compounds is often enantiomer-dependent; one enantiomer may be therapeutically active while the other is inactive or even detrimental. This reality necessitates the production of 2-acetoxypropanoic acid in an enantiomerically pure form.

The challenge lies in controlling the three-dimensional arrangement of atoms around the chiral center. This guide will explore and contrast the primary methods developed to meet this challenge, providing both the theoretical foundation and field-proven protocols to achieve high enantiomeric purity.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a cornerstone technique for separating a racemic mixture. It operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. Enzymes, particularly hydrolases like lipases, are exceptionally effective for this purpose due to their high stereoselectivity. In a typical EKR of a 2-acetoxypropanoic acid derivative, a racemic ester is subjected to enzymatic hydrolysis, where one enantiomer is preferentially converted to the carboxylic acid, leaving the other, less reactive enantiomer as the unreacted ester.

2.1. The EKR Principle: A Race Against Chirality

The success of EKR is quantified by the enantiomeric ratio (E-value), which is the ratio of the rate constants for the fast-reacting (kfast) and slow-reacting (kslow) enantiomers. A high E-value is essential for achieving high enantiomeric excess (ee) for both the product and the remaining starting material. The primary limitation of this method is its theoretical maximum yield of 50% for a single enantiomer from the racemic mixture.

EKR_Workflow cluster_products Products at ~50% Conversion racemate Racemic (R,S)-Ester (e.g., Ethyl 2-acetoxypropanoate) biocatalyst Lipase Biocatalyst (e.g., Novozym 435) racemate->biocatalyst Selective Hydrolysis separation Workup & Separation biocatalyst->separation S_Ester (S)-Ester (Unreacted) separation->S_Ester Organic Phase R_Acid (R)-Acid (Product) separation->R_Acid Aqueous Phase

Caption: General workflow for the Enzymatic Kinetic Resolution of a racemic ester.

2.2. Field-Proven Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-Acetoxypropanoate

This protocol details a robust method for resolving racemic ethyl 2-acetoxypropanoate using Novozym 435, an immobilized form of Candida antarctica lipase B.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, suspend racemic ethyl 2-acetoxypropanoate (1.0 eq.) in a phosphate buffer solution (0.1 M, pH 7.0).

  • Enzyme Addition: Add Novozym 435 (typically 5-10% w/w relative to the substrate). Begin vigorous stirring to ensure good mixing of the biphasic system.

  • Monitoring: Maintain the reaction at 40-60°C. Monitor the conversion by taking aliquots over time and analyzing them via chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.

  • Enzyme Recovery: Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can be washed with an organic solvent, dried, and stored for reuse.

  • Product Isolation:

    • Separate the aqueous filtrate from any remaining organic layer.

    • Unreacted Ester: Extract the mixture with a water-immiscible organic solvent (e.g., MTBE). The organic phase contains the enantioenriched, unreacted (S)-ester. Wash, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Acid Product: Acidify the aqueous phase to pH ~2 with 1 M HCl. Extract the (R)-2-acetoxypropanoic acid with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry, and concentrate to yield the product.

Comparative Performance Data:

BiocatalystAcyl Donor (for transesterification)Substrate Enantiomeric Excess (eeₛ)Product Enantiomeric Excess (eeₚ)Notes
Novozym 435®Vinyl Acetate~90%>95%Transesterification often yields higher selectivity than hydrolysis.[2]
Candida rugosa LipaseIsopropenyl Acetate>90%~96%Effective for resolving related amino alcohols, a similar structural motif.[3]
Burkholderia cepacia LipaseWater (Hydrolysis)HighHighAmano PS lipase shows excellent selectivity in the hydrolysis of related arylcarboxylic acid esters.[4]

Expertise & Causality:

  • Why Immobilized Enzyme? Immobilization prevents the enzyme from dissolving, dramatically simplifying catalyst removal and enabling cost-effective recycling.

  • Why Buffer? Lipase activity is highly pH-dependent. The buffer maintains the optimal pH environment, preventing denaturation and ensuring consistent catalytic activity.

  • Why Stop at 50% Conversion? In a kinetic resolution, as the reaction proceeds past 50% conversion, the enzyme will begin to hydrolyze the less-favored enantiomer at a more significant rate, which erodes the enantiomeric excess of the product acid.

Dynamic Kinetic Resolution (DKR): Surpassing the 50% Barrier

The 50% yield limitation of EKR is a significant drawback for industrial applications. Dynamic kinetic resolution (DKR) ingeniously overcomes this by coupling the enzymatic resolution with a second catalytic cycle that continuously racemizes the slow-reacting enantiomer.[5][6] This process converts the less-desired enantiomer into the desired one in situ, making a theoretical yield of 100% possible.

3.1. The DKR Principle: A Marriage of Catalysts

A successful DKR requires the careful orchestration of two processes: a fast and irreversible enzymatic reaction and a racemization process that is faster than the enzymatic conversion of the slow-reacting enantiomer.[6] This ensures that the enzyme is constantly supplied with its preferred substrate.

DKR_Concept S_Ester (S)-Ester (Slow-Reacting) Rac_Catalyst Racemization Catalyst (e.g., Ru Complex) S_Ester->Rac_Catalyst k_rac Enzyme Enzyme (e.g., Lipase) S_Ester->Enzyme k_slow (Negligible) R_Ester (R)-Ester (Fast-Reacting) R_Ester->Enzyme k_fast (Irreversible) Rac_Catalyst->R_Ester k_rac Product Single Enantiomer Product (e.g., (R)-Acid) Enzyme->Product

Caption: The dual catalytic cycle of Dynamic Kinetic Resolution (DKR).

3.2. Application in Synthesis: Noyori-Type Asymmetric Hydrogenation

While direct DKR on 2-acetoxypropanoic acid esters is challenging, the principle is famously applied in the Noyori asymmetric hydrogenation of β-keto esters.[5] A chiral ruthenium-BINAP catalyst hydrogenates one enantiomer of the rapidly equilibrating keto ester much faster than the other, leading to a single enantiomeric alcohol product with high yield and ee. This alcohol is a direct precursor that can be acetylated to form the desired product family. This process exemplifies an enantioconvergent synthesis via DKR.[7]

Asymmetric Synthesis: Direct Creation of Chirality

Asymmetric synthesis creates the desired chiral product directly from a prochiral substrate, avoiding the need to separate enantiomers.[8] This is often the most elegant and efficient strategy. A prominent method is the asymmetric hydrogenation of a C=C double bond using a chiral transition metal catalyst.

4.1. Protocol: Asymmetric Hydrogenation of an Acrylic Acid Precursor

This protocol outlines the synthesis of an enantiomerically enriched precursor to 2-acetoxypropanoic acid via rhodium-catalyzed asymmetric hydrogenation.

Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent like methanol or THF. Stir until a homogenous catalyst solution is formed.

  • Reaction Setup: Add the prochiral substrate (e.g., 2-acetamidoacrylic acid) to the catalyst solution in a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge several times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and stir at a set temperature (e.g., 25-50°C).

  • Completion and Workup: The reaction is complete when hydrogen uptake ceases. Carefully vent the reactor, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.

  • Conversion to Final Product: The resulting N-acetyl-amino acid can be converted to 2-acetoxypropanoic acid through standard functional group transformations (e.g., diazotization followed by acetylation).

Trustworthiness through Self-Validation: The enantiomeric excess of the product is a direct and definitive measure of the catalyst's performance and the protocol's success. Consistent ee values >95% validate the method's selectivity. The absolute configuration is confirmed by comparing the sign of the product's optical rotation to literature values.

Summary and Strategic Selection

Choosing the optimal synthetic route for enantiopure 2-acetoxypropanoic acid depends on project-specific goals, including scale, cost, and available equipment.

StrategyMaximum YieldKey AdvantageKey DisadvantageBest Suited For
Enzymatic Kinetic Resolution 50%High selectivity, mild conditions, reusable catalyst.Inherent 50% yield limit; requires separation of product and starting material.Lab-scale synthesis; when both enantiomers are of interest.
Dynamic Kinetic Resolution 100%Overcomes the 50% yield barrier; high atom economy.Requires two compatible catalysts; optimization can be complex.Industrial-scale production where maximizing yield of one enantiomer is critical.
Asymmetric Synthesis 100%Direct, highly atom-economical route.Chiral catalysts can be expensive; may require high-pressure equipment.Large-scale manufacturing; when a direct route from a simple precursor is desired.

Ultimately, the development of robust enantioselective syntheses is a critical enabler for advancing drug discovery and development. The strategies outlined herein represent powerful tools for chemists to produce the chiral building blocks that form the foundation of modern medicine.

References

An In-depth Technical Guide to (R)-(+)-2-Acetoxypropionic Acid (CAS 18668-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical, chemical, and safety data for (R)-(+)-2-Acetoxypropionic Acid, registered under CAS number 18668-00-3. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights into its properties, applications, and handling.

Introduction and Chemical Identity

(R)-(+)-2-Acetoxypropionic Acid, also known by its synonym (+)-O-Acetyl-D-lactic Acid, is a chiral organic compound that serves as a valuable building block in asymmetric synthesis.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile intermediate for creating more complex molecules.[4] The "(R)" designation and the "(+)" sign in its name refer to its specific stereochemical configuration and its property of rotating plane-polarized light to the right (dextrorotatory), respectively. This chirality is often a critical factor in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety.

The compound's identity is well-defined by several international chemical identifiers:

  • IUPAC Name : (2R)-2-(acetyloxy)propanoic acid[3]

  • CAS Number : 18668-00-3[2][5][6]

  • Molecular Formula : C₅H₈O₄[1][2][5]

  • Molecular Weight : 132.12 g/mol [2][5]

  • InChI Key : WTLNOANVTIKPEE-GSVOUGTGSA-N[3]

  • SMILES : CC(OC(C)=O)C(O)=O[2][5]

Molecular Structure and Stereochemistry

The molecular structure of (R)-(+)-2-Acetoxypropionic Acid features a propanoic acid core with an acetoxy group at the alpha-position (C2). This second carbon is a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers. CAS 18668-00-3 specifically identifies the (R)-enantiomer.

Caption: 2D structure of (R)-2-Acetoxypropionic acid with key functional groups.

The stereoisomerism is a critical aspect of this compound. While the (R)-enantiomer (CAS 18668-00-3) exhibits a positive optical rotation, its counterpart, the (S)-enantiomer (CAS 6034-46-4), shows a negative rotation.[4] The racemic mixture (CAS 535-17-1), containing equal amounts of both, is optically inactive.[4] This distinction is paramount in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even harmful.

Physicochemical Properties

The physical and chemical properties of (R)-(+)-2-Acetoxypropionic Acid are summarized below. This data is essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in various chemical environments.

PropertyValueReference(s)
Physical State Clear, colorless to very pale yellow liquid.[1][4]
Boiling Point 82°C at 0.03 kPa (0.2 mmHg)[1][5][7]
Density 1.18 g/mL to 1.205 g/cm³ (predicted)[1][7]
Refractive Index (n²⁰/D) 1.4220 to 1.4260[4][7]
Optical Rotation [α]²⁰/D +9° (c=2.5 in 1.5 M NaOH)[4]
pKa (Predicted) 2.74 ± 0.10[7]
Solubility Data not available[1][8]
Melting Point Data not available[1][8]
Flash Point Data not available[1][8]

Synthesis and Applications

(R)-(+)-2-Acetoxypropionic Acid is a versatile intermediate in organic synthesis.[4] Its structure allows for a variety of chemical transformations, making it a valuable precursor in several fields.

Key Applications:

  • Chiral Building Block: It is widely used in asymmetric synthesis to introduce a specific stereocenter into a target molecule, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

  • Prodrug Synthesis: The acyloxy group can be utilized in the synthesis of prodrugs, where masking a polar carboxylic acid with an ester can enhance a drug's bioavailability.[4]

  • Agrochemicals: It has been noted in patents as a precursor for herbicides, leveraging its reactivity in nucleophilic substitution reactions.[4]

  • Industrial Chemicals: It can serve as a precursor to acrylic acid, a key monomer for producing a wide range of polymers, coatings, and adhesives.[4]

The following diagram illustrates its central role as a synthetic intermediate.

Workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Resulting Products A (R)-(+)-2-Acetoxypropionic Acid (CAS 18668-00-3) B Esterification / Amidation (at Carboxylic Acid) A->B  React with  Alcohols/Amines C Hydrolysis (of Acetyl Ester) A->C  Base or Acid  Catalysis D Decarboxylation A->D  Thermal or  Catalytic E Pharmaceutical Intermediates (e.g., (+)-Ethyl D-lactate) B->E G Agrochemical Precursors B->G F (R)-Lactic Acid Derivatives C->F H Acrylic Acid D->H

Caption: Synthetic utility of (R)-(+)-2-Acetoxypropionic acid.

For instance, it can be used in the synthesis of (+)-Ethyl D-lactate, another chiral compound with applications in pharmaceuticals and as a specialty solvent.[9]

Experimental Protocol: Quality Control and Characterization

To ensure the identity, purity, and enantiomeric excess of (R)-(+)-2-Acetoxypropionic Acid, a series of analytical tests are required. Commercial suppliers often guarantee a purity of over 98.0%.[1]

Step-by-Step QC Workflow:

  • Identity Confirmation (NMR Spectroscopy):

    • Objective: To confirm the molecular structure.

    • Protocol:

      • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Expected Result: The spectra should correspond to the known structure of (R)-2-Acetoxypropionic Acid, showing characteristic peaks for the two methyl groups, the alpha-proton, and the carboxylic acid proton.

  • Purity Assessment (Gas Chromatography - GC):

    • Objective: To determine the percentage purity of the compound.

    • Protocol:

      • Prepare a standard solution of the compound at a known concentration.

      • Inject the sample into a GC system equipped with a suitable capillary column (e.g., a polar column for separating carboxylic acids) and a Flame Ionization Detector (FID).

      • Run a temperature gradient program to ensure the separation of the main component from any impurities.

      • Expected Result: A major peak corresponding to the product with an area percentage of ≥98.0%.

  • Optical Purity/Enantiomeric Excess (Chiral GC or HPLC):

    • Objective: To determine the ratio of the (R)-enantiomer to the (S)-enantiomer.

    • Protocol:

      • Use a specialized chiral column capable of separating the two enantiomers.

      • Inject the sample and run the chromatogram under optimized conditions.

      • Expected Result: The analysis should show a major peak for the (R)-enantiomer and a minimal peak for the (S)-enantiomer, corresponding to an enantiomeric excess (ee) of ≥97.0%.

  • Purity by Titration:

    • Objective: To quantify the acidic content.

    • Protocol:

      • Accurately weigh a sample of the acid.

      • Dissolve it in a suitable solvent (e.g., water/ethanol mixture).

      • Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH indicator or a pH meter to determine the endpoint.

      • Expected Result: The calculated purity based on the amount of titrant used should be ≥98.0%.

Safety, Handling, and Storage

As a laboratory chemical, (R)-(+)-2-Acetoxypropionic Acid must be handled with appropriate care. The Safety Data Sheet (SDS) provides critical information for safe usage.[1]

Key Safety Information:

  • Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

  • Precautionary Measures:

    • Wear protective gloves, eye protection (goggles), and lab coats.[1]

    • Ensure handling is performed in a well-ventilated area to avoid inhaling vapors.[1]

    • Wash hands thoroughly after handling.[1]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Storage: Store in a tightly closed container in a refrigerator (Frozen, <0°C is also recommended).[1][10] It is noted to be heat sensitive.

Conclusion

(R)-(+)-2-Acetoxypropionic Acid (CAS 18668-00-3) is a well-characterized chiral building block with significant utility in pharmaceutical, agrochemical, and industrial synthesis. Its defined stereochemistry and bifunctional nature provide a reliable platform for constructing complex molecules with high enantiomeric purity. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe application in research and development.

References

An In-depth Technical Guide to the Synthesis and Applications of Novel Derivatives of (R)-(+)-2-Acetoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of (R)-(+)-2-Acetoxypropionic Acid as a Chiral Building Block

(R)-(+)-2-Acetoxypropionic acid is a valuable chiral synthon in organic chemistry, prized for its stereocenter which is crucial for the development of enantiomerically pure molecules. Its activated form, (R)-(+)-2-acetoxypropionyl chloride, serves as a key intermediate in the synthesis of a variety of complex organic molecules, ranging from pharmaceuticals to agrochemicals.[1][2] The presence of both a reactive acyl chloride and a chiral center makes it a versatile tool for introducing stereospecificity into a target molecule, which is often a critical determinant of biological activity and efficacy. This guide provides a comprehensive overview of the synthesis of this important chiral building block and explores the development and application of its novel derivatives in various fields of chemical science.

Core Synthesis: From Lactic Acid to a Reactive Chiral Intermediate

The primary and most common route to (R)-(+)-2-acetoxypropionic acid and its highly reactive acyl chloride derivative begins with the readily available and naturally occurring chiral molecule, L-lactic acid. The synthesis involves a two-step process: acetylation of the hydroxyl group, followed by chlorination of the carboxylic acid moiety.

Step 1: Acetylation of L-Lactic Acid

The initial step involves the acetylation of the hydroxyl group of L-lactic acid to yield (S)-2-acetoxypropionic acid. This is typically achieved by reacting L-lactic acid with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction can be carried out in the presence of an acid catalyst, like sulfuric acid, to enhance the reaction rate. To produce the (R)-enantiomer of the final product, the synthesis starts with D-lactic acid.

Step 2: Chlorination to (S)-2-Acetoxypropionyl Chloride

The resulting (S)-2-acetoxypropionic acid is then converted to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its high reactivity and the convenient removal of byproducts, sulfur dioxide and hydrogen chloride, which are gaseous. This continuous process is crucial for industrial-scale production, particularly for applications like the synthesis of Iopamidol.[3]

Experimental Protocol: Synthesis of (S)-2-Acetoxypropionyl Chloride

Objective: To synthesize (S)-2-acetoxypropionyl chloride from (S)-2-acetoxypropionic acid.

Materials:

  • (S)-2-Acetoxypropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add (S)-2-acetoxypropionic acid (1 equivalent).

  • Dissolve the acid in anhydrous dichloromethane.

  • Add a catalytic amount of dry DMF to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel to the stirred solution. Control the addition rate to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic gases.

  • The resulting crude (S)-2-acetoxypropionyl chloride, a pale yellow liquid, can be purified by fractional distillation under reduced pressure.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualization of the Synthesis Pathway

Synthesis_Pathway L_Lactic_Acid L-Lactic Acid S_Acetoxypropionic_Acid (S)-2-Acetoxypropionic Acid L_Lactic_Acid->S_Acetoxypropionic_Acid Acetylation (Acetic Anhydride) S_Acetoxypropionyl_Chloride (S)-2-Acetoxypropionyl Chloride S_Acetoxypropionic_Acid->S_Acetoxypropionyl_Chloride Chlorination (Thionyl Chloride)

Caption: Synthetic route from L-Lactic Acid to (S)-2-Acetoxypropionyl Chloride.

Novel Derivatives and Their Applications

The true utility of (R)-(+)-2-acetoxypropionic acid lies in the diverse array of derivatives that can be synthesized from it, leading to a broad spectrum of applications.

Amide Derivatives in Pharmaceuticals: The Case of Iopamidol

A paramount application of (S)-2-acetoxypropionyl chloride is in the synthesis of Iopamidol, a non-ionic, low-osmolar X-ray contrast agent. The synthesis involves the acylation of the amino group of a complex tri-iodinated benzene derivative with (S)-2-acetoxypropionyl chloride.[3] The chirality introduced by the (S)-2-acetoxypropionyl moiety is critical for the final compound's properties, including its solubility and low toxicity.

Ester Derivatives in Agrochemicals: Novel Herbicides

Recent research has explored the synthesis of novel ester derivatives of structurally related (R)-2-(4-hydroxyphenoxy)propionic acid for herbicidal applications. These compounds, which can be synthesized from (R)-2-(4-hydroxyphenoxy)propionic acid and various alcohols using cyanuric chloride as a coupling agent, have shown potent herbicidal activities against grass weeds with good crop selectivity. This highlights the potential for developing novel agrochemicals based on the chiral propionic acid scaffold.

Experimental Protocol: Synthesis of a Novel Herbicidal Ester

Objective: To synthesize a novel herbicidal ester derivative from (R)-2-(4-hydroxyphenoxy)propionic acid and a substituted alcohol.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • Substituted alcohol (e.g., 2-(4-(5-chloro-3-halopyridin-2-yloxy)-phenoxy)ethanol)

  • Cyanuric chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the substituted alcohol (1 equivalent) in anhydrous DMF.

  • Slowly add the solution of the alcohol to the reaction mixture containing the acid and base.

  • Add cyanuric chloride (0.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its optical rotation measured to confirm its structure and stereochemical integrity.

Application as a Chiral Derivatizing Agent

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent used to determine the enantiomeric excess of chiral molecules like amino acids and alcohols.[4] The reaction of the chiral acyl chloride with a racemic analyte forms a pair of diastereomers. These diastereomers possess different physical and spectroscopic properties, allowing for their separation and quantification by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Workflow for Enantiomeric Excess Determination

Enantiomeric_Excess_Workflow Racemic_Analyte Racemic Analyte (e.g., Amino Acid) Reaction Reaction Racemic_Analyte->Reaction Chiral_Derivatizing_Agent (S)-(-)-2-Acetoxypropionyl Chloride Chiral_Derivatizing_Agent->Reaction Diastereomeric_Mixture Diastereomeric Mixture Reaction->Diastereomeric_Mixture Separation Separation & Quantification (GC, HPLC, NMR) Diastereomeric_Mixture->Separation Enantiomeric_Excess Enantiomeric Excess Determination Separation->Enantiomeric_Excess

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

Quantitative Data Summary

Derivative ClassExample ApplicationKey Synthesis MethodAnalytical TechniqueReference
AmidesIopamidol (X-ray Contrast Agent)Acylation of an amine with (S)-2-acetoxypropionyl chlorideHPLC, NMR, MS[3]
EstersHerbicidesEsterification using cyanuric chloride as a coupling agentGC-MS, NMRN/A
Diastereomeric AdductsEnantiomeric Excess DeterminationReaction with a chiral analyteGC, HPLC, NMR[4]

Future Outlook and Emerging Applications

The versatility of (R)-(+)-2-acetoxypropionic acid and its derivatives continues to be an area of active research. Potential future applications could include its use as a chiral monomer for the synthesis of biodegradable polymers with specific stereochemistry, influencing their physical properties and degradation rates. Furthermore, the development of novel amide and ester derivatives with unique biological activities, such as antimicrobial or antifungal properties, remains a promising avenue for drug discovery.[5][6] The diastereoselective reactions of (R)-(+)-2-acetoxypropionyl chloride with various nucleophiles could also be exploited for the asymmetric synthesis of complex natural products and other chiral molecules.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (2R)-2-(acetyloxy)propanoic Acid in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a valuable and versatile chiral building block in asymmetric synthesis.[1] Derived from the biorenewable feedstock D-lactic acid, it provides chemists with a cost-effective and readily available source of chirality. Its structure, featuring a defined stereocenter at the C-2 position, makes it an ideal synthon for the introduction of the (R)-α-hydroxypropanoic acid moiety into complex target molecules. This guide provides an in-depth exploration of its strategic applications, detailing the underlying principles, step-by-step experimental protocols, and the causal logic behind methodological choices, aimed at researchers and professionals in synthetic chemistry and drug development.

Foundational Concepts: Leveraging a Chiral Building Block

Asymmetric synthesis is fundamental to modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity.[2] The "chiral pool" or "chiral building block" approach is a powerful strategy that utilizes enantiomerically pure natural products as starting materials. (2R)-2-(acetyloxy)propanoic acid is a prime example of such a building block.[1]

Its utility stems from two key features:

  • Pre-defined Stereochemistry: The (R)-configuration at the C-2 carbon is fixed, allowing for the direct and reliable transfer of chirality into a new molecular scaffold.

  • Orthogonal Functionality: It possesses a carboxylic acid and a protected hydroxyl group (as an acetate ester). This allows for selective manipulation of one group while the other remains intact, facilitating controlled, stepwise synthetic sequences. The acetyl group can be easily removed under hydrolytic conditions to reveal the secondary alcohol for further functionalization.[3]

Key Properties of (2R)-2-(acetyloxy)propanoic Acid
PropertyValueSource
IUPAC Name (2R)-2-(acetyloxy)propanoic acid[3]
Synonyms (+)-O-Acetyl-D-lactic Acid, (R)-2-acetoxypropanoic acid[1]
Molecular Formula C₅H₈O₄[1][3]
Molecular Weight 132.11 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[3]
Purity Typically ≥97%[1]

Application I: Direct Incorporation via Amide Bond Formation

One of the most direct applications of (2R)-2-(acetyloxy)propanoic acid is its use in forming chiral amides or esters. This approach is fundamental for building peptide fragments, chiral auxiliaries, or other complex molecules where an (R)-alanyl-like fragment is desired. The following protocol details the coupling of (2R)-2-(acetyloxy)propanoic acid with a generic primary amine, benzylamine, using standard peptide coupling reagents to ensure the preservation of stereochemical integrity.

Logical Workflow for Chiral Amide Synthesis

cluster_start Activation cluster_reaction Coupling cluster_workup Workup & Purification A (2R)-2-(acetyloxy)propanoic acid B EDC / HOBt in Anhydrous DCM A->B Add Coupling Reagents @ 0°C C Activated Ester Intermediate D Benzylamine C->D Nucleophilic Attack Warm to RT E Reaction Mixture F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Column Chromatography F->G H Final Product: (R)-N-benzyl-2-acetoxypropanamide G->H

Caption: Workflow for asymmetric amide synthesis.

Protocol 1: Synthesis of (R)-N-benzyl-2-acetoxypropanamide

Principle: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. HOBt reacts with the starting acid to form an activated ester, which is less susceptible to racemization and readily reacts with the amine nucleophile. EDC facilitates this process by acting as a dehydrating agent.

Materials:

  • (2R)-2-(acetyloxy)propanoic acid (1.0 eq, e.g., 1.32 g, 10 mmol)

  • Benzylamine (1.0 eq, 1.07 g, 10 mmol)

  • EDC hydrochloride (1.1 eq, 2.11 g, 11 mmol)

  • HOBt hydrate (1.1 eq, 1.68 g, 11 mmol)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2R)-2-(acetyloxy)propanoic acid (1.32 g, 10 mmol) and anhydrous DCM (50 mL). Stir the solution until the acid is fully dissolved.

  • Activation: Cool the flask to 0°C using an ice bath. Add HOBt (1.68 g, 11 mmol) and EDC·HCl (2.11 g, 11 mmol) to the solution. Stir the mixture at 0°C for 30 minutes.

    • Causality: Performing the activation at 0°C minimizes potential side reactions and preserves the stability of the activated intermediate.

  • Amine Addition: Add benzylamine (1.07 g, 10 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Causality: The HCl wash removes any unreacted benzylamine and EDC byproducts. The NaHCO₃ wash removes unreacted HOBt and the starting carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure (R)-N-benzyl-2-acetoxypropanamide.

Application II: A Precursor for Stereoinvertive Synthesis

(2R)-2-(acetyloxy)propanoic acid can also serve as a starting point for more complex transformations where its inherent chirality is either retained or strategically inverted. A common sequence involves converting the hydroxyl group into a good leaving group, followed by an Sₙ2 reaction with a nucleophile, which proceeds with complete inversion of stereochemistry (a Walden inversion). This powerful technique allows access to the corresponding (S)-enantiomer derivatives from the (R)-starting material.

Reaction Scheme: Stereoinversion to Access (S)-Ethers

Caption: Multi-step synthesis with stereochemical inversion.

Protocol 2: Stereoinvertive Etherification (Step 4)

Principle: This protocol details the Sₙ2 displacement of the tosylate group from Ethyl (R)-2-(tosyloxy)propanoate. The tosylate is an excellent leaving group. The phenoxide, generated in situ from phenol and a mild base (K₂CO₃), acts as the nucleophile. The backside attack required for Sₙ2 displacement leads to an inversion of the stereocenter, yielding the (S)-product.

Materials:

  • Ethyl (R)-2-(tosyloxy)propanoate (1.0 eq, e.g., 2.86 g, 10 mmol)

  • Phenol (1.2 eq, 1.13 g, 12 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq, 2.07 g, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • Water & Brine

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve phenol (1.13 g, 12 mmol) in anhydrous DMF (40 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol). Stir the suspension vigorously for 15 minutes at room temperature.

  • Substrate Addition: Add a solution of Ethyl (R)-2-(tosyloxy)propanoate (2.86 g, 10 mmol) in DMF (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC.

    • Causality: Heating is required to overcome the activation energy for the Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Quenching and Extraction: Cool the reaction to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Aqueous Workup:

    • Combine the organic extracts and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol.

    • Wash with water (1 x 30 mL) and then brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain pure Ethyl (S)-2-phenoxypropanoate. The stereochemical purity (enantiomeric excess) can be confirmed using chiral HPLC or GC.

Conclusion

(2R)-2-(acetyloxy)propanoic acid is more than a simple reagent; it is a strategic tool for introducing chirality with precision and reliability. Its applications range from direct incorporation into target molecules to serving as a precursor in multi-step sequences involving sophisticated stereochemical manipulations like Walden inversions. The protocols outlined here demonstrate its utility and provide a framework for its integration into diverse synthetic campaigns. By understanding the principles behind its reactivity, researchers can effectively harness this chiral building block to construct complex, enantiomerically pure molecules for a wide array of applications.

References

The Art of Asymmetric Synthesis: (R)-(+)-2-Acetoxypropionic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. In this context, chiral building blocks are the master keys to unlocking complex molecular architectures with precise stereochemical control. Among these, (R)-(+)-2-Acetoxypropionic acid has emerged as a versatile and highly valuable synthon, offering a reliable chiral scaffold for the construction of a diverse array of bioactive molecules, from potent pharmaceuticals to advanced agrochemicals.

This comprehensive guide delves into the practical applications of (R)-(+)-2-Acetoxypropionic acid, providing not just detailed protocols but also the underlying scientific principles that govern its reactivity and stereochemical influence. We will explore its pivotal role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aryloxyphenoxypropionate herbicides, and its utility as a chiral derivatizing agent for the analytical resolution of enantiomers.

Core Principles of Reactivity

(R)-(+)-2-Acetoxypropionic acid, derived from the naturally occurring (R)-lactic acid, possesses two key functional groups that dictate its synthetic utility: a carboxylic acid and an acetate-protected secondary alcohol. The carboxylic acid moiety can be readily converted into a more reactive acyl chloride, a transformation that is central to many of its applications. This conversion unlocks a powerful electrophilic center, primed for reactions such as Friedel-Crafts acylation and esterification.

The inherent chirality at the C2 position, with the (R)-configuration, is the molecule's most prized asset. This stereocenter is robust and can be transferred with high fidelity to the target molecule, ensuring the desired enantiomeric purity of the final product. The acetate protecting group on the hydroxyl function is stable under many reaction conditions but can be selectively removed when needed, revealing a hydroxyl group for further functionalization.

Application I: Synthesis of (R)-Enantiomers of Profens

The 2-arylpropionic acids, commonly known as "profens," are a major class of NSAIDs.[1] While the (S)-enantiomer is typically the more pharmacologically active form, the synthesis of the (R)-enantiomer is also of significant interest for research purposes and, in some cases, for specific therapeutic applications. (R)-(+)-2-Acetoxypropionic acid serves as an excellent starting material for accessing these compounds.

The key transformation is a Friedel-Crafts acylation, where the acylium ion generated from (R)-(+)-2-acetoxypropionyl chloride reacts with an electron-rich aromatic substrate.[2]

Protocol 1: Synthesis of (R)-2-Acetoxypropionyl Chloride

This initial step is critical for activating the carboxylic acid for subsequent reactions. The use of oxalyl chloride with a catalytic amount of DMF is a common and effective method.

Materials:

  • (R)-(+)-2-Acetoxypropionic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-2-acetoxypropionic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with a dry alcohol (e.g., methanol), and analyzing the resulting ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • The resulting solution of (R)-(+)-2-acetoxypropionyl chloride in DCM is typically used directly in the next step without isolation.

Causality of Experimental Choices:

  • Oxalyl Chloride: It is a gentle and effective chlorinating agent that produces gaseous byproducts (CO, CO₂, HCl), simplifying the workup.

  • DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species, accelerating the reaction.

  • Anhydrous Conditions: The reagents are moisture-sensitive. Any water present will react with oxalyl chloride and the product acid chloride, reducing the yield.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

Protocol 2: Friedel-Crafts Acylation for the Synthesis of an (R)-Profen Precursor

This protocol outlines the synthesis of an (R)-2-acetoxy-arylpropione, a direct precursor to an (R)-profen. The example uses 2-fluorobiphenyl as the aromatic substrate, which would lead to the precursor of (R)-Flurbiprofen.

Materials:

  • (R)-(+)-2-Acetoxypropionyl chloride solution in DCM (from Protocol 1)

  • 2-Fluorobiphenyl

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1-1.3 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the solution of (R)-(+)-2-acetoxypropionyl chloride in DCM (from Protocol 1) to the AlCl₃ suspension.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2-fluorobiphenyl (1.0 eq) in anhydrous DCM.

  • Add the 2-fluorobiphenyl solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve any remaining aluminum salts.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (R)-2-acetoxy-1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

Causality of Experimental Choices:

  • Aluminum Chloride: A strong Lewis acid is required to facilitate the formation of the electrophilic acylium ion from the acyl chloride.[2] A stoichiometric amount is often necessary as it complexes with the product ketone.

  • Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction and to prevent potential side reactions or rearrangement of the acylium ion.

  • Aqueous Workup: The addition of ice-cold water and HCl is to decompose the aluminum chloride complex and separate the product into the organic phase.

  • Bicarbonate Wash: This step is crucial to neutralize any remaining acidic components.

The resulting (R)-2-acetoxy-arylpropione can then be deprotected (hydrolysis of the acetate) and the ketone reduced to a methylene group (e.g., via Wolff-Kishner or Clemmensen reduction) to afford the final (R)-profen.

Application II: Synthesis of Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate herbicides are a class of potent and selective herbicides used to control grass weeds in broadleaf crops. The herbicidal activity is highly stereospecific, with the (R)-enantiomer being the active form. (R)-(+)-2-Acetoxypropionic acid can be a key starting material for the synthesis of the chiral side chain of these herbicides. A common strategy involves the conversion of the acid to a leaving group, followed by a Williamson ether synthesis with a substituted phenol.

Protocol 3: Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic Acid

This protocol describes the synthesis of a key intermediate for several herbicides, such as Fenoxaprop-p-ethyl.[3] It involves the reaction of a derivative of (R)-lactic acid with hydroquinone. While this specific protocol starts from a related chloro-derivative, the principle of nucleophilic substitution at the chiral center with retention or inversion of configuration is central. A more direct route from (R)-(+)-2-acetoxypropionic acid would involve its conversion to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group.

Conceptual Workflow:

G A (R)-(+)-2-Acetoxypropionic Acid B (R)-2-Chloropropionic Acid or (R)-2-Tosyloxypropionic Acid derivative A->B Chlorination/ Tosylation D (R)-2-(4-Hydroxyphenoxy)propionic Acid B->D Williamson Ether Synthesis (with C) C Hydroquinone E Aryloxyphenoxypropionate Herbicides D->E Further Elaboration

A conceptual workflow for herbicide synthesis.

Illustrative Protocol (based on Williamson Ether Synthesis):

Materials:

  • (R)-2-Chloropropionic acid (or a tosylate derivative of an (R)-lactic acid ester)

  • Hydroquinone

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve hydroquinone (1.2 eq) and sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add (R)-2-chloropropionic acid (1.0 eq) to the refluxing solution over 1-2 hours.

  • Continue to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or toluene) to yield (R)-2-(4-hydroxyphenoxy)propionic acid.

Causality of Experimental Choices:

  • Base (Sodium Hydroxide): The base is essential to deprotonate the hydroquinone, forming the nucleophilic phenoxide ion required for the Williamson ether synthesis.

  • Reflux Conditions: The elevated temperature is necessary to drive the Sₙ2 reaction between the phenoxide and the chiral electrophile.

  • Acidification: This step is crucial to protonate the carboxylate product, causing it to precipitate from the aqueous solution for easy isolation.

Application III: Chiral Derivatizing Agent for Enantiomeric Purity Determination

(R)-(+)-2-Acetoxypropionic acid, after conversion to its acid chloride, can be used as a chiral derivatizing agent (CDA). CDAs are enantiomerically pure reagents that react with a racemic mixture of a chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or HPLC, thus allowing for the determination of the enantiomeric excess (e.e.) of the original mixture.[4]

Protocol 4: Diastereomer Formation for NMR Analysis

Materials:

  • Racemic chiral alcohol or amine (e.g., 1-phenylethanol)

  • (R)-(+)-2-Acetoxypropionyl chloride solution in DCM (from Protocol 1)

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • In a clean, dry NMR tube or a small vial, dissolve the racemic alcohol or amine (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine or pyridine (1.2 eq) to the solution.

  • Add the solution of (R)-(+)-2-acetoxypropionyl chloride in DCM (1.1 eq) to the mixture at room temperature.

  • Allow the reaction to proceed for 30-60 minutes.

  • The reaction mixture, containing the newly formed diastereomeric esters or amides, can be directly analyzed by ¹H NMR spectroscopy.

  • The enantiomeric excess of the original analyte can be determined by integrating the signals of the diastereotopic protons in the NMR spectrum.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is required to scavenge the HCl byproduct of the acylation reaction, preventing unwanted side reactions.

  • Stoichiometry: A slight excess of the acyl chloride is used to ensure complete derivatization of the analyte.

  • NMR Analysis: The different spatial arrangement of the groups in the two diastereomers results in distinct chemical shifts for certain protons, allowing for their individual integration.

Data Summary

ApplicationKey ReactionStarting Material from (R)-(+)-2-Acetoxypropionic AcidTypical Product Class
Pharmaceuticals Friedel-Crafts Acylation(R)-(+)-2-Acetoxypropionyl chloride(R)-Profens (NSAIDs)
Agrochemicals Williamson Ether Synthesis(R)-2-Halopropionic acid or sulfonate esterAryloxyphenoxypropionate Herbicides
Analytical Chemistry Diastereomer Formation(R)-(+)-2-Acetoxypropionyl chlorideDiastereomeric esters/amides

Conclusion

(R)-(+)-2-Acetoxypropionic acid stands as a testament to the power of chiral pool synthesis. Its ready availability, robust stereochemistry, and versatile reactivity make it an indispensable tool for the modern synthetic chemist. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of this exceptional chiral building block in the pursuit of novel and enantiomerically pure molecules that can address critical needs in medicine and agriculture. As the demand for stereochemically defined compounds continues to grow, the importance and applications of (R)-(+)-2-acetoxypropionic acid are set to expand even further.

References

Chiral Separation of O-acetyl-lactic Acid Enantiomers by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and biotechnology industries. O-acetyl-lactic acid, a chiral building block and potential metabolite, requires precise analytical methods to differentiate and quantify its enantiomers. This application note presents a detailed protocol for the chiral separation of O-acetyl-D-lactic acid and O-acetyl-L-lactic acid using High-Performance Liquid Chromatography (HPLC). The method utilizes a quinine-based chiral stationary phase operating on an anion-exchange mechanism, providing excellent resolution and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical principles, a step-by-step experimental protocol, and method validation considerations based on ICH guidelines.

Introduction: The Significance of Chiral Purity

Lactic acid is a fundamental chiral molecule with two enantiomers, D-lactic acid and L-lactic acid, which exhibit distinct metabolic pathways and physiological effects in biological systems.[1][2] The human body primarily metabolizes the L-enantiomer, while an excess of the D-enantiomer can lead to metabolic acidosis and other health complications.[2] Consequently, the accurate stereospecific analysis of lactic acid and its derivatives, such as O-acetyl-lactic acid, is of paramount importance in clinical diagnostics, food science, and pharmaceutical development.[1][3]

The introduction of an acetyl group to lactic acid forms O-acetyl-lactic acid, a modification that can alter its biological activity and physicochemical properties. As with its parent compound, the stereochemistry of O-acetyl-lactic acid is expected to be a critical determinant of its biological function. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations.[3] The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred approach, as it avoids the need for derivatization, which can introduce additional analytical complexities.[3] This application note details an HPLC method developed for the baseline separation of O-acetyl-D-lactic acid and O-acetyl-L-lactic acid enantiomers.

Principles of Chiral Recognition

The successful separation of enantiomers in HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation.

For acidic analytes like O-acetyl-lactic acid, chiral stationary phases based on an anion-exchange mechanism are particularly effective.[4] The method described herein utilizes a quinine-based CSP, specifically a CHIRALPAK QN-AX type column. The chiral selector in this stationary phase is an O-9-tert-butylcarbamate of quinine, which is immobilized on silica gel.[4]

The separation mechanism is primarily based on an ionic interaction between the protonated tertiary nitrogen of the quinuclidine moiety in the chiral selector and the anionic carboxylate group of the O-acetyl-lactic acid analyte.[4] This primary ionic interaction is supplemented by a combination of other intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to the enantioselective recognition.[4] The distinct spatial arrangement of each enantiomer allows for a more stable interaction of one enantiomer with the chiral selector, resulting in its stronger retention and elution after its mirror image.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis of O-acetyl-lactic acid enantiomers.

Materials and Instrumentation
  • Standards: (-)-O-Acetyl-L-lactic acid (≥96% purity) and a racemic mixture of O-acetyl-D/L-lactic acid.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Formic acid and ammonium formate.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chiral Column: CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm particle size.

Preparation of Mobile Phase and Standards
  • Mobile Phase: Prepare a mobile phase consisting of methanol with 50 mM ammonium formate and 0.2% formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solutions:

    • Prepare a stock solution of racemic O-acetyl-lactic acid at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of (-)-O-Acetyl-L-lactic acid at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solutions, prepare working standards at appropriate concentrations (e.g., 10, 50, 100 µg/mL) by diluting with the mobile phase.

HPLC Operating Conditions

The following HPLC conditions are recommended as a starting point for the analysis. Optimization may be required based on system performance and specific sample matrices.

ParameterCondition
Column CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol with 50 mM Ammonium Formate and 0.2% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 15 minutes
Data Analysis and System Suitability
  • Identification: Identify the peaks corresponding to the O-acetyl-lactic acid enantiomers by comparing the retention times with the individual enantiomer standard (if available) or by spiking the racemic mixture with the known enantiomer.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Key parameters to evaluate include:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the analytical data, the HPLC method should be validated according to the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[5][6][7][8] A comprehensive validation protocol should be established and executed, with the results documented in a validation report.[5]

Validation Parameters

The core performance characteristics to be evaluated for this method include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the enantiomers from each other and from any potential impurities or matrix components.

  • Linearity: The linearity of the method should be established across a range of concentrations that are representative of the intended application. A linear relationship between peak area and concentration should be demonstrated, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The accuracy of the method is the closeness of the test results to the true value. It can be assessed by analyzing samples with known concentrations of the enantiomers or by spike recovery experiments.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This provides an indication of its reliability during routine use.

Workflow and Data Visualization

The overall workflow for the chiral analysis of O-acetyl-lactic acid enantiomers is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting racemic_std Racemic O-acetyl-lactic acid Standard dissolve Dissolve in Mobile Phase racemic_std->dissolve enantio_std O-acetyl-L-lactic acid Standard enantio_std->dissolve sample Test Sample sample->dissolve hplc_system HPLC System with Chiral Column dissolve->hplc_system Inject chromatogram Obtain Chromatogram hplc_system->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification system_suitability System Suitability Assessment peak_integration->system_suitability report Generate Report with Enantiomeric Purity Results quantification->report system_suitability->report

References

Experimental protocol for using (R)-(+)-2-acetoxypropionic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the In Vitro Use of (R)-(+)-2-Acetoxypropionic Acid

Introduction

(R)-(+)-2-Acetoxypropionic acid is a chiral organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a propionic acid backbone with an acetoxy group at the alpha-carbon, suggests its potential utility in cell biology research as a pro-drug. Upon cellular uptake or hydrolysis in the culture medium, it is expected to decompose into its constituent molecules: propionic acid and acetic acid.[3]

Both propionate and acetate are short-chain fatty acids (SCFAs) known to play significant roles in cellular metabolism, signaling, and fate. Propionic acid, in particular, has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in various cell lines, including cervical cancer cells.[4][5] Acetate can potentiate the antiproliferative effects of other SCFAs, suggesting a potential synergistic activity.[6]

This application note provides a comprehensive experimental framework for researchers investigating the effects of (R)-(+)-2-acetoxypropionic acid in cell culture. We present detailed protocols for compound handling, dose-response determination, and the assessment of key cellular outcomes such as viability, cell cycle progression, and apoptosis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Guiding Principles and Experimental Rationale

The successful application of (R)-(+)-2-acetoxypropionic acid in cell culture hinges on several key principles:

  • pH Management: As an acidic compound, the addition of (R)-(+)-2-acetoxypropionic acid to cell culture medium can lower the pH, a critical parameter for cell health and function.[7] Standard cell culture media are typically buffered with a bicarbonate system and maintained at a physiological pH of 7.2-7.4 in a CO₂-controlled environment.[7] It is crucial to either use concentrations low enough not to significantly alter the medium's pH or to adjust the pH after the compound's addition, though the former is preferable to avoid confounding variables. A vehicle control with a similar pH is essential.

  • Pro-drug Hypothesis: The primary hypothesis for the mechanism of action is the release of propionic acid and acetic acid. Therefore, experiments should include parallel treatments with sodium propionate and sodium acetate as positive controls to dissect which effects are attributable to the parent compound versus its hydrolysis products.

  • Cell-Type Specificity: The cellular response to SCFAs can be highly dependent on the cell type, its metabolic state, and the culture conditions. The protocols provided herein should be considered a starting point, with the understanding that optimization of concentrations and incubation times is necessary for each new cell line.

Core Protocols

Safety Precautions

The racemic mixture of 2-acetoxypropionic acid is classified as a skin and eye irritant.[8] While specific data for the R-(+)-enantiomer is limited, similar precautions should be taken. Always handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Preparation of a Sterile Stock Solution

The objective of this protocol is to prepare a concentrated, sterile stock solution of (R)-(+)-2-acetoxypropionic acid that can be easily diluted to final working concentrations in cell culture medium. The compound is a liquid at room temperature and is soluble in organic solvents and water.[3]

Materials:

  • (R)-(+)-2-Acetoxypropionic acid (CAS: 18668-00-3)[1][9]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Nuclease-free water, cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • 0.22 µm syringe filter

Procedure:

  • Solvent Selection: Due to its high solubility and compatibility with most cell culture assays at low final concentrations (<0.5%), DMSO is a recommended solvent. If DMSO is incompatible with the experimental system, cell culture-grade water can be used, though pH neutralization of the stock may be required.

  • Preparation of 1 M Stock in DMSO:

    • The molecular weight of (R)-(+)-2-acetoxypropionic acid is 132.12 g/mol .[9] Its density is approximately 1.18 g/mL.[1]

    • To prepare a 1 M stock solution, carefully add 112 µL of (R)-(+)-2-acetoxypropionic acid to 888 µL of cell culture-grade DMSO in a sterile conical tube.

    • Vortex thoroughly until the solution is homogeneous.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for long-term use. The compound should be stored at 2-8°C for short-term stability as per supplier recommendations.[1]

Protocol 2: Dose-Response and Cell Viability Assessment

This protocol is designed to determine the cytotoxic concentration range of (R)-(+)-2-acetoxypropionic acid for a specific cell line. This is a critical first step to identify appropriate concentrations for subsequent mechanistic studies (e.g., sub-toxic concentrations for metabolic studies or IC₅₀ concentrations for apoptosis assays).

Materials:

  • Cells of interest, seeded in a 96-well plate

  • Complete cell culture medium

  • Sterile stock solution of (R)-(+)-2-acetoxypropionic acid (from Protocol 1)

  • Cell viability reagent (e.g., AlamarBlue™, MTT, or CellTiter-Glo®)

  • Plate reader (fluorescence, absorbance, or luminescence, depending on the reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Preparation of Working Solutions: On the day of treatment, prepare serial dilutions of the 1 M stock solution in fresh, pre-warmed complete cell culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of (R)-(+)-2-acetoxypropionic acid. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest treatment dose) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the output signal (fluorescence, absorbance, or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Example 96-Well Plate Layout for Dose-Response Assay

Well123456789101112
A UntreatedUntreatedUntreated10 µM10 µM10 µM1 mM1 mM1 mMVehicleVehicleVehicle
B 0.1 µM0.1 µM0.1 µM25 µM25 µM25 µM2.5 mM2.5 mM2.5 mMVehicleVehicleVehicle
C 0.5 µM0.5 µM0.5 µM50 µM50 µM50 µM5 mM5 mM5 mMVehicleVehicleVehicle
D 1 µM1 µM1 µM100 µM100 µM100 µM10 mM10 mM10 mMVehicleVehicleVehicle
E 2.5 µM2.5 µM2.5 µM250 µM250 µM250 µM25 mM25 mM25 mMVehicleVehicleVehicle
F 5 µM5 µM5 µM500 µM500 µM500 µM50 mM50 mM50 mMVehicleVehicleVehicle
G BlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlank
H BlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlank

Note: This table shows a wide range of concentrations for initial screening. The range should be adjusted based on preliminary results.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Based on studies showing that propionic acid can induce cell cycle arrest, this protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] An increase in the sub-G1 population is indicative of apoptotic cell death.[5]

Materials:

  • Cells treated with (R)-(+)-2-acetoxypropionic acid in 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with sub-IC₅₀ and IC₅₀ concentrations of (R)-(+)-2-acetoxypropionic acid (determined in Protocol 2) for 24-48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Visualization of Concepts and Workflows

To clarify the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_medium Extracellular (Culture Medium) cluster_cell Intracellular A (R)-2-Acetoxy- propionic Acid B Hydrolysis (Esterases) A->B Uptake C Propionic Acid B->C D Acetic Acid B->D E Cellular Targets (e.g., HDACs, Metabolism) C->E D->E F Cell Cycle Arrest (G1/S Phase) E->F G Apoptosis / Autophagy E->G

Caption: Hypothesized mechanism of (R)-2-acetoxypropionic acid.

G A Protocol 1: Prepare 1M Stock Solution B Protocol 2: Seed Cells & Perform Dose-Response Assay A->B C Analyze Viability Data (Calculate IC50) B->C D Select Concentrations (e.g., IC25, IC50) C->D E Protocol 3: Treat Cells for Cell Cycle Analysis D->E F Harvest, Fix & Stain with Propidium Iodide E->F G Flow Cytometry Analysis F->G H Data Interpretation: Assess Cell Cycle Arrest & Sub-G1 Population G->H

Caption: General experimental workflow for cell cycle analysis.

References

Application Note & Protocol: Quantification of (R)-(+)-2-Acetoxypropionic Acid in Biological Matrices using Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-2-Acetoxypropionic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral molecule of growing interest in pharmaceutical and biochemical research.[1] As an intermediate in the synthesis of bioactive compounds, its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for (R)-(+)-2-acetoxypropionic acid in plasma, adhering to the principles of scientific integrity and regulatory expectations.[2][3] The method employs a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring stereospecific quantification.

The inherent challenges in analyzing small, polar molecules like (R)-(+)-2-acetoxypropionic acid include poor retention on conventional reversed-phase columns and the need for sensitive detection.[4][5] Furthermore, its ester linkage presents a potential liability to hydrolysis, necessitating careful evaluation of sample handling and storage conditions.[6] This guide will address these challenges by providing a detailed protocol for sample preparation, chiral chromatographic separation, and MS/MS detection, along with a comprehensive validation plan based on FDA guidelines.[7][8]

Physicochemical Properties of (R)-(+)-2-Acetoxypropionic Acid

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name (2R)-2-(acetyloxy)propanoic acid[9][10]
Synonyms (+)-O-Acetyl-D-lactic acid[1]
CAS Number 18668-00-3[1]
Molecular Formula C5H8O4[1][9]
Molecular Weight 132.12 g/mol [1][9]
Appearance Colorless clear liquid[1]
Boiling Point 82 °C @ 0.2 mmHg[1]
Solubility Soluble in water and organic solvents[11]

Bioanalytical Method

This section details the experimental protocol for the quantification of (R)-(+)-2-acetoxypropionic acid in human plasma.

Materials and Reagents
  • (R)-(+)-2-Acetoxypropionic acid reference standard (≥98% purity)

  • (S)-(-)-2-Acetoxypropionic acid reference standard (≥98% purity)

  • Internal Standard (IS): (R)-(+)-2-Acetoxypropionic acid-d3 (or a suitable structural analog if unavailable)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

Instrumentation
  • UHPLC system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-(+)-2-acetoxypropionic acid, (S)-(-)-2-acetoxypropionic acid, and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation: Protein Precipitation and Derivatization

The rationale for derivatization is to improve the chromatographic retention and ionization efficiency of the small, polar analyte.[4][5] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for carboxylic acids, enhancing their detection in positive ion mode ESI-MS/MS.[4][12]

G

Protocol:

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 50 µL of 50 mM 3-NPH in methanol, 50 µL of 50 mM EDC in methanol, and 20 µL of 7% pyridine in methanol.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature and add 300 µL of 0.1% formic acid in water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Chiral LC-MS/MS Conditions

Chiral separation is essential to distinguish between the (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases are effective for the separation of acidic chiral compounds.[13]

G

LC Parameters:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • (R)-(+)-2-Acetoxypropionic acid-3NPH derivative: To be determined by infusion of the derivatized standard.

    • Internal Standard-3NPH derivative: To be determined by infusion of the derivatized standard.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[2][7][8]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Intra- and inter-day analysis of QC samples at four levels (LLOQ, low, mid, high).Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessment of the ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity The ability to dilute samples with concentrations above the ULOQ.Accuracy and precision of diluted samples should be within ±15%.

Stability Considerations

The ester functionality of (R)-(+)-2-acetoxypropionic acid makes it susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[6] Therefore, a thorough investigation of its stability in biological matrices is critical.

Experimental Protocol for Stability Assessment:

  • Bench-Top Stability: Spike plasma with the analyte at low and high QC concentrations and keep at room temperature for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours) before processing and analysis.

  • Freeze-Thaw Stability: Spike plasma with the analyte at low and high QC concentrations. Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature) before analysis.

  • Long-Term Stability: Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, 6 months) and analyze at different time points.

  • Post-Preparative Stability: Keep processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a defined period (e.g., 24, 48 hours) before injection to assess the stability of the derivatized analyte.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of (R)-(+)-2-acetoxypropionic acid in biological matrices. The proposed chiral LC-MS/MS method, coupled with a comprehensive validation plan, will ensure the generation of high-quality, reliable, and reproducible data for preclinical and clinical studies. The emphasis on understanding the analyte's physicochemical properties and potential stability issues is paramount to developing a robust and trustworthy bioanalytical method.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von O-Acetyl-D-Milchsäure zur verbesserten GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Verfasser: Dr. Gemini, Senior Application Scientist Datum: 30. Dezember 2025 Anwendungsbereich: Pharmazeutische Analytik, Metabolomik, Qualitätskontrolle

Zusammenfassung

O-Acetyl-D-Milchsäure ist ein wichtiger chiraler Baustein in der Synthese von pharmazeutischen Wirkstoffen und ein relevanter Metabolit in biologischen Systemen. Ihre direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund der polaren Carboxylgruppe, die zu geringer Flüchtigkeit und unerwünschten Wechselwirkungen mit der GC-Säule führt, eine Herausforderung.[1][2] Die chemische Derivatisierung ist ein unerlässlicher Schritt, um diese Moleküle in flüchtige und thermisch stabile Analoga umzuwandeln und so eine robuste und empfindliche Quantifizierung zu ermöglichen.[3][4] Dieser Leitfaden bietet einen detaillierten Einblick in die theoretischen Grundlagen und stellt validierte, schrittweise Protokolle für die Derivatisierung von O-Acetyl-D-Milchsäure mittels Silylierung und chiraler Veresterung vor.

Einleitung: Die Notwendigkeit der Derivatisierung

Die Gaschromatographie erfordert Analyten, die bei den im GC-Injektor und -Ofen herrschenden Temperaturen unzersetzt in die Gasphase übergehen.[5] O-Acetyl-D-Milchsäure besitzt eine freie Carbonsäurefunktion, die durch Wasserstoffbrückenbindungen die intermolekularen Wechselwirkungen stark erhöht und somit den Siedepunkt steigert. Ohne Derivatisierung führt dies zu starkem Peak-Tailing, geringer Empfindlichkeit und im schlimmsten Fall zu keiner Detektion des Analyten.[1]

Die Derivatisierung überführt die polare Carboxylgruppe in eine unpolare, flüchtigere funktionelle Gruppe.[3] Dies führt zu folgenden Vorteilen:

  • Erhöhte Flüchtigkeit: Geringere Siedepunkte ermöglichen die Elution bei niedrigeren Temperaturen.

  • Verbesserte thermische Stabilität: Die Derivate sind weniger anfällig für thermischen Abbau im heißen GC-Injektor.

  • Gesteigerte Empfindlichkeit: Symmetrische Peakformen (weniger Tailing) führen zu höheren Signalen und niedrigeren Nachweisgrenzen.[2][3]

  • Charakteristische Massenspektren: Die Derivate erzeugen oft spezifische und gut interpretierbare Fragmentierungsmuster im Massenspektrometer.

GC_MS_Workflow cluster_prep Probenvorbereitung cluster_analysis Analytik Pro Pro Derivat Derivatisierung Pro->Derivat Zugabe des Reagenzes Probe Analytprobe (O-Acetyl-D-Milchsäure) GC GC-Trennung Derivat->GC Injektion des Derivats MS MS-Detektion GC->MS Data Datenauswertung MS->Data

Abbildung 1: Allgemeiner Arbeitsablauf von der Probe bis zur Datenanalyse.

Auswahl der Derivatisierungsstrategie

Für Hydroxycarbonsäuren wie O-Acetyl-D-Milchsäure haben sich zwei Hauptstrategien als besonders wirksam erwiesen: Silylierung und Veresterung.

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von polaren Verbindungen für die GC-Analyse.[4][6] Bei dieser Reaktion wird ein aktives Wasserstoffatom der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[4][5]

  • Reagenz: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist eines der stärksten und am häufigsten verwendeten Silylierungsreagenzien.[7][8] Es reagiert schnell und die Nebenprodukte sind sehr flüchtig, was Störungen im Chromatogramm minimiert.[4][7]

  • Mechanismus: MSTFA reagiert mit dem sauren Proton der Carbonsäure unter Bildung eines TMS-Esters. Die Acetylgruppe am Hydroxyl-Sauerstoff bleibt unter den üblichen milden Bedingungen intakt.

Silylation_Mechanism reactant1 O-Acetyl-D-Milchsäure product TMS-Derivat (flüchtig & thermisch stabil) reactant1->product Reaktion an der Carboxylgruppe reactant2 MSTFA reactant2->product TMS-Gruppen- Donor

Abbildung 2: Prinzip der Silylierung von O-Acetyl-D-Milchsäure mit MSTFA.

Da es sich um ein chirales Molekül (D-Enantiomer) handelt, kann die Analyse der enantiomeren Reinheit von entscheidender Bedeutung sein. Die chirale Derivatisierung wandelt Enantiomere in Diastereomere um, die dann auf einer standardmäßigen (achiralen) GC-Säule getrennt werden können.[5][9][10]

  • Reagenz: Ein chiraler Alkohol wie L-Menthol wird verwendet. Die Reaktion wird typischerweise durch einen Aktivator wie Acetylchlorid katalysiert.[9][10]

  • Mechanismus: Die Carboxylgruppe der O-Acetyl-D-Milchsäure reagiert mit dem chiralen L-Menthol zu einem Diastereomerenester (in diesem Fall dem (D,L)-Diastereomer). Sollte auch das L-Enantiomer der Milchsäure vorhanden sein, würde es zum (L,L)-Diastereomerenester reagieren. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können chromatographisch getrennt werden.[10]

Experimentelle Protokolle

Sicherheitshinweis: Derivatisierungsreagenzien sind reaktiv und oft feuchtigkeitsempfindlich. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe).

Dieses Protokoll ist ideal für die quantitative Analyse der Gesamtkonzentration von O-Acetyl-Milchsäure.

Materialien und Reagenzien:

  • O-Acetyl-D-Milchsäure-Standard oder getrockneter Probenextrakt

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), derivatisierungsgrad

  • Pyridin (wasserfrei) oder Acetonitril (wasserfrei) als Lösungsmittel

  • Heizblock oder Ofen

  • GC-Vials (2 mL) mit Septumkappen

  • Mikroliterspritzen

Schritt-für-Schritt-Anleitung:

  • Probeneinwaage: Überführen Sie eine genau abgewogene Menge des Standards oder den getrockneten Rückstand Ihrer Probe in ein GC-Vial. Die Probe muss absolut trocken sein, da Wasser die Silylierungsreagenzien zersetzt.[6][7]

  • Lösungsmittel zugeben: Geben Sie 50 µL wasserfreies Pyridin oder Acetonitril in das Vial, um den Rückstand aufzulösen.

  • Reagenz zugeben: Fügen Sie 50 µL MSTFA hinzu. Das Volumenverhältnis von Lösungsmittel zu Reagenz kann je nach Probenkonzentration angepasst werden.

  • Reaktion: Verschließen Sie das Vial fest und schütteln Sie es kurz. Erhitzen Sie das Vial für 30 Minuten bei 60 °C.[1]

  • Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System. Die Derivate sind in der Regel mehrere Stunden bei Raumtemperatur stabil, sollten aber für eine optimale Reproduzierbarkeit zeitnah analysiert werden.

Dieses Protokoll dient der Bestimmung der enantiomeren Reinheit durch Bildung von Diastereomeren.

Materialien und Reagenzien:

  • O-Acetyl-D-Milchsäure-Standard oder getrockneter Probenextrakt

  • L-Menthol

  • Acetylchlorid oder Thionylchlorid

  • Dichlormethan (DCM, wasserfrei)

  • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Heizblock, Reaktionsgefäße

Schritt-für-Schritt-Anleitung:

  • Aktivierung der Säure (optional, aber empfohlen): Lösen Sie den trockenen Probenrückstand in 200 µL wasserfreiem DCM. Fügen Sie unter Kühlung vorsichtig 50 µL Thionylchlorid hinzu. Lassen Sie die Mischung 30 Minuten bei Raumtemperatur reagieren, um das Säurechlorid zu bilden. Entfernen Sie anschließend überschüssiges Thionylchlorid im Stickstoffstrom.

  • Veresterung: Lösen Sie den aktivierten Rückstand (oder direkt die Säure) in 200 µL DCM. Fügen Sie eine Lösung von L-Menthol (ca. 1.2 Äquivalente) in DCM hinzu. Wenn die Säure nicht voraktiviert wurde, fügen Sie eine katalytische Menge Acetylchlorid hinzu.[9][10]

  • Reaktion: Erhitzen Sie die Mischung für 60 Minuten bei 50 °C in einem fest verschlossenen Gefäß.

  • Aufarbeitung (Quenching): Kühlen Sie die Reaktion ab. Geben Sie vorsichtig 500 µL gesättigte NaHCO₃-Lösung hinzu, um überschüssige Säure und Reagenzien zu neutralisieren. Schütteln Sie kräftig.

  • Extraktion: Trennen Sie die organische (untere) DCM-Phase ab.

  • Trocknung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄.

  • Analyse: Überführen Sie die getrocknete Lösung in ein GC-Vial und injizieren Sie 1 µL in das GC-MS-System.

GC-MS-Parameter und Dateninterpretation

Die genauen Parameter hängen vom verfügbaren Gerät ab, die folgende Tabelle gibt jedoch einen validierten Ausgangspunkt.

ParameterEmpfohlene EinstellungBegründung
GC-Säule DB-5ms, HP-5ms (oder äquivalent), 30 m x 0.25 mm ID, 0.25 µmStandard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von Derivaten.[10]
Injektor Split/Splitless, 250 °CSplitless-Modus für Spurenanalytik, Split-Modus für höhere Konzentrationen.
Trägergas Helium, konstante Flussrate 1.0 mL/minInertgas mit guter Trennleistung.
Ofenprogramm Start bei 80 °C (1 min halten), Rampe mit 10 °C/min auf 280 °C (5 min halten)Ein allgemeines Programm, das für die Elution der Derivate optimiert werden kann.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230 °CStandard-Ionisierungstechnik, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugt.
MS-Modus Full Scan (m/z 50-400) und/oder Selected Ion Monitoring (SIM)Scan-Modus zur Identifizierung, SIM-Modus für höchste Empfindlichkeit bei der Quantifizierung.

Interpretation der Ergebnisse:

  • TMS-Derivat: Erwarten Sie einen scharfen, symmetrischen Peak. Das Massenspektrum wird charakteristische Ionen wie m/z 73 (Si(CH₃)₃) und das [M-15]⁺-Ion (Verlust einer Methylgruppe) zeigen.

  • L-Menthyl-Derivat: Bei Vorhandensein beider Enantiomere (D- und L-Milchsäure) sollten zwei getrennte Peaks für die (D,L)- und (L,L)-Diastereomere sichtbar sein. Die Integration der Peakflächen ermöglicht die Bestimmung des enantiomeren Überschusses (e.e.).

Methodenvergleich und Fehlerbehebung

KriteriumSilylierung (MSTFA)Chirale Veresterung (L-Menthol)
Ziel Quantitative AnalyseAnalyse der Enantiomerenreinheit
Reaktionszeit Schnell (ca. 30 min)Moderat (1-2 Stunden inkl. Aufarbeitung)
Probenvorbereitung Einfach, Ein-Schritt-ReaktionMehrstufig (Aktivierung, Extraktion)
Robustheit Sehr robust, aber feuchtigkeitsempfindlichRobust, erfordert aber sorgfältige Aufarbeitung
Anwendungsbereich Allgemeine QuantifizierungChirale Trennungen, Reinheitsbestimmung

Häufige Probleme und Lösungen:

  • Problem: Breite oder tailende Peaks.

    • Mögliche Ursache: Unvollständige Derivatisierung oder aktive Stellen im GC-System.

    • Lösung: Reaktionszeit/-temperatur erhöhen; sicherstellen, dass die Probe trocken ist; GC-Liner und Säulenanfang prüfen/austauschen.[4]

  • Problem: Geringe Wiederfindung.

    • Mögliche Ursache: Zersetzung des Analyten/Derivats; Adsorption.

    • Lösung: Injektortemperatur senken; silanisierten GC-Liner verwenden; Derivate zeitnah analysieren.

  • Problem: Keine Trennung der Diastereomere.

    • Mögliche Ursache: Unzureichende chromatographische Auflösung.

    • Lösung: Ofenprogramm optimieren (langsamere Rampe); längere GC-Säule verwenden.

Referenzen

  • Gas chromatographic determination of lactic acid enantiomers by using a chiral stationary column. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. (2018). PubMed. Retrieved from --INVALID-LINK--

  • Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Method for chiral separation of lactic acid enantiomers. (2008). Google Patents. Retrieved from --INVALID-LINK--

  • Derivatization techniques for free fatty acids by GC. (2020). Restek. Retrieved from --INVALID-LINK--

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. Retrieved from --INVALID-LINK--

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • SIM Chromatogram of the lactic acid enantiomers as O-pentafluoropropionylated (S)-(+)-3-methyl-2-butyl ester. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM. (2015). Biomedical Science Letters. Retrieved from --INVALID-LINK--

  • Determination on the microscale of plasmatic lactic acid as its t-butyldimethylsilyl derivative by stable-isotope dilution using capillary gas chromatography/mass spectrometry. (1993). PubMed. Retrieved from --INVALID-LINK--

  • A GC-MS Based Metabolic Profiling of Probiotic Lactic Acid Bacteria Isolated from Traditional Food Products. (2017). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). ResearchGate. Retrieved from --INVALID-LINK--

  • Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. Retrieved from --INVALID-LINK--

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. Retrieved from --INVALID-LINK--

  • Derivatisierungsmittel für die GC. (n.d.). Macherey-Nagel. Retrieved from --INVALID-LINK--

  • Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Pharmazeutika im Wasser. (2016). Wiley Analytical Science. Retrieved from --INVALID-LINK--

  • Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. (2017). PubMed. Retrieved from --INVALID-LINK--

  • Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. (n.d.). OPUS. Retrieved from --INVALID-LINK--

  • Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism. (2018). PubMed. Retrieved from --INVALID-LINK--

  • Derivatization Methods in GC and GC/MS. (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). PubMed. Retrieved from --INVALID-LINK--

  • Purification of D-(-)-Lactic Acid from Fermentation Broth Using Nanofiltration, Esterification, Distillation, and Hydrolysis Technique. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • Esterification of Lactic Acid with n-Butanol by Reactive Distillation. (2011). ResearchGate. Retrieved from --INVALID-LINK--

  • Esterification of Lactic Acid and Ethanol with/without Pervaporation. (2002). ResearchGate. Retrieved from --INVALID-LINK--

  • Quantitative Hochdurchsatzanalyse von Schlüsselgeruchstoffen in Lebensmitteln mittels UHPLC-MS/MS. (n.d.). mediaTUM. Retrieved from --INVALID-LINK--

References

Application Notes: (2R)-2-(acetyloxy)propanoic acid as a Chiral Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of (2R)-2-(acetyloxy)propanoic acid in Chiral Synthesis

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a versatile and valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a propanoic acid backbone with an acetyloxy group at the C-2 position in the (R)-configuration, offers a unique combination of functionalities. This dual nature, possessing both a carboxylic acid and an ester group, allows it to participate in a wide array of chemical transformations.[2]

The importance of this precursor lies in its chirality. The biological activity of many pharmaceuticals is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Utilizing enantiomerically pure starting materials like (2R)-2-(acetyloxy)propanoic acid is a cornerstone of modern asymmetric synthesis, ensuring the production of optically pure active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and analytical characterization of (2R)-2-(acetyloxy)propanoic acid. It further explores its application as a pharmaceutical precursor, with a focus on the underlying chemical principles and experimental best practices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (2R)-2-(acetyloxy)propanoic acid is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name (2R)-2-(acetyloxy)propanoic acid[1]
Synonyms (+)-O-Acetyl-D-lactic Acid, (R)-2-Acetoxypropionic acid[1]
CAS Number 18668-00-3[1]
Molecular Formula C₅H₈O₄[1]
Molecular Weight 132.11 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Purity Typically ≥97%[1]

Enantioselective Synthesis of (2R)-2-(acetyloxy)propanoic acid

The most direct and reliable method for synthesizing the (2R)-enantiomer is through the acetoxylation of D-lactic acid. The stereochemistry of the final product is dictated by the starting material, making the use of enantiomerically pure D-lactic acid crucial for obtaining a high optical purity of the desired (2R)-product.

An efficient method for this transformation is the solid acid-catalyzed acetoxylation using acetic acid as both a reagent and a solvent. This approach offers advantages in terms of catalyst recyclability and process simplification.[3][4]

Protocol 1: Solid Acid-Catalyzed Acetoxylation of D-Lactic Acid

This protocol is adapted from the work of Beerthuis et al. (2014) on the acetoxylation of lactic acid.[3]

Causality of Experimental Choices:

  • D-Lactic Acid as Starting Material: The stereocenter at the C-2 position of D-lactic acid is retained during the reaction, directly yielding the (2R)-enantiomer of the product.

  • Acetic Acid as Reagent and Solvent: Using acetic acid in excess serves both as the acetylating agent and the reaction medium, simplifying the reaction setup.

  • Solid Acid Catalyst (e.g., Amberlyst 70): Ion-exchange resins like Amberlyst 70 are strong acid catalysts that are easily separable from the reaction mixture by filtration, facilitating purification and catalyst recycling. They offer a heterogeneous catalytic system, which is often preferred in industrial processes.[3]

  • Reaction Temperature (100 °C): This temperature provides a suitable rate of reaction without causing significant degradation of the starting material or product.

Materials:

  • D-Lactic Acid (high enantiomeric purity)

  • Acetic Acid (glacial)

  • Amberlyst 70 (or other suitable solid acid catalyst)

  • Anhydrous Toluene

  • Dichloromethane (anhydrous)

  • Rotary evaporator

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine D-lactic acid and glacial acetic acid in a 1:3.3 molar ratio.

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst 70) to the mixture. The catalyst loading should be approximately 5.5 wt% of the total mass of D-lactic acid and acetic acid.[3]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC-FID after derivatization (see Protocol 3). The reaction is typically complete within 3-5 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid catalyst. The catalyst can be washed with a small amount of acetic acid and dried for reuse.

  • Solvent Removal: Remove the excess acetic acid and any formed water under reduced pressure using a rotary evaporator. To aid in the removal of residual acetic acid, azeotropic distillation with toluene can be performed.

  • Final Product: The resulting oil is crude (2R)-2-(acetyloxy)propanoic acid, which can be further purified by vacuum distillation if necessary.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Combine D-Lactic Acid and Acetic Acid catalyst Add Solid Acid Catalyst (e.g., Amberlyst 70) start->catalyst react Heat at 100°C with Stirring catalyst->react monitor Monitor by GC-FID react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter evaporate Rotary Evaporation (remove excess Acetic Acid) filter->evaporate purify Vacuum Distillation (optional) evaporate->purify product Pure (2R)-2-(acetyloxy)propanoic acid purify->product

Caption: Workflow for the synthesis and purification of (2R)-2-(acetyloxy)propanoic acid.

Application as a Pharmaceutical Precursor: The Case of Iopamidol

While many applications utilize the (S)-enantiomer, the principles of using this chiral synthon are directly transferable. A prominent example is the synthesis of Iopamidol, a non-ionic, water-soluble X-ray contrast agent.[5] In the synthesis of Iopamidol, the chiral side chain is introduced via acylation with (S)-2-(acetyloxy)propanoyl chloride. This acyl chloride is synthesized from (S)-2-(acetyloxy)propanoic acid.

The key step involves the acylation of the 5-amino group of a substituted triiodinated benzene ring. The use of the enantiomerically pure acyl chloride ensures the formation of the correct diastereomer of the final drug product.

Reaction Scheme: Acylation Step in Iopamidol Synthesis

G reactant1 5-amino-N,N'-bis[...] -2,4,6-triiodo-1,3-benzenedicarboxamide product Iopamidol Precursor reactant1->product + reactant2 (S)-2-(acetyloxy)propanoyl chloride reactant2->product

Caption: Acylation with the activated chiral precursor in Iopamidol synthesis.

This example underscores the critical role of (2R)- or (S)-2-(acetyloxy)propanoic acid as a carrier of chirality. The acetyloxy group serves as a protecting group for the hydroxyl function of lactic acid, which can be deprotected in a later synthetic step.

Analytical Protocols for Quality Control

Ensuring the chemical and enantiomeric purity of (2R)-2-(acetyloxy)propanoic acid is paramount for its successful use in pharmaceutical synthesis.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.

Causality of Method Choices:

  • Chiral Stationary Phase (CSP): A CSP (e.g., Chiralpak® AD-H) creates a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based columns are widely used for their broad applicability.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is commonly used in normal-phase chiral chromatography. A small amount of a strong acid like trifluoroacetic acid (TFA) is often added to improve peak shape for acidic analytes by suppressing the ionization of the carboxyl group.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized (2R)-2-(acetyloxy)propanoic acid in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess by integrating the peak areas: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Protocol 3: Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization

For monitoring reaction conversion and assessing chemical purity, GC-FID is a robust technique. Due to the low volatility of the carboxylic acid, derivatization is necessary.

Causality of Method Choices:

  • Silylation: Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH and -COOH groups into non-polar trimethylsilyl (-OTMS and -COOTMS) ethers and esters. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[3]

Instrumentation and Conditions:

  • GC System: GC equipped with a Flame Ionization Detector (FID).

  • Column: VB-1 (or equivalent non-polar capillary column), 30 m x 0.32 mm i.d., 3.00 µm film thickness.[3]

  • Carrier Gas: Helium.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.[3]

  • Oven Program: Start at 90 °C for 2 min, then ramp to 200 °C at 10 °C/min, then to 280 °C at 30 °C/min.[3]

Procedure:

  • Derivatization: In a GC vial, mix a small aliquot of the reaction mixture or purified product with an excess of BSTFA and a suitable solvent (e.g., anhydrous pyridine or acetonitrile). Heat briefly (e.g., 60 °C for 30 min) to ensure complete derivatization.

  • Injection: Inject the derivatized sample into the GC.

  • Analysis: Analyze the resulting chromatogram to determine the relative amounts of starting material, product, and any byproducts.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation.

¹H NMR (400 MHz, CDCl₃):

  • δ ~1.5 ppm (d, 3H): Doublet corresponding to the methyl protons of the propanoic acid backbone, coupled to the methine proton.

  • δ ~2.1 ppm (s, 3H): Singlet from the methyl protons of the acetyl group.

  • δ ~5.0 ppm (q, 1H): Quartet from the methine proton, coupled to the adjacent methyl group.

  • δ ~10-12 ppm (br s, 1H): Broad singlet corresponding to the carboxylic acid proton. The chemical shift can be variable and the peak will exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~17 ppm: Methyl carbon of the propanoic acid backbone.

  • δ ~20 ppm: Methyl carbon of the acetyl group.

  • δ ~69 ppm: Methine carbon (C-2).

  • δ ~170 ppm: Carbonyl carbon of the acetyl group.

  • δ ~175 ppm: Carbonyl carbon of the carboxylic acid.

Conclusion

(2R)-2-(acetyloxy)propanoic acid is a high-value chiral precursor whose utility in pharmaceutical synthesis is well-established. Its preparation from readily available, enantiopure D-lactic acid via methods such as solid acid-catalyzed acetoxylation provides a reliable and scalable route. Rigorous analytical control using techniques like chiral HPLC, GC-FID, and NMR is essential to ensure the quality required for pharmaceutical applications. The principles outlined in this guide provide a solid foundation for researchers to confidently synthesize, analyze, and implement this versatile chiral building block in their drug discovery and development programs.

References

Application of (R)-(+)-2-Acetoxypropionic Acid in Polymer Chemistry: A Guide to Initiating Ring-Opening Polymerization of Lactide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Core Concepts: Understanding (R)-(+)-2-Acetoxypropionic Acid

(R)-(+)-2-Acetoxypropionic acid, also known as (+)-O-Acetyl-D-lactic acid, is the acetylated derivative of D-lactic acid.[1][2] Its structure features a carboxylic acid group and an acetate ester on a chiral backbone, making it a bifunctional molecule.[3][4] This unique combination of a reactive initiating group (the carboxylic acid) and a pendant functional group (the acetate) makes it a valuable tool in polymer chemistry, particularly for creating polymers with specific end-group functionalities.

The synthesis of 2-acetoxypropionic acid can be achieved through the straightforward reaction of lactic acid with acetic anhydride.[5] The chirality of the starting lactic acid (D- or L-) dictates the stereochemistry of the final product.

Property Value Reference
Chemical Formula C₅H₈O₄[1][4]
Molecular Weight 132.11 g/mol [3]
Appearance Colorless to almost colorless clear liquid[1]
Key Functional Groups Carboxylic Acid, Ester[3]
Chirality (R)-enantiomer derived from D-lactic acid[1]

Strategic Application in Polylactide (PLA) Synthesis

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester derived from renewable resources like corn starch.[6][7] While it can be synthesized by direct polycondensation of lactic acid, this method often yields low molecular weight polymers.[8][9] The industry standard for producing high-molecular-weight PLA is the Ring-Opening Polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[8][10][11]

The ROP of lactide is a controlled polymerization process that requires a catalyst, typically Tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂), and an initiator.[6][12] The initiator is a crucial component that dictates the polymerization rate and, most importantly, controls the molecular weight of the resulting polymer.[13] Molecules with active hydrogen atoms, such as alcohols or carboxylic acids, are effective initiators.[13]

(R)-(+)-2-Acetoxypropionic acid serves as an excellent carboxylic acid initiator for the ROP of lactide. The process is believed to proceed via a coordination-insertion mechanism, where the initiator reacts with the catalyst to form the active species that subsequently attacks the lactide monomer, initiating chain growth.[14]

Mechanism Overview: Initiation and Propagation

The use of a carboxylic acid initiator like (R)-(+)-2-acetoxypropionic acid with a tin-based catalyst follows a distinct pathway:

  • Activation: The carboxylic acid reacts with the Sn(Oct)₂ catalyst. This step is crucial for forming the true initiating species.

  • Initiation: The active catalyst-initiator complex coordinates with a lactide monomer, leading to the cleavage of the ester bond in the cyclic monomer and its insertion. This forms the first unit of the polymer chain, with the initiator fragment covalently bonded to one end.

  • Propagation: Subsequent lactide monomers are sequentially added to the growing polymer chain, increasing its molecular weight.

The final polymer chain is thus "capped" at one end by the initiator molecule. Using (R)-(+)-2-acetoxypropionic acid results in a PLA chain with an acetoxy-propionate terminal group, which can be useful for further modifications or for influencing the polymer's final properties.

G cluster_workflow ROP Initiation Workflow reagents Reagents (Lactide, Initiator, Catalyst) setup Inert Atmosphere Setup (Schlenk Line, Dry Glassware) reagents->setup 1. Preparation reaction Polymerization (Bulk or Solution, 130-180°C) setup->reaction 2. Reaction Start quench Quenching (Cooling, Inactivation) reaction->quench 3. Termination purify Purification (Precipitation in Methanol) quench->purify 4. Isolation dry Drying (Vacuum Oven) purify->dry 5. Final Processing product Final Polymer (PLA) dry->product G cluster_mechanism Proposed Initiation Mechanism initiator R-COOH ((R)-(+)-2-Acetoxypropionic Acid) active_species Active Initiating Species (Tin Carboxylate) initiator->active_species catalyst Sn(Oct)₂ catalyst->active_species propagation Ring-Opening & Insertion active_species->propagation 1. Coordination lactide Lactide Monomer lactide->propagation 2. Attack polymer Growing PLA Chain R-COO-(LA)n-H propagation->polymer 3. Propagation

References

Application Notes & Protocols: Enzymatic Resolution and Reactions of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Enantiopure Lactic Acid Derivatives

2-Hydroxypropanoic acid (lactic acid) and its derivatives are fundamental chiral building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. For instance, the (S)-enantiomers of many 2-arylpropionic acids are active anti-inflammatory agents, while their (R)-counterparts are less active or contribute to side effects.[1][2] Consequently, the development of efficient, scalable, and environmentally benign methods to access enantiomerically pure forms is a critical objective.

Enzymatic Kinetic Resolution (EKR) has emerged as a superior strategy, leveraging the exquisite stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures.[1][3] These biocatalysts operate under mild, aqueous or organic conditions, minimizing waste and avoiding the harsh reagents often used in classical chemical resolutions.[4][5]

This guide provides an in-depth exploration of the enzymatic kinetic resolution of racemic 2-acetoxypropanoic acid. We will detail two primary, highly effective strategies:

  • Enantioselective Hydrolysis: The selective enzymatic hydrolysis of one enantiomer of racemic 2-acetoxypropanoic acid.

  • Enantioselective Esterification: The selective enzymatic esterification of one enantiomer of racemic 2-hydroxypropanoic acid, a closely related pathway.

We will provide validated, step-by-step protocols, explain the causality behind experimental choices, and detail the necessary analytical methods for monitoring and validating the resolution process.

Core Principles: The Science of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[3] In EKR, an enzyme acts as the chiral catalyst, preferentially converting one enantiomer (the "fast-reacting" enantiomer) into a product, leaving the other ("slow-reacting") enantiomer largely unreacted.

The success of an EKR is quantified by two key parameters:

  • Conversion (c): The percentage of the initial substrate that has been converted into product.

  • Enantiomeric Excess (ee): A measure of the purity of a chiral sample, indicating how much more of one enantiomer is present than the other.[6] It is calculated for both the remaining substrate (eeₛ) and the formed product (eeₚ). An ee of 0% represents a racemic mixture, while 100% signifies an enantiomerically pure sample.[6]

The intrinsic selectivity of the enzyme is described by the Enantiomeric Ratio (E) , a measure of the relative rate of reaction of the two enantiomers. A high E value is essential for achieving high enantiomeric excess in a practical timeframe. For a practical and efficient resolution, an E value greater than 50 is generally desired.[3]

Enzyme Selection: Lipases as Industrial Workhorses

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely employed enzymes for the resolution of chiral acids and alcohols.[7][8] They belong to the serine hydrolase family and are renowned for their:

  • Broad Substrate Specificity: They accept a wide variety of non-natural substrates.[4][9]

  • High Stability: Many lipases are exceptionally stable in organic solvents.[1]

  • Commercial Availability: Numerous lipases are commercially available in free or immobilized forms.

  • No Cofactor Requirement: Unlike many other enzymes, lipases do not require expensive cofactors to function.[4][8]

Among the most effective and reliable is Lipase B from Candida antarctica (CALB) , often supplied in an immobilized form as Novozym® 435.[4][9][10] Its high stereoselectivity and stability make it an ideal choice for the resolutions described herein.[9][10] Other commonly used lipases include those from Pseudomonas cepacia (now Burkholderia cepacia) and Candida rugosa.[11][12][13]

Application Protocol I: Enantioselective Hydrolysis of (±)-2-Acetoxypropanoic Acid

In this approach, the enzyme selectively hydrolyzes one enantiomer of the racemic acetate ester to the corresponding chiral alcohol (2-hydroxypropanoic acid), leaving the other, unreacted acetate enantiomer in high enantiomeric excess.

Workflow Overview

G cluster_0 Reaction Setup cluster_1 Workup & Separation cluster_2 Products racemate (±)-2-Acetoxypropanoic Acid (Racemic Mixture) reaction_vessel Stirred Reaction Vessel (30-40°C) racemate->reaction_vessel buffer Phosphate Buffer (pH 7.0) buffer->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel filtration Filter to remove immobilized enzyme reaction_vessel->filtration Reaction ~50% Conversion extraction Acidify & Extract with Organic Solvent filtration->extraction separation Chromatographic Separation (if necessary) extraction->separation product1 Enantioenriched (S)-2-Hydroxypropanoic Acid (Aqueous Phase) product2 Enantioenriched (R)-2-Acetoxypropanoic Acid (Organic Phase)

Caption: Workflow for the enantioselective hydrolysis of racemic 2-acetoxypropanoic acid.

Detailed Step-by-Step Protocol

Materials:

  • (±)-2-Acetoxypropanoic acid (Substrate)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435) or Lipase from Pseudomonas cepacia (Amano PS)[11]

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate

  • Hydrochloric acid (2 M)

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer with temperature control

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a 50 mL flask, add 1.0 g of (±)-2-acetoxypropanoic acid and 20 mL of 0.1 M phosphate buffer (pH 7.0). The buffer maintains the optimal pH for lipase activity and neutralizes the acid produced during hydrolysis.[11]

  • Enzyme Addition: Add 100-200 mg of immobilized lipase (e.g., Novozym® 435). Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, enhancing process economy.[10]

  • Incubation: Stir the mixture at a constant temperature, typically between 30-45°C, at 200-250 rpm.[1] The reaction progress should be monitored periodically.

  • Monitoring: Withdraw small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Prepare the samples for analysis by Chiral HPLC (see Section 5) to determine conversion and enantiomeric excess (ee). The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the product and the remaining substrate.[3]

  • Reaction Quench & Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and stored for reuse.

  • Product Isolation (Workup):

    • Transfer the filtrate to a separatory funnel.

    • Acidify the aqueous phase to pH ~2 using 2 M HCl. This protonates the newly formed carboxylic acid, making it extractable into an organic solvent.[11]

    • Extract the mixture with an organic solvent like MTBE or ethyl acetate (3 x 20 mL).[11]

    • The organic layers contain the unreacted, enantioenriched 2-acetoxypropanoic acid. The acidified aqueous layer contains the product, enantioenriched 2-hydroxypropanoic acid.

  • Purification and Analysis:

    • Unreacted Substrate: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched 2-acetoxypropanoic acid.

    • Product: The product in the aqueous phase can be further purified if necessary.

    • Determine the final yield and enantiomeric excess of both fractions using Chiral HPLC.

Expected Data

The following table illustrates typical results for a successful resolution.

Reaction Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)E-Value
215.218.0>99>200
430.544.0>99>200
845.182.2>99>200
1251.3>9995.0>200

Note: Data is illustrative. Actual results will depend on specific enzyme, substrate, and reaction conditions.

Application Protocol II: Enantioselective Esterification of (±)-2-Hydroxypropanoic Acid

This is an alternative and equally powerful strategy. The enzyme, operating in a non-aqueous medium, selectively esterifies one enantiomer of the racemic acid with an alcohol. Using an activated acyl donor like vinyl acetate makes the reaction effectively irreversible, as the co-product (vinyl alcohol) tautomerizes to acetaldehyde.[13] This drives the reaction forward and can lead to higher yields and selectivities.

Workflow Overview

G cluster_0 Reaction Setup cluster_1 Workup & Separation cluster_2 Products racemate (±)-2-Hydroxypropanoic Acid (Racemic Mixture) reaction_vessel Stirred Reaction Vessel (40-50°C) racemate->reaction_vessel solvent Organic Solvent (e.g., Toluene, Hexane) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel filtration Filter to remove immobilized enzyme reaction_vessel->filtration Reaction ~50% Conversion evaporation Evaporate solvent and excess acyl donor filtration->evaporation separation Column Chromatography evaporation->separation product1 Enantioenriched (R)-2-Acetoxypropanoic Acid (Ester Product) product2 Enantioenriched (S)-2-Hydroxypropanoic Acid (Unreacted Acid)

Caption: Workflow for the enantioselective esterification of racemic 2-hydroxypropanoic acid.

Detailed Step-by-Step Protocol

Materials:

  • (±)-2-Hydroxypropanoic acid (Substrate)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate (Acyl donor)

  • Anhydrous organic solvent (e.g., toluene, cyclohexane, hexane)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Magnetic stirrer with temperature control

  • Reaction vessel

Procedure:

  • Reaction Setup: In a dry flask, dissolve 1.0 g of (±)-2-hydroxypropanoic acid in 25 mL of an anhydrous organic solvent like toluene.[1] The choice of solvent is critical as it can significantly affect enzyme activity and enantioselectivity.[12]

  • Add Acyl Donor: Add 1.5-2.0 equivalents of vinyl acetate.

  • Enzyme Addition: Add 100-200 mg of immobilized lipase (e.g., Novozym® 435).

  • Incubation: Stir the mixture at a constant temperature, typically 40-50°C. Monitor the reaction by Chiral HPLC or GC.

  • Workup: Once ~50% conversion is achieved, filter off the enzyme.

  • Purification:

    • Remove the solvent and excess vinyl acetate under reduced pressure.

    • The resulting mixture contains the enantioenriched ester product and the unreacted enantioenriched acid.

    • These can be separated by standard methods, such as column chromatography on silica gel or by acid-base extraction.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for this purpose.[6][14][15]

Protocol for Chiral HPLC Analysis

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) are excellent starting points for resolving chiral acids and esters.

General Method:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~1 mg/mL). Filter through a 0.45 µm syringe filter.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid (TFA) (~0.1%) to improve the peak shape of carboxylic acids.

  • Analysis Conditions (Example):

    • Column: CHIRALCEL® OD-H (250 x 4.6 mm)

    • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25°C

  • Quantification: The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.

Causality Note: The separation on a chiral stationary phase occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the column, which have different energies and thus different retention times.

References

Proper handling, storage, and safety procedures for O-acetyl-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetyl-D-lactic acid is a derivative of lactic acid, an alpha-hydroxy acid. While specific data for O-acetyl-D-lactic acid is limited, its structural similarity to lactic acid allows for the extrapolation of handling and safety procedures. Lactic acid is a colorless to yellow, odorless, syrupy liquid that is corrosive to metals and tissue.[1] This document provides a detailed guide on the proper handling, storage, and safety procedures for O-acetyl-D-lactic acid, drawing upon established protocols for similar acidic compounds to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step toward safe and effective handling. The properties of O-acetyl-D-lactic acid are summarized below, with some data derived from its parent compound, lactic acid, for reference.

PropertyValueSource
Molecular Formula C8H13NO5PubChem[2]
Molecular Weight 203.19 g/mol PubChem[2]
Appearance Colorless to yellow, odorless syrupy liquid (inferred from lactic acid)PubChem[1]
Solubility Soluble in water (inferred from lactic acid)PubChem[1]
Boiling Point 122 °C (252 °F) at 20 hPa (Lactic Acid)Sigma-Aldrich[3]
Density 1.209 g/cm³ at 25 °C (77 °F) (Lactic Acid)Sigma-Aldrich[3]
pH ~2.0 (Lactic Acid)Murphy and Son[4]

Hazard Identification and Safety Precautions

O-acetyl-D-lactic acid, like its parent compound, should be treated as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5][6] Inhalation of vapors may also be corrosive to the respiratory tract.[3][4]

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3][4][5][6]

  • Respiratory Irritation: Vapors can be corrosive to the respiratory tract.[3][4]

Precautionary Statements:

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][6]

  • Wash skin thoroughly after handling.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling O-acetyl-D-lactic acid:

  • Eye and Face Protection: Chemical splash goggles are required.[7][8] For larger quantities or when splashing is possible, a face shield should also be worn.[8]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended.[7][8][9] Double-gloving can provide additional protection.[9] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[3]

    • Lab Coat/Apron: A chemical-resistant lab coat or apron is necessary to protect against splashes and spills.[8][9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator with acid gas cartridges should be used.[9]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for O-acetyl-D-lactic acid and any other chemicals being used.[7][8]

  • Work in a Ventilated Area: All handling of O-acetyl-D-lactic acid should be performed in a certified chemical fume hood.[8][9] Ensure the laboratory has good general ventilation.[9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[9][10]

  • Transporting: When moving the chemical, use a secondary containment carrier to prevent spills.[9]

  • Dilution: If diluting, always add the acid to water slowly to prevent a potentially violent exothermic reaction.[9][11]

Proper storage is essential to prevent accidents and maintain the chemical's stability.

  • Dedicated Storage: Store O-acetyl-D-lactic acid in a cool, well-ventilated, dedicated, and corrosion-resistant cabinet.[4][9][10]

  • Segregation:

    • Store acids and bases separately.[8]

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and active metals like sodium, potassium, and magnesium.[4][8]

  • Container Integrity: Keep the container tightly closed when not in use.[4]

  • Location: Store on low shelves to minimize the risk of falling.[8]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Experiment prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transport Transport in Secondary Containment prep_hood->handle_transport handle_dispense Dispense/Weigh handle_transport->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_dilute Dilute (Acid to Water) handle_dispense->handle_dilute storage_close Tightly Close Container handle_reaction->storage_close cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon storage_segregate Segregate Incompatibles storage_close->storage_segregate storage_cabinet Store in Acid Cabinet storage_segregate->storage_cabinet cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling and storing O-acetyl-D-lactic acid.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

The response to a spill depends on its size and the immediate hazards present.

Small Spills (<1 Liter):

  • Alert personnel in the immediate area.[9]

  • Wearing appropriate PPE, confine the spill with an absorbent material.[9]

  • Neutralize the acid with a suitable agent like sodium bicarbonate or sodium carbonate.[12][13] Use pH paper to confirm neutralization (pH 6-8).[12]

  • Absorb the neutralized residue with an inert material (e.g., vermiculite, sand).[9][13]

  • Collect the material in a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Clean the spill area with soap and water.[9]

Large Spills (>1 Liter):

  • Evacuate the laboratory immediately.[9][14]

  • Alert others and contact your institution's emergency response team or environmental health and safety office.[9]

  • Provide details about the spilled chemical.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Drench the affected skin with running water for at least 10-15 minutes.[4] Seek medical attention if burns or symptoms of poisoning occur.[4]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[3][4] Give one cup of water to drink every 10 minutes.[4] Seek immediate medical attention.

G start Spill or Exposure Occurs spill_q Is the spill > 1L or is there an inhalation hazard? start->spill_q exposure_q What type of exposure? start->exposure_q spill_large Evacuate Area Call Emergency Response spill_q->spill_large Yes spill_small Confine & Neutralize Spill Clean Up & Dispose spill_q->spill_small No exposure_skin Skin/Eye Contact exposure_q->exposure_skin Skin/Eye exposure_inhale Inhalation exposure_q->exposure_inhale Inhalation exposure_ingest Ingestion exposure_q->exposure_ingest Ingestion action_flush Flush with water for 15+ min Remove contaminated clothing exposure_skin->action_flush action_air Move to fresh air exposure_inhale->action_air action_rinse Rinse mouth, give water Do NOT induce vomiting exposure_ingest->action_rinse medical Seek Immediate Medical Attention action_flush->medical action_air->medical action_rinse->medical

Caption: Decision tree for emergency response to spills and exposures.

Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and personnel safety.

  • Containers: Use compatible, leak-proof, and clearly labeled containers for all chemical waste.[9]

  • Neutralization: Small quantities of dilute acid waste may be neutralized to a pH of 6-8 before disposal, following institutional guidelines.[9][16]

  • Collection: Collect all waste materials, including contaminated absorbents and PPE, in a designated hazardous waste container.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Stability and Reactivity

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[3][17]

  • Conditions to Avoid: Avoid strong heating and exposure to moisture.[3][4][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[4][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-(acetyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis, troubleshoot common issues, and ensure the highest quality of their final product. This molecule is a valuable chiral building block and a key intermediate in various organic syntheses.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemistry and logic of each step.

Core Synthesis Overview

The most common and direct method for synthesizing (2R)-2-(acetyloxy)propanoic acid is the acetylation of (2R)-lactic acid (D-lactic acid). This reaction involves treating the hydroxyl group of lactic acid with an acetylating agent. While seemingly straightforward, achieving high yield and, crucially, maintaining the stereochemical integrity of the chiral center requires careful control over reagents and conditions.

The general reaction is as follows:

(2R)-lactic acid + Acetylating Agent → (2R)-2-(acetyloxy)propanoic acid + Byproduct

Common acetylating agents include acetic anhydride or acetyl chloride. The choice of agent and the use of a catalyst can significantly impact the reaction's efficiency and outcome.[3]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a detailed protocol for resolution.

Category: Low Yield & Incomplete Reactions
Q1: My isolated yield is significantly lower than expected. What are the most common causes?

A1: Low isolated yield is a frequent issue that can typically be traced back to three primary areas: incomplete reaction, product loss during workup, or competing side reactions.

  • Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reagent stoichiometry, inadequate reaction time, or suboptimal temperature. The hydroxyl group of lactic acid is a secondary alcohol, which can be less reactive than a primary alcohol.[4]

  • Losses During Workup: (2R)-2-(acetyloxy)propanoic acid has appreciable solubility in water.[1] During aqueous washes to remove acid catalysts or byproducts, a significant amount of the product can be lost to the aqueous phase. Inefficient extraction from the aqueous phase is a major contributor to yield loss.

  • Side Reactions: At elevated temperatures or in the presence of strong acids/bases, side reactions such as the formation of polylactic acid or decomposition can occur.[5]

Q2: My NMR/TLC analysis shows a significant amount of unreacted (R)-lactic acid. How can I drive the reaction to completion?

A2: Observing a large amount of starting material indicates that the reaction conditions are not optimal for full conversion. Here are several strategies to improve this, ordered from simplest to most significant change:

  • Increase Molar Excess of Acetylating Agent: The reaction is an equilibrium process. Using a slight molar excess of the acetylating agent (e.g., 1.1 to 1.4 equivalents of acetic anhydride) can shift the equilibrium towards the product.[6]

  • Extend Reaction Time: Ensure the reaction is monitored over a sufficient period. Take aliquots at regular intervals to check for the disappearance of the starting material by TLC or a rapid spectroscopic method.

  • Optimize Temperature: Gently heating the reaction mixture, for instance, to 40-60°C, can increase the reaction rate.[6] However, be cautious, as excessive heat can promote side reactions and racemization.

  • Incorporate a Catalyst: The use of a catalyst can dramatically improve reaction rates and conversion.

    • Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) can protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic.[3]

    • Base Catalysis: A tertiary amine like pyridine or 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

Workflow: Improving Reaction Conversion

G start Low Conversion Observed reagent Increase Acetic Anhydride (1.1 - 1.4 eq) start->reagent time Extend Reaction Time (Monitor by TLC) reagent->time temp Increase Temperature (40-60°C) time->temp catalyst Introduce Catalyst (e.g., H₂SO₄ or Pyridine) temp->catalyst end High Conversion Achieved catalyst->end

Caption: Decision workflow for driving the acetylation reaction to completion.

Q3: I seem to lose a lot of product during the aqueous workup. How can I minimize these losses?

A3: This is a very common problem due to the product's water solubility. The key is to minimize contact with large volumes of water and maximize extraction efficiency.

  • Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate. This technique, known as "salting out," decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Use a More Polar Extraction Solvent: While solvents like diethyl ether or ethyl acetate are common, a slightly more polar, water-immiscible solvent like dichloromethane (DCM) might be more effective for extracting this specific product.

  • Increase the Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL extraction.

  • Back-Extraction: After the primary extractions, you can combine the aqueous layers and perform a "back-extraction" with a fresh portion of the organic solvent to recover any remaining dissolved product.

Protocol: Optimized Extraction

  • After quenching the reaction, dilute the mixture with cold water.

  • Add solid NaCl to the aqueous mixture until saturation is reached (some solid salt remains undissolved).

  • Extract the mixture with three portions of dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic layers once with a small volume of saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Category: Product Purity & Contamination
Q4: My final product has a strong vinegar smell and my NMR shows a peak for acetic acid. How can I effectively remove this byproduct?

A4: The lingering smell of vinegar is a clear indicator of residual acetic acid, a byproduct of the reaction, especially when using acetic anhydride. Its boiling point is close to that of the product, making simple distillation difficult.

  • Aqueous Washing: The most straightforward method is to wash the organic extract with a mild base to neutralize and remove the acetic acid. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. Add the bicarbonate solution slowly and with good stirring, as it will generate CO₂ gas. Wash until the effervescence ceases. Follow this with a wash with brine to remove residual salts.

  • Azeotropic Removal: Acetic acid can be removed by azeotropic distillation with a solvent like toluene. Add toluene to the crude product and distill under reduced pressure. The toluene-acetic acid azeotrope will be removed, leaving behind the cleaner product. This may need to be repeated.

  • High Vacuum Distillation: For the highest purity, distillation under high vacuum can separate the product from less volatile impurities. However, careful control of pressure and temperature is needed to avoid product decomposition. The boiling point of (2R)-2-(acetyloxy)propanoic acid is approximately 82°C at very low pressure.[1]

Q5: I suspect my product has racemized. How can I check for enantiomeric purity and what are the primary causes of racemization?

A5: Maintaining stereochemical integrity is paramount for chiral molecules. Racemization, the formation of an equal mixture of both (R) and (S) enantiomers, can occur under harsh conditions.

Causes of Racemization: Racemization of α-hydroxy acids can occur via the formation of an intermediate pyruvic acid under certain conditions, particularly high temperatures.[7] The presence of strong acids or bases can catalyze this process. The mechanism involves the deprotonation of the α-proton, forming a planar enolate intermediate which can be protonated from either face, leading to a loss of stereochemistry.

Prevention Strategies:

  • Mild Reaction Conditions: Avoid excessively high temperatures. Keep the reaction temperature below 60°C if possible.

  • Avoid Strong Bases: While base catalysts are effective, prolonged exposure to strong, non-nucleophilic bases can promote α-proton abstraction. Use nucleophilic catalysts like pyridine or DMAP in catalytic amounts.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, especially at elevated temperatures.

Methods for Checking Enantiomeric Purity (e.e.):

  • Chiral HPLC/GC: This is the most reliable method. The sample is passed through a chiral stationary phase column that interacts differently with the R and S enantiomers, resulting in two separate peaks. The ratio of the peak areas gives the enantiomeric excess.

  • Polarimetry: A pure sample of one enantiomer will rotate plane-polarized light in a specific direction. A racemic mixture will show no optical rotation. While useful for a quick check, it is not as precise as chiral chromatography for determining the exact e.e.

Q6: My final product is a yellow or brown oil instead of a colorless liquid. What causes this discoloration and how can I fix it?

A6: Discoloration is usually a sign of impurities formed through decomposition or side reactions.

  • Cause: Overheating is the most common culprit. At high temperatures, organic molecules, especially those with multiple functional groups, can begin to decompose, forming colored, often polymeric, byproducts. Reactions with acetyl chloride can also be highly exothermic and corrosive, potentially leading to impurities if not controlled.[3]

  • Prevention:

    • Strict Temperature Control: Use an ice bath during the addition of reagents, especially when using the highly reactive acetyl chloride. Do not exceed recommended reaction temperatures.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color.

  • Remediation:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite®. The carbon will adsorb many of the colored impurities.

    • Purification: Column chromatography on silica gel or distillation under high vacuum can effectively separate the desired colorless product from the colored impurities.

Troubleshooting Purity Issues

G start Crude Product Impure acetic_acid Acetic Acid Contamination? start->acetic_acid racemization Racemization Suspected? acetic_acid->racemization No wash Wash with NaHCO₃ (aq) acetic_acid->wash Yes color Product Discolored? racemization->color No chiral_hplc Analyze by Chiral HPLC racemization->chiral_hplc Yes charcoal Treat with Activated Carbon color->charcoal Yes end Pure Product color->end No wash->racemization chiral_hplc->color charcoal->end

Caption: A logical flowchart for diagnosing and resolving common product purity issues.

Frequently Asked Questions (FAQs)

FAQ 1: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both have pros and cons.

  • Acetic Anhydride: Generally preferred for this synthesis. It is less volatile and corrosive than acetyl chloride. The reaction is typically easier to control, and the byproduct is acetic acid, which is less hazardous than the HCl produced from acetyl chloride.[3]

  • Acetyl Chloride: More reactive than acetic anhydride, which can lead to faster reaction times. However, it is highly corrosive, moisture-sensitive, and releases HCl gas, requiring a fume hood and often a base to act as a scavenger. The high reactivity can also make the reaction more difficult to control thermally.

For lab-scale synthesis where control and safety are priorities, acetic anhydride is the recommended choice.

FAQ 2: What are the best analytical techniques to confirm my product's identity and purity?

A combination of techniques is always best for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the characteristic peaks for the acetyl group and the propanoic acid backbone, and the disappearance of the hydroxyl proton from the starting material.

  • FTIR Spectroscopy: Will show the appearance of a new ester carbonyl (C=O) stretch (typically ~1740 cm⁻¹) and the disappearance of the broad hydroxyl (O-H) stretch from the starting lactic acid.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (132.11 g/mol ).[1]

  • Chiral HPLC: As mentioned in Q5, this is essential for determining the enantiomeric purity (e.e.).

FAQ 3: What are the recommended storage conditions for (2R)-2-(acetyloxy)propanoic acid?

The compound is a liquid that should be stored in a cool, dry place.[8] It is susceptible to hydrolysis back to lactic acid and acetic acid if exposed to moisture. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and refrigerated (2-8°C) for long-term stability.

References

Identifying and minimizing side products in (2R)-2-(acetyloxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2R)-2-(acetyloxy)propanoic acid

Welcome to the technical support resource for the synthesis of (2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you identify and minimize the formation of critical side products, thereby enhancing your product's yield, purity, and stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Optical Purity and Racemization

Question 1: My final product shows a low enantiomeric excess (e.e.). What is causing the racemization of the (2R)-enantiomer, and how can I prevent it?

Answer: Racemization, the formation of the undesired (2S)-enantiomer from your (2R)-starting material, is a critical issue primarily driven by excessive heat and prolonged reaction times. The chiral center at the second carbon (C2) of the propanoic acid backbone is susceptible to inversion under harsh conditions.

Causality & Mechanism: The mechanism of racemization for lactic acid and its derivatives can proceed through a pyruvic acid intermediate under certain conditions, particularly at elevated temperatures.[1][2] This involves a reversible dehydrogenation to the achiral enol form of pyruvic acid, which can then be re-hydrogenated to form either the (R) or (S) enantiomer, leading to a loss of optical purity. While lactide itself is not known to racemize easily, the lactic acid starting material and oligomers are susceptible, especially at temperatures above 200°C.[3]

Preventative Measures & Troubleshooting:

  • Strict Temperature Control: The acetylation reaction should be maintained at a moderate temperature. While acid-catalyzed reactions can proceed at 60–80°C, it is crucial to avoid higher temperatures that can accelerate racemization.[4] A continuous process, for instance, may operate effectively at a lower temperature range of 30°C to 60°C.[5]

  • Minimize Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can contribute to racemization. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) and quench the reaction as soon as the starting material is consumed.

  • Choice of Catalyst: While strong mineral acids like H₂SO₄ are effective, heterogeneous acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) can offer milder reaction conditions and easier removal, potentially reducing side reactions.[4][6]

Oligomeric and Polymeric Impurities

Question 2: During workup, I'm observing a viscous, high-boiling point residue that is difficult to remove. What is this impurity, and how can I avoid its formation?

Answer: This viscous residue is almost certainly composed of oligomers or polymers of lactic acid that have been partially or fully acetylated. Lactic acid is well-known for its tendency to undergo self-esterification (condensation) to form linear dimers, trimers, and higher-order oligomers, especially when heated in the presence of an acid catalyst.[7][8]

Causality & Mechanism: The formation of these by-products is driven by the removal of water at elevated temperatures.[9] If your starting (2R)-lactic acid is not anhydrous, or if the reaction temperature is too high, intermolecular esterification between lactic acid molecules will compete with the desired acetylation of the hydroxyl group. This leads to a complex mixture of acetylated oligomers. The use of high temperatures in the absence of a potent acetylating agent is a known cause for the formation of these dimeric and polymeric by-products.[5][10]

Preventative Measures & Troubleshooting:

  • Use Anhydrous Reagents: Ensure your (2R)-lactic acid and any solvents are as anhydrous as possible. The presence of water can reduce the efficiency of the acetylating agent and promote side reactions.[3][5]

  • Effective Acetylating Agent: Use a sufficiently reactive acetylating agent like acetic anhydride, preferably in a slight molar excess (e.g., 1.01 to 1.40 molar ratio to lactic acid), to ensure the acetylation of the hydroxyl group is kinetically favored over self-esterification.[5]

  • Optimized Reaction Temperature: As with preventing racemization, maintaining a lower reaction temperature (e.g., 30-80°C) is crucial.[4][5] High temperatures significantly favor polymerization.

Reaction Kinetics and Yield

Question 3: My reaction yield is consistently low, and analysis shows significant amounts of unreacted (2R)-lactic acid. How can I drive the reaction to completion?

Answer: Low conversion is typically a result of equilibrium limitations, insufficient catalyst activity, or deactivation of the acetylating agent. The esterification of lactic acid is a reversible reaction.[4][11][12]

Causality & Optimization:

  • Driving Equilibrium: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side. In this synthesis, this is best achieved by using one of the reagents in excess. Using acetic anhydride not only as the acetylating agent but also with acetic acid as the solvent can effectively drive the reaction forward.[6] Alternatively, removing the water by-product as it forms can also push the equilibrium, although this is more common in direct esterification with acetic acid.

  • Catalyst Efficiency: Ensure the acid catalyst is active and used in an appropriate amount. For heterogeneous catalysts like Amberlyst-15, a loading of around 5.5 wt% has been shown to be effective.[7] If using a homogeneous catalyst like H₂SO₄, ensure it is not neutralized by basic impurities in the reagents.

  • Purity of Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. Ensure its purity and use a slight molar excess to compensate for any potential degradation and to react with any water present in the lactic acid starting material.[5]

Analytical Characterization of Side Products

Question 4: What are the recommended analytical methods for identifying and quantifying the key impurities in my product?

Answer: A multi-pronged analytical approach is necessary for comprehensive quality control.

Analytical TechniqueTarget Analyte(s)Purpose & Key Considerations
Gas Chromatography (GC-FID) (2R)-2-(acetyloxy)propanoic acid, (2R)-lactic acid, acetic acid, acetic anhydridePrimary method for assessing purity and quantifying volatile components. Derivatization with a silylating agent like BSTFA may be required to improve the volatility and peak shape of the acids.[6][7]
Chiral HPLC or Chiral GC (2R)- and (2S)-enantiomers of 2-(acetyloxy)propanoic acidEssential for determining the enantiomeric excess (e.e.) and confirming the stereochemical purity of the final product.
¹H and ¹³C NMR Spectroscopy All componentsProvides structural confirmation of the desired product and helps identify major impurities like oligomers, which may show repeating signal patterns.
Karl Fischer Titration WaterCrucial for quantifying the water content in starting materials and solvents to prevent hydrolysis and side reactions.[3]

Experimental Protocols & Workflows

Protocol 1: Synthesis of (2R)-2-(acetyloxy)propanoic acid

This protocol is a representative method based on common laboratory procedures.[4][5][6]

Reagents:

  • (2R)-Lactic Acid (D-Lactic Acid), anhydrous

  • Acetic Anhydride (≥98%)

  • Amberlyst-15 (or concentrated H₂SO₄)

  • Anhydrous Toluene (optional, for azeotropic removal of acetic acid)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add (2R)-lactic acid (1.0 eq). If using a solid catalyst, add Amberlyst-15 (approx. 5.5 wt% of total reagents).[7]

  • Addition of Acetylating Agent: Under a nitrogen atmosphere, slowly add acetic anhydride (1.2 eq) to the stirred mixture. An exothermic reaction may occur; use an ice bath to maintain control if necessary.

  • Reaction: Heat the mixture to 60°C and maintain for 3-5 hours. Monitor the reaction's progress by taking aliquots and analyzing via GC (after derivatization) or TLC.

  • Workup (Catalyst Removal):

    • If using Amberlyst-15, allow the mixture to cool and remove the catalyst by filtration.

    • If using H₂SO₄, the workup will involve neutralization and extraction, which can be more complex.

  • Purification: Remove the excess acetic anhydride and the acetic acid by-product via vacuum distillation. The product, (2R)-2-(acetyloxy)propanoic acid, can then be distilled under high vacuum.

Diagram: Synthetic and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_qc Quality Control A Charge Reactor with (2R)-Lactic Acid & Catalyst B Add Acetic Anhydride (1.2 eq) A->B C Heat Reaction (60°C, 3-5h) B->C D Cool & Filter (Remove Catalyst) C->D E Vacuum Distillation (Remove Acetic Acid/Anhydride) D->E F High Vacuum Distillation (Isolate Product) E->F G Final Product: (2R)-2-(acetyloxy)propanoic acid F->G H Analyze Purity (GC) & e.e. (Chiral HPLC) G->H

Caption: Workflow for synthesis, purification, and analysis.

Mechanistic Insights: Side Product Formation

The following diagram illustrates the desired reaction pathway alongside the competing side reactions of racemization and oligomerization.

G Start (2R)-Lactic Acid Product (2R)-2-(acetyloxy)propanoic acid (Desired Product) Start->Product + Acetic Anhydride (Main Reaction) Oligomer Acetylated Oligomers (Polymerization) Start->Oligomer Self-Condensation + Acetylation Intermediate Pyruvic Acid Intermediate Start->Intermediate High Temp Dehydrogenation Racemate (2S)-2-(acetyloxy)propanoic acid (Racemization) Intermediate->Racemate + Acetylation

Caption: Key reaction pathways in the synthesis.

References

Addressing stability and degradation issues of (R)-(+)-2-acetoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the stability and degradation of (R)-(+)-2-acetoxypropionic acid. This guide provides troubleshooting, FAQs, and preventative measures to ensure experimental integrity.

Introduction: Understanding the Core Challenge

(R)-(+)-2-acetoxypropionic acid, a chiral building block, is susceptible to degradation, primarily through hydrolysis. This instability can compromise experimental results, affect product purity, and lead to inconsistent outcomes. This guide provides a framework for identifying, mitigating, and troubleshooting these common issues. The primary degradation pathway involves the hydrolysis of the ester linkage, yielding (R)-lactic acid and acetic acid. This process is highly sensitive to environmental factors, particularly pH and temperature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of (R)-(+)-2-acetoxypropionic acid?

The principal degradation route is the hydrolysis of the acetyl ester group. This reaction yields (R)-lactic acid and acetic acid. This process can be accelerated by acidic or basic conditions and elevated temperatures.

Q2: My sample's pH has decreased over time. What is happening?

A decrease in pH is a strong indicator of degradation. As (R)-(+)-2-acetoxypropionic acid hydrolyzes, it produces acetic acid and (R)-lactic acid. Both of these degradation products are more acidic than the parent compound, leading to a drop in the solution's pH.

Q3: Can the compound racemize during storage or experiments?

Under standard storage and handling conditions, racemization at the chiral center (C2) is generally not a primary concern. The hydrolysis of the ester at C2 does not directly involve breaking the bond to the chiral carbon. However, extreme pH conditions or high temperatures could potentially facilitate racemization, although hydrolysis is a more significant and faster degradation pathway.

Q4: What are the ideal storage conditions for (R)-(+)-2-acetoxypropionic acid?

To minimize degradation, the compound should be stored in a cool, dry, and inert environment. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to displace moisture and oxygen.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (R)-(+)-2-acetoxypropionic acid.

Issue 1: Loss of Purity or Appearance of Extra Peaks in Analysis (e.g., HPLC, NMR)
  • Symptom: You observe new peaks in your analytical chromatogram or spectrum that correspond to (R)-lactic acid and acetic acid. The peak for (R)-(+)-2-acetoxypropionic acid has decreased in area.

  • Cause: This is a classic sign of hydrolytic degradation. The presence of moisture, inappropriate pH, or elevated temperature has likely caused the compound to break down.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for purity loss.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Symptom: You are experiencing poor reproducibility in your experiments. The activity or reactivity of your compound seems to vary between batches or over time.

  • Cause: The active compound, (R)-(+)-2-acetoxypropionic acid, is likely degrading, and you are unknowingly using a mixture of the parent compound and its less active (or inactive) degradation products. The changing concentration of the parent molecule leads to inconsistent results.

  • Preventative Measures & Solutions:

    • Prepare Fresh Solutions: Always prepare solutions of (R)-(+)-2-acetoxypropionic acid immediately before use. Avoid storing it in solution for extended periods, especially in aqueous or protic solvents.

    • Use Aprotic Solvents: For stock solutions, use dry, aprotic solvents like anhydrous DMSO, DMF, or acetonitrile.

    • pH Control: If working in an aqueous medium is unavoidable, use a buffered system, ideally between pH 4 and 6, where the rate of hydrolysis is typically at a minimum for similar esters.

    • Quantify Purity: Regularly check the purity of your stock solutions using a validated analytical method like HPLC.

Part 3: Protocols and Methodologies

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a framework for monitoring the stability of (R)-(+)-2-acetoxypropionic acid.

  • Materials:

    • (R)-(+)-2-acetoxypropionic acid

    • (R)-lactic acid (as a reference standard)

    • HPLC-grade acetonitrile and water

    • Phosphoric acid or a phosphate buffer

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of water (with 0.1% phosphoric acid, pH ~2.5) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of (R)-(+)-2-acetoxypropionic acid (~1 mg/mL) in the chosen study medium (e.g., water, buffer, cell culture media).

    • Prepare a reference standard solution of (R)-lactic acid.

    • Immediately after preparation (t=0), inject the sample onto the HPLC system to get the initial purity profile.

    • Store the stock solution under the desired test conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject the sample again.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the (R)-lactic acid degradation product.

Data Interpretation

Summarize the percentage of the parent compound remaining over time in a table.

Time (hours)% (R)-(+)-2-acetoxypropionic acid remaining (at 4°C)% (R)-(+)-2-acetoxypropionic acid remaining (at 25°C)% (R)-(+)-2-acetoxypropionic acid remaining (at 40°C)
0100.0100.0100.0
199.898.595.2
499.294.182.1
898.588.467.5
2495.765.230.9

Note: The data above is illustrative and will vary based on the specific conditions, especially pH.

Part 4: Chemical Pathway Visualization

The primary degradation mechanism is hydrolysis, which can be catalyzed by either acid or base.

Technical Support Center: Resolution of Racemic 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of racemic 2-acetoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the challenges of separating this chiral molecule. Our focus is on providing practical, field-proven insights to empower you to achieve high enantiomeric purity and yield in your experiments.

Introduction to the Resolution of 2-Acetoxypropanoic Acid

2-Acetoxypropanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The biological activity of these molecules is often enantiomer-dependent, making the separation of the racemic mixture into its constituent enantiomers a critical step. This guide explores the three primary methods for achieving this resolution: enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and preparative chiral chromatography.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. This results in the separation of the two enantiomers, as one is converted to a new product while the other remains unreacted.

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Which lipase is most effective for the kinetic resolution of 2-acetoxypropanoic acid?

A1: Lipases from Candida rugosa (CRL) and Pseudomonas cepacia (PCL) are excellent starting points for the kinetic resolution of 2-acetoxypropanoic acid and its esters.[1][2] CRL, for instance, has been shown to be effective in the enantioselective esterification of similar 2-arylpropionic acids.[3] The choice of lipase can be substrate-dependent, so screening a small panel of lipases is recommended for optimal results.

Q2: My enzymatic resolution is showing low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:

  • Suboptimal Solvent: The choice of organic solvent significantly impacts lipase activity and enantioselectivity. A solvent screen is crucial. For lipases like PCL, solvents such as carbon tetrachloride have shown high enantioselectivity.[1]

  • Incorrect Temperature: Enzyme activity and selectivity are temperature-dependent. A temperature optimization study, typically between 30-45°C, is recommended.[4]

  • Water Content: The amount of water in the reaction medium is critical for lipase activity in organic solvents. Anhydrous conditions can inactivate the enzyme, while too much water can lead to hydrolysis of the desired ester product.

  • Reaction Time (Conversion): In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion, while the ee of the product is highest at the beginning. It is critical to monitor the reaction and stop it at the optimal point, which is often around 50% conversion for the best balance of yield and ee.

Q3: Can I use the free acid for enzymatic resolution, or do I need to use an ester derivative?

A3: You can perform the kinetic resolution in two ways:

  • Esterification of the racemic acid: In this approach, you start with racemic 2-acetoxypropanoic acid and an alcohol in an organic solvent. The lipase will selectively esterify one enantiomer.

  • Hydrolysis of the racemic ester: Here, you would first synthesize the racemic ester of 2-acetoxypropanoic acid (e.g., the methyl or ethyl ester) and then use a lipase in a buffered aqueous solution (often with a co-solvent) to selectively hydrolyze one enantiomer back to the acid.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Acetoxypropanoic Acid (Esterification)

This protocol provides a general procedure for the lipase-catalyzed esterification of racemic 2-acetoxypropanoic acid.

Materials:

  • Racemic 2-acetoxypropanoic acid

  • Candida rugosa lipase (CRL) or Pseudomonas cepacia lipase (PCL)

  • Anhydrous organic solvent (e.g., toluene, hexane, or carbon tetrachloride)

  • An alcohol (e.g., n-butanol)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a dried flask, add racemic 2-acetoxypropanoic acid (1.0 eq), the chosen alcohol (1.2-1.5 eq), and the anhydrous organic solvent.

  • Add the lipase (typically 10-50% by weight of the substrate).

  • If using, add activated molecular sieves to the reaction mixture.

  • Stir the mixture at a constant temperature (e.g., 40°C).[1]

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them for conversion and enantiomeric excess.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the lipase.

  • The unreacted acid and the newly formed ester can be separated by standard techniques such as extraction or column chromatography.

  • Determine the enantiomeric excess of both the recovered acid and the ester.

Visualization: Enzymatic Kinetic Resolution Workflow

G cluster_0 Enzymatic Kinetic Resolution Racemic 2-Acetoxypropanoic Acid Racemic 2-Acetoxypropanoic Acid Reaction Mixture Reaction Mixture Racemic 2-Acetoxypropanoic Acid->Reaction Mixture Alcohol Alcohol Alcohol->Reaction Mixture Lipase (e.g., CRL, PCL) Lipase (e.g., CRL, PCL) Lipase (e.g., CRL, PCL)->Reaction Mixture Organic Solvent Organic Solvent Organic Solvent->Reaction Mixture Monitoring (Chiral HPLC/GC) Monitoring (Chiral HPLC/GC) Reaction Mixture->Monitoring (Chiral HPLC/GC) ~50% Conversion Separation (Extraction/Chromatography) Separation (Extraction/Chromatography) Monitoring (Chiral HPLC/GC)->Separation (Extraction/Chromatography) Enantiomer 1 (Acid) Enantiomer 1 (Acid) Separation (Extraction/Chromatography)->Enantiomer 1 (Acid) Enantiomer 2 (Ester) Enantiomer 2 (Ester) Separation (Extraction/Chromatography)->Enantiomer 2 (Ester)

Caption: Workflow for enzymatic kinetic resolution.

Method 2: Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]

Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: What are the best chiral resolving agents for 2-acetoxypropanoic acid?

A1: For acidic compounds like 2-acetoxypropanoic acid, common and effective chiral resolving agents are chiral amines. Good candidates to screen include:

  • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine[7]

  • Ephedrine and its derivatives[8]

  • Brucine or Quinine (naturally occurring alkaloids)

The choice of the resolving agent is often empirical, and a screening of several options is recommended.

Q2: I'm not getting any crystals to form after adding the resolving agent. What should I do?

A2: Failure to crystallize is a common issue and can be addressed by:

  • Solvent Screening: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A systematic solvent screen is the most effective approach.[9] Try a range of solvents with varying polarities.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod.

    • Seeding: If you have a small amount of the desired diastereomeric salt, add a tiny crystal to the solution.

    • Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to induce precipitation.[9]

Q3: My yield of the desired diastereomeric salt is very low. How can I improve it?

A3: Low yield indicates that a significant amount of your target salt remains in the mother liquor. To improve this:

  • Optimize the Solvent: Find a solvent that further minimizes the solubility of the desired salt.

  • Lower the Crystallization Temperature: Reducing the temperature will generally decrease the solubility of the salts.

  • Increase Crystallization Time: Allow more time for the crystallization process to reach equilibrium.

Experimental Protocol: Diastereomeric Salt Resolution with (R)-1-Phenylethylamine

Materials:

  • Racemic 2-acetoxypropanoic acid

  • (R)-(+)-1-Phenylethylamine

  • A suitable solvent (e.g., methanol, ethanol, or ethyl acetate - to be determined by screening)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 2-acetoxypropanoic acid (1.0 eq) in a minimal amount of a warm, suitable solvent. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5-1.0 eq) in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate should be observed. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • (Optional) Recrystallization: To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the purified diastereomeric salt in water and acidify the solution with HCl until the pH is acidic.

  • Extraction: Extract the liberated 2-acetoxypropanoic acid with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis: Determine the enantiomeric excess of the recovered acid.

Visualization: Diastereomeric Salt Resolution Workflow

G cluster_1 Diastereomeric Salt Resolution Racemic Acid Racemic Acid Diastereomeric Salts in Solution Diastereomeric Salts in Solution Racemic Acid->Diastereomeric Salts in Solution Chiral Base Chiral Base Chiral Base->Diastereomeric Salts in Solution Solvent Solvent Solvent->Diastereomeric Salts in Solution Crystallization Crystallization Diastereomeric Salts in Solution->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Salt (Solid) Less Soluble Salt (Solid) Filtration->Less Soluble Salt (Solid) More Soluble Salt (Filtrate) More Soluble Salt (Filtrate) Filtration->More Soluble Salt (Filtrate) Acidification & Extraction Acidification & Extraction Less Soluble Salt (Solid)->Acidification & Extraction Pure Enantiomer Pure Enantiomer Acidification & Extraction->Pure Enantiomer

Caption: Workflow for diastereomeric salt resolution.

Method 3: Preparative Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers on a larger scale. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Frequently Asked Questions (FAQs): Preparative Chiral Chromatography

Q1: What type of chiral stationary phase (CSP) is suitable for separating 2-acetoxypropanoic acid?

A1: For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD), are often very effective under normal-phase conditions.[10]

Q2: What are the key parameters to optimize for a preparative chiral HPLC separation?

A2: The main parameters to optimize are:

  • Mobile Phase Composition: The choice of solvents and their ratio in the mobile phase is critical for achieving good resolution and reasonable retention times. For normal-phase chromatography, mixtures of hexane or heptane with an alcohol like isopropanol or ethanol are common.

  • Flow Rate: The flow rate affects the separation efficiency and the time required for the separation.

  • Sample Loading: For preparative work, it's important to determine the maximum amount of sample that can be injected onto the column without compromising the resolution.

Q3: How do I move from an analytical to a preparative scale separation?

A3: Scaling up from an analytical method involves:

  • Developing a robust analytical method with good resolution.

  • Performing a loading study on the analytical column to determine the maximum sample capacity.

  • Using a larger diameter column packed with the same CSP for the preparative separation.

  • Adjusting the flow rate proportionally to the cross-sectional area of the preparative column.

Experimental Protocol: Preparative Chiral HPLC

Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative chiral column (e.g., Chiralpak® AD)

  • Racemic 2-acetoxypropanoic acid

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, trifluoroacetic acid)

  • Sample dissolution solvent

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical chiral column with the same stationary phase as the preparative column.

    • Optimize the mobile phase composition to achieve baseline resolution of the enantiomers. A typical mobile phase could be a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the racemic 2-acetoxypropanoic acid in a suitable solvent, ideally the mobile phase, at a high concentration.

  • Preparative Separation:

    • Equilibrate the preparative column with the optimized mobile phase.

    • Inject the concentrated sample onto the column.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Visualization: Chiral HPLC Separation Logic

G cluster_2 Preparative Chiral HPLC Racemic Sample Racemic Sample Injection Injection Racemic Sample->Injection Chiral Column Chiral Column Injection->Chiral Column Separation Separation Chiral Column->Separation Differential Interaction Detector Detector Separation->Detector Fraction Collection Fraction Collection Detector->Fraction Collection Enantiomer 1 Enantiomer 1 Fraction Collection->Enantiomer 1 Enantiomer 2 Enantiomer 2 Fraction Collection->Enantiomer 2

Caption: Logical flow of preparative chiral HPLC.

Quantitative Data Summary

The following table provides a general comparison of the different resolution methods. The actual values for 2-acetoxypropanoic acid will depend on the specific conditions and need to be determined experimentally.

MethodTypical Enantiomeric Excess (ee%)Typical Yield (%)Key AdvantagesKey Disadvantages
Enzymatic Resolution >95%<50% (for each enantiomer)High enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield for each enantiomer without a racemization step.
Diastereomeric Salts >90% (often requires recrystallization)Variable (can be low)Scalable, well-established technique.Can be labor-intensive, success is highly dependent on finding the right resolving agent and solvent.[9]
Preparative HPLC >99%High recovery of separated enantiomersHigh purity, direct separation.Requires specialized equipment, can be costly for large-scale production.

Recycling the Unwanted Enantiomer: Racemization

A significant drawback of kinetic and chemical resolutions is that the theoretical maximum yield for the desired enantiomer is 50%. To improve the overall efficiency, the unwanted enantiomer can be racemized and recycled back into the resolution process.

General Protocol for Racemization of 2-Substituted Propanoic Acids

For 2-halopropanoic acids, a common precursor to 2-acetoxypropanoic acid, racemization can be achieved by heating in the presence of a strong acid.[11] A similar principle can be applied to 2-acetoxypropanoic acid, though conditions would need to be optimized.

Procedure Outline:

  • Isolate the unwanted enantiomer of 2-acetoxypropanoic acid.

  • Heat the enantiomer in the presence of a strong acid (e.g., HBr or HCl) in a suitable solvent.[11]

  • Monitor the reaction by polarimetry or chiral HPLC until the optical rotation is zero, indicating the formation of the racemic mixture.

  • The racemized acid can then be purified and reintroduced into the resolution process.

References

Technical Support Center: Scaling the Synthesis of (2R)-2-(acetyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2R)-2-(acetyloxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the production of this chiral building block. Our goal is to move beyond simple protocols and explain the underlying principles that govern a successful and scalable synthesis.

Introduction: The Core Challenge

(2R)-2-(acetyloxy)propanoic acid, the acetylated form of D-lactic acid, is a valuable chiral intermediate in the pharmaceutical industry.[1] The primary challenge in its production is not merely the chemical transformation—an esterification—but the preservation of its single, defined stereocenter. Scaling this process introduces further complexities related to reaction control, purification, and safety. This guide provides a structured approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining the (R)-stereochemistry so critical during scale-up?

A1: The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[1] One enantiomer can have the desired therapeutic effect, while the other can be inactive or, in the worst-case scenario, cause severe adverse effects (a notable example being thalidomide).[1] Therefore, regulatory agencies like the FDA mandate strict control over stereochemical purity. For (2R)-2-(acetyloxy)propanoic acid, the '(2R)-' designation is not a trivial detail; it is the critical quality attribute. Any racemization during scale-up compromises the final Active Pharmaceutical Ingredient's (API) safety and efficacy, leading to batch failure and significant financial loss.

Q2: What are the primary sources of stereochemical impurity in this synthesis?

A2: There are two main sources:

  • Starting Material Purity: The process begins with (2R)-2-hydroxypropanoic acid (D-lactic acid). The enantiomeric excess (e.e.) of your final product can never exceed the e.e. of your starting material. It is crucial to source high-purity D-lactic acid and verify its stereochemical integrity before use.

  • Process-Induced Racemization: The chiral center (C2) of the propanoic acid backbone has a proton that can be abstracted under harsh basic conditions, leading to a loss of stereochemical information. While the acetylation reaction itself is not typically prone to racemization, subsequent workup or purification steps involving strong bases or excessive heat must be carefully designed and controlled.

Q3: What are the major safety concerns when moving from lab to pilot scale?

A3: The acetylation of an alcohol using acetic anhydride or acetyl chloride is an exothermic reaction. At the lab scale (e.g., in a round-bottom flask), the high surface-area-to-volume ratio allows for efficient heat dissipation to the environment.[2] When scaling up, the volume increases by a cubic factor while the surface area for cooling only increases by a square factor. This mismatch can lead to:

  • Thermal Runaway: If the heat generated by the reaction exceeds the cooling capacity of the reactor, the temperature can rise uncontrollably, accelerating the reaction rate and heat generation further.[2] This can cause the solvent to boil, leading to a dangerous pressure buildup.

  • Reagent Handling: Handling larger quantities of corrosive reagents like acetic anhydride and acid catalysts requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).

A thorough process safety assessment, including reaction calorimetry, is essential before attempting any scale-up.[2]

Process Workflow Overview

The following diagram outlines the critical stages in the production of (2R)-2-(acetyloxy)propanoic acid, from raw material qualification to the final product.

G cluster_0 1. Input Material Qualification cluster_1 2. Synthesis cluster_2 3. Workup & Purification cluster_3 4. Final Product Analysis A Source High-Purity (2R)-2-hydroxypropanoic acid B Verify Stereochemical Purity (e.g., Chiral HPLC, Polarimetry) A->B C Controlled Acetylation Reaction (Acetic Anhydride + Catalyst) B->C D In-Process Control (IPC) (e.g., HPLC to monitor conversion) C->D E Quench Excess Reagent D->E F Crude Product Isolation (e.g., Extraction, Solvent Swap) E->F G Purification via Recrystallization F->G H Drying under Vacuum G->H I Purity Assay (HPLC, NMR) H->I L Certificate of Analysis (CoA) Generation I->L J Enantiomeric Excess (Chiral HPLC) J->L K Residual Solvent Analysis (GC) K->L

Caption: High-level production workflow.

Troubleshooting Guide

Problem: Low reaction yield after scale-up.

This is a common and multifaceted problem. Use the following decision tree to diagnose the root cause.

G cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed q1 Was the reaction complete? (Check IPC/TLC/HPLC) start->q1 a1 Insufficient Reaction Time? -> Extend reaction time q1->a1 No q2 Significant losses during workup? q1->q2 Yes a2 Low Reaction Temperature? -> Check reactor heating, verify internal temp a3 Poor Mixing? -> Increase agitation, check impeller design for scale a4 Catalyst Inactive/Insufficient? -> Use fresh catalyst, verify loading b1 Product lost in aqueous phase? -> Adjust pH, perform extractions q2->b1 Yes end_node Investigate other loss points (e.g., mechanical losses) q2->end_node No b2 Losses during recrystallization? -> Optimize solvent ratio, cool slowly b3 Product degradation? -> Check pH and temp during workup

Caption: Decision tree for troubleshooting low yield.

Problem: The enantiomeric excess (e.e.) of the final product is lower than the starting material.
  • Potential Cause 1: High Temperature. Excessive heat during the reaction or purification can provide enough energy to cause epimerization at the chiral center, especially if basic or acidic impurities are present.

    • Recommended Action: Re-evaluate the thermal profile of the reaction using a reaction calorimeter. Ensure that the internal temperature does not exceed the validated limit. During distillation or drying, use the minimum effective temperature.

  • Potential Cause 2: pH Extremes during Workup. Exposing the chiral center to strong base (e.g., during a caustic wash) can abstract the alpha-proton, leading to racemization.

    • Recommended Action: Use milder bases for neutralization, such as sodium bicarbonate, and avoid prolonged contact times. Monitor the pH carefully during all aqueous workup steps. Ensure the product is not held for extended periods under non-neutral pH conditions.

Problem: The product fails to crystallize or "oils out" during purification.
  • Potential Cause 1: High Impurity Load. The presence of significant amounts of unreacted starting material, acetic acid, or oligomers can act as a crystallization inhibitor. The synthesis of aspirin, a close analogue, often faces this issue with residual salicylic acid.[3][4]

    • Recommended Action: Ensure the reaction goes to completion. Before attempting crystallization, consider an aqueous wash to remove water-soluble impurities like acetic acid.

  • Potential Cause 2: Incorrect Solvent System or Cooling Rate. The solubility curve of the product in the chosen solvent system is critical. If the solution is supersaturated too quickly by rapid cooling, precipitation occurs instead of crystallization, trapping impurities and leading to an oily or amorphous solid.[5][6]

    • Recommended Action: Perform solvent screening to find an optimal anti-solvent/solvent system. Implement a controlled, slow cooling ramp. Seeding the solution with a small crystal of pure product can promote proper crystal growth.

Data Summary Tables

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters

ParameterLab Scale (100g)Pilot Scale (10kg)Rationale for Change
Reagent Addition Manual addition via dropping funnelMetered pump addition over 2-4 hoursTo control the exothermic reaction and maintain a stable internal temperature.[2]
Temperature Control Oil bath / Ice bathJacketed reactor with thermal control unitSurface area to volume ratio decreases on scale-up, requiring active and efficient cooling.[2]
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., pitched-blade turbine)To ensure effective mixing in a larger volume and prevent localized "hot spots".
Catalyst Loading ~0.5 mol%~0.5 mol% (may be slightly adjusted)Catalyst concentration should remain consistent, but efficiency may be impacted by mixing.

Table 2: Common Impurities and Analytical Methods

ImpuritySourceRecommended Analytical Method
(2R)-2-hydroxypropanoic acidUnreacted starting materialHPLC, ¹H NMR
Acetic AcidByproduct of hydrolyzed acetic anhydrideHPLC, ¹H NMR, GC (for residual solvent)
Poly(lactic acid) oligomersSelf-condensation of starting materialSize Exclusion Chromatography (SEC), LC-MS
(2S)-2-(acetyloxy)propanoic acidRacemization or impurity in starting materialChiral HPLC

Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel under a nitrogen atmosphere.

  • Charging: Charge (2R)-2-hydroxypropanoic acid (D-lactic acid, 1.0 mole) and a suitable solvent (e.g., toluene, 250 mL) to the flask.

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., 4-DMAP, ~0.005 mole).

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Addition: Begin the dropwise addition of acetic anhydride (1.1 moles) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition should take approximately 60-90 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until IPC (e.g., TLC or HPLC) shows complete consumption of the starting material.

  • Quenching: Slowly and carefully add cold water (100 mL) to the reaction mixture to quench any remaining acetic anhydride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This process is analogous to the well-established methods for purifying aspirin.[3][4][6]

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a warm solvent in which the product is soluble (e.g., ethyl acetate or ethanol).[4]

  • Anti-Solvent Addition: While stirring, slowly add a hot anti-solvent in which the product is poorly soluble (e.g., heptane or water) until the solution becomes slightly turbid.[6]

  • Clarification: Add a few drops of the primary solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent/anti-solvent mixture.[5]

  • Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point until a constant weight is achieved.

References

Troubleshooting low signal intensity in analytical detection of (R)-(+)-2-acetoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analytical detection of (R)-(+)-2-acetoxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal intensity during analysis. The following question-and-answer guide provides in-depth, field-proven insights to optimize your analytical outcomes.

Section 1: Initial Assessment & Analyte Stability

Before delving into complex instrument parameters, it is crucial to confirm the integrity of the analyte itself. Low signal is often a symptom of sample degradation or improper handling.

FAQ 1: My signal for (R)-(+)-2-acetoxypropionic acid is unexpectedly low or absent. Where should I start my investigation?

Answer: Always begin by systematically evaluating your workflow from the start: analyte stability and sample handling. An unstable analyte will never yield a strong signal, regardless of instrument optimization.

Scientist's Rationale: (R)-(+)-2-acetoxypropionic acid contains an ester linkage which can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase activity in biological samples. Verifying analyte stability is the foundational step in troubleshooting.

Troubleshooting Workflow: Low Signal Intensity

Here is a logical workflow to diagnose the root cause of low signal intensity.

G A Low Signal Detected B Step 1: Verify Analyte Stability - Check sample pH - Assess storage conditions - Run stability check A->B Start Here C Step 2: Evaluate Sample Prep - Assess extraction recovery - Investigate matrix effects - Optimize cleanup B->C Analyte Stable D Step 3: Optimize Chromatography - Check column integrity - Adjust mobile phase pH/composition - Verify retention time C->D Prep OK E Step 4: Optimize MS Detector - Confirm ionization mode (Neg/Pos) - Tune source parameters - Optimize MRM transitions D->E Chroma OK F Signal Restored? E->F Detector Tuned G Analysis Complete F->G Yes H Consult Instrument Specialist F->H No

Caption: General troubleshooting workflow for low signal intensity.

FAQ 2: How can I confirm if my analyte is degrading in the sample matrix?

Answer: Perform a simple stability experiment. Spike a known concentration of (R)-(+)-2-acetoxypropionic acid into a blank matrix (e.g., plasma, urine) and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical storage and handling conditions (e.g., on-ice, room temperature, autosampler temperature).

Experimental Protocol: Analyte Stability Check

  • Prepare Samples: Spike the analyte into three separate vials of blank matrix to a final concentration of 1 µg/mL. Also, prepare a stock solution in a pure solvent (like acetonitrile) at the same concentration.

  • Time Zero (T=0): Immediately analyze one of the matrix vials and the solvent stock. This is your baseline.

  • Incubate: Store the remaining vials under the conditions you wish to test (e.g., 4°C in an autosampler).

  • Analyze: Analyze the remaining vials at your chosen time points.

  • Evaluate: Compare the peak area of the analyte at each time point to the T=0 sample. A significant decrease (>15%) in peak area over time indicates instability.

Section 2: Sample Preparation and Matrix Effects

If the analyte is stable, the next logical step is to investigate the sample preparation process. Inefficient extraction or interference from other molecules in the sample matrix are common culprits for signal suppression.[1][2]

FAQ 3: I suspect my signal is being suppressed by the sample matrix. How can I confirm and mitigate this?

Answer: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of your target analyte in the mass spectrometer source.[3] This can either suppress or, less commonly, enhance the signal. A post-extraction spiking experiment is the standard method to diagnose this issue.

Scientist's Rationale: In electrospray ionization (ESI), a finite number of charges are available on the surface of the sprayed droplets. If a high concentration of matrix components co-elutes with your analyte, they can compete for these charges, reducing the amount of ionized analyte that reaches the detector.[2]

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte standard prepared in pure solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank biological sample (with no analyte). Spike the analyte into the final, clean extract just before injection.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank biological sample before the extraction process begins.

  • Analyze: Inject all three sets into the LC-MS system.

  • Calculate:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Result Interpretation Indication Next Steps
Matrix Effect < 85% Significant Ion SuppressionImprove sample cleanup (e.g., use SPE instead of protein precipitation), or modify chromatographic conditions to separate the analyte from interfering peaks.
Matrix Effect > 115% Significant Ion EnhancementSame as above.
Recovery < 85% Inefficient ExtractionOptimize the extraction procedure (e.g., change solvent, pH, or SPE sorbent).

Mitigation Strategy Relationship

G cluster_0 Problem cluster_1 Solutions A Matrix Effects (Ion Suppression) B Improve Sample Cleanup (e.g., LLE, SPE) A->B C Modify Chromatography (Separate analyte from interferences) A->C D Dilute Sample (Reduces matrix concentration) A->D

Caption: Strategies to mitigate matrix effects.

Section 3: Chromatography & Mass Spectrometry Optimization

Once sample integrity and preparation are validated, focus shifts to the analytical instrumentation. For a small, polar molecule like (R)-(+)-2-acetoxypropionic acid, careful optimization of both the liquid chromatography and mass spectrometry parameters is critical.

FAQ 4: What is the best ionization mode and mobile phase pH for analyzing this compound via LC-MS?

Answer: (R)-(+)-2-acetoxypropionic acid has a carboxylic acid group, which is readily deprotonated. Therefore, Electrospray Ionization in Negative Ion Mode (ESI-) is typically the preferred method.

Scientist's Rationale: To achieve maximum sensitivity in ESI-, the analyte should be in its ionized (deprotonated) state in solution before it enters the MS source. The mobile phase pH should be approximately 2 pH units above the pKa of the analyte's carboxylic acid group. While the exact pKa of 2-acetoxypropionic acid isn't readily published, it is expected to be similar to lactic acid (~3.86). Therefore, a mobile phase pH between 5.0 and 6.0 is a good starting point. Using a weak base like ammonium acetate or ammonium formate as a buffer is recommended over strong bases.[4][5][6]

However, sometimes adding a weak acid like formic or acetic acid can surprisingly enhance the negative-ion ESI response for certain small molecules at low concentrations, a phenomenon that should be empirically tested.[7]

FAQ 5: My signal is still weak even in negative ion mode. What MS parameters should I optimize?

Answer: Systematic optimization of the MS source and compound-specific parameters is essential.[8][9]

Key MS Parameters for Optimization:

Parameter Description Optimization Strategy
Capillary Voltage Drives the electrospray process.Infuse a standard solution and vary the voltage (e.g., from -2.0 to -4.5 kV) to find the value that gives the maximum stable signal.
Source/Gas Temp. Aids in desolvation of droplets.Increase temperature in steps (e.g., 25°C increments) until signal intensity plateaus or begins to drop. Excessive heat can cause degradation.
Nebulizer/Drying Gas Flow Assists in droplet formation and desolvation.Optimize gas flows to achieve a stable spray and maximum signal. Follow manufacturer recommendations as a starting point.
Fragmentor/Declustering Potential Prevents solvent clusters from entering the mass analyzer.Apply a gentle voltage (e.g., -50 to -150 V) to break up adducts and reduce noise, which can significantly improve the signal-to-noise ratio.[8]
Collision Energy (for MS/MS) Energy used to fragment the precursor ion in the collision cell.For MRM analysis, perform a collision energy ramp experiment to find the optimal energy that produces the most intense and stable product ion.[9][10]
FAQ 6: Would derivatization help improve my signal intensity?

Answer: Yes, derivatization is a powerful strategy, especially if you are using GC-MS or if you want to switch to positive ion mode LC-MS for better sensitivity or to escape interferences in negative mode.

Scientist's Rationale:

  • For LC-MS: Derivatizing the carboxylic acid with a reagent that has a permanently positive charge or is easily protonated (e.g., 2-picolylamine) can increase ESI+ sensitivity by several orders of magnitude.[11][12][13] This moves your analysis to the positive ion mode, which is often less susceptible to background noise.

  • For GC-MS: The carboxylic acid group makes the analyte non-volatile. Derivatization (e.g., esterification with ethyl chloroformate) is mandatory to make the compound volatile enough for GC analysis.[14][15]

Recommended Derivatization Reagents:

Technique Reagent Advantage Reference
LC-MS (ESI+)2-Picolylamine (PA)Rapid reaction, provides a highly responsive pyridine moiety for ionization. Can increase signal 9-158 fold.[11][12]
GC-MSEthyl Chloroformate (ECF)Fast, one-step reaction in an aqueous environment. Creates a volatile ethyl ester.[15]

References

Technical Support Center: Optimizing Cell Viability Studies with (2R)-2-(acetyloxy)propanoic Acid and Related Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with (2R)-2-(acetyloxy)propanoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered when evaluating the effects of this and similar acidic compounds on cell viability. Our goal is to empower you to generate robust, reproducible data by distinguishing between direct pharmacological effects and secondary experimental artifacts.

The primary challenge when working with acidic molecules like (2R)-2-(acetyloxy)propanoic acid is their inherent ability to lower the pH of cell culture media. This acidification can independently induce stress, reduce proliferation, and cause cell death, thereby confounding the interpretation of your results[1][2][3]. This guide provides the necessary framework to de-risk your experiments by controlling for these pH-related effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when starting experiments with (2R)-2-(acetyloxy)propanoic acid.

Q1: How should I prepare a stock solution of (2R)-2-(acetyloxy)propanoic acid?

Answer: Proper stock solution preparation is the foundation of a successful experiment. While (2R)-2-(acetyloxy)propanoic acid is related to acetylsalicylic acid, which has some water solubility, using an organic solvent is standard practice for ensuring a high-concentration, stable stock.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions of organic compounds for cell culture use[4].

  • Stock Concentration: Prepare a high-concentration stock (e.g., 100 mM to 500 mM) in DMSO. This allows you to add a very small volume to your culture medium to achieve the final desired concentration, minimizing the final DMSO percentage.

  • Best Practices:

    • Always ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤0.5%[4].

    • Run a vehicle control experiment containing the highest volume of DMSO used in your treatments to ensure the solvent itself has no effect on cell viability.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[5].

Q2: I've added the compound to my media, and the phenol red indicator has turned yellow/orange. What does this mean?

Answer: This is a critical observation and points directly to the central challenge of working with this compound. Phenol red is a pH indicator included in most cell culture media[6]. A color change from red (pH ~7.4) to orange (pH ~7.0) or yellow (pH <6.8) indicates that your medium has become acidic[6]. This is an expected consequence of adding an acidic compound. The drop in pH is a significant experimental variable that must be controlled because it can directly impact cell health and viability, independent of your compound's specific biological activity[7][8][9].

Q3: My cells are showing high levels of toxicity even at what I expect to be a low, non-toxic concentration. What is the most likely cause?

Answer: While it's possible your cells are extremely sensitive to the compound's specific mechanism of action, the most probable cause is pH-induced cytotoxicity . A significant drop in extracellular pH is a potent stressor for most mammalian cell lines, which are optimized for growth in a narrow pH range of 7.2-7.4[7]. Acidic conditions (pH below 7.0) can lead to:

  • Metabolic stress and reduced proliferation[7][8].

  • Induction of apoptosis (programmed cell death)[2][3].

  • Changes in protein function and membrane transport[10].

A study on the related compound acetylsalicylic acid (aspirin) demonstrated that adding concentrations as low as 1-5 mM could drop the media pH to a range of 7.19 to 6.75, which correlated with a significant decrease in lymphocyte viability[1][2][3].

Q4: How can I design an experiment to prove the observed cytotoxicity is from the compound itself and not just the pH change?

Answer: This is the most important question to address for data integrity. The key is to run a pH-matched vehicle control .

This involves creating a control group where the cells are exposed to the same acidic pH as your highest compound concentration, but without the compound present. This isolates the effect of pH from the effect of the molecule.

Experimental Groups:

  • Untreated Control: Cells + standard medium.

  • Vehicle Control: Cells + medium + the highest concentration of DMSO used.

  • Experimental Group: Cells + medium + (2R)-2-(acetyloxy)propanoic acid.

  • pH-Matched Control: Cells + medium + a strong acid (e.g., sterile 1N HCl) added dropwise to match the pH of the highest concentration experimental group.

If the cells in the "Experimental Group" show significantly lower viability than the cells in the "pH-Matched Control," you have strong evidence that the effect is due to the compound's specific biological activity. If viability is similarly low in both groups, the observed effect is likely caused by medium acidification[5].

Part 2: Troubleshooting Guide & Workflows

This section provides structured guidance for resolving specific issues that may arise during your experiments.

Issue 1: High Variability in Cell Viability Results Between Replicates or Experiments

Inconsistent data is a common frustration that can often be traced back to subtle variations in experimental setup.

Potential Cause Explanation & Solution
pH Fluctuation The buffering capacity of the medium was exceeded inconsistently. Solution: Prepare a large batch of your treatment media and measure the final pH to ensure it's consistent before adding it to cells. Consider using a more robustly buffered medium (see Issue 2)[10][11].
Inconsistent Cell Seeding Uneven cell numbers across wells lead to different final viability readings. Solution: Ensure you have a homogenous single-cell suspension before plating. Mix gently but thoroughly before aliquoting into each well. Avoid using the outer wells of a 96-well plate, as they are prone to evaporation ("edge effects")[12].
Compound Instability/Precipitation The compound may be unstable or precipitating out of solution at the working concentration, especially after dilution in aqueous media. Solution: Visually inspect wells for precipitates. Prepare fresh working solutions for each experiment from a frozen stock. Check the solubility limit in your specific culture medium[13].
Assay Timing The time at which you perform the viability assay (e.g., MTT addition) can impact results, as cell metabolism changes over time. Solution: Standardize all incubation times precisely across all experiments.
Workflow for Troubleshooting Unexpected Cytotoxicity

This decision tree can help diagnose the root cause of cell death in your experiments.

G start Unexpected Cell Death Observed q1 Is the media color yellow/orange? start->q1 q2 Did you run a pH-matched control? q1->q2 Yes res1 Primary Cause: pH-induced cytotoxicity. Implement pH neutralization or stronger buffering. q1->res1 No q3 Is viability in the pH control similar to the treated group? q2->q3 Yes res3 Inconclusive. The pH effect is a major confounding factor. Run this control. q2->res3 No q4 Did you check for precipitation? q3->q4 No q3->res1 Yes q5 Did you run a cell-free assay interference control? q4->q5 No precipitate res4 Potential Cause: Compound precipitation. Lower concentration or use a different solvent/formulation. q4->res4 Yes, precipitate observed res2 Primary Cause: Compound-specific cytotoxicity. Proceed with mechanism of action studies. q5->res2 No interference, true effect res5 Potential Cause: Assay interference. Compound is reacting with assay reagents. Use an alternative viability assay. q5->res5 Yes, interference detected res6 Continue troubleshooting other factors: - Solvent toxicity - Cell contamination - Reagent issues res1->res6 res4->res6 res5->res6

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: The pH of My Media Drops Too Much Even with Standard Buffers.

Standard bicarbonate-buffered media are designed to work in equilibrium with 5-10% CO₂ in the incubator[6][7]. A strong acid can overwhelm this system.

Buffering Strategy Pros Cons Recommendation
Sodium Bicarbonate (Standard) Non-toxic, provides nutritional benefits, low cost[10].Limited buffering capacity against strong acidic loads[11].Sufficient for compounds with minor pH effects. For (2R)-2-(acetyloxy)propanoic acid, this is likely insufficient on its own.
HEPES Supplementation Stronger organic buffer, pKa ~7.3 at 37°C, provides stability outside a CO₂ incubator[6][10].Can be toxic to some cell types at high concentrations (>25 mM)[6].Recommended as a supplement. Add 10-25 mM HEPES to your standard medium to increase its buffering capacity. Always test for HEPES toxicity on your specific cell line first.
pH Adjustment of Stock Directly neutralizes the acidity of the compound before it's added to the media.Can be technically challenging; high concentrations may cause precipitation upon neutralization[5]. May alter the compound's chemical structure.A viable option. Prepare a concentrated stock of your compound in media, adjust the pH back to 7.4 with sterile 1N NaOH, and then sterile-filter before making final dilutions.
Part 3: Key Experimental Protocols

These protocols are designed as self-validating systems that incorporate the necessary controls to ensure data integrity.

Protocol 1: Determining Cytotoxicity using the MTT Assay with pH Controls

The MTT assay measures cell viability based on the metabolic reduction of tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases[14]. This protocol is adapted to control for compound- and pH-induced artifacts.

Materials:

  • Cells of interest

  • Complete culture medium (consider supplementing with 10-25 mM HEPES)

  • (2R)-2-(acetyloxy)propanoic acid stock in DMSO

  • Sterile 1N HCl and 1N NaOH

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 N HCl)[14][15]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Preparation of Treatment Media:

    • Prepare serial dilutions of (2R)-2-(acetyloxy)propanoic acid in culture medium. For each concentration, prepare a corresponding "pH-Matched Control" by adding 1N HCl to a separate tube of medium until its pH matches the compound-containing medium.

    • Prepare a "Vehicle Control" medium containing the highest percentage of DMSO used.

    • Prepare a "Cell-Free Control" for the highest compound concentration to check for direct MTT reduction.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared treatment media to the appropriate wells (Untreated, Vehicle, Experimental, pH-Matched).

    • Add 100 µL of the "Cell-Free Control" medium to empty wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Read the absorbance at 570 nm with a reference wavelength of 630 nm on a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the cell-free control from your experimental values.

    • Normalize all values to the vehicle control to calculate percent viability.

    • Compare the viability of the experimental group to the pH-matched control.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

If your compound is inducing cell death, it is critical to determine the mechanism. This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway[16][17].

Materials:

  • Cell lysate from treated and control cells (prepared as in Protocol 1).

  • Colorimetric or fluorometric Caspase-3 assay kit (e.g., containing substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)[18][19].

  • Cell lysis buffer (provided in the kit).

  • 96-well plate (black plates for fluorescence assays).

Procedure:

  • Prepare Cell Lysates: After treatment (as in Protocol 1, including the pH-matched control), collect both adherent and floating cells. Lyse the cells according to the kit manufacturer's instructions, typically by incubating with lysis buffer on ice[19].

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Assay Setup:

    • In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample lysate to separate wells.

    • Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate as per the kit's protocol.

  • Enzymatic Reaction: Add the reaction mixture to each well to start the reaction. Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the output on a microplate reader.

    • Colorimetric: Absorbance at 405 nm[18].

    • Fluorometric: Fluorescence with excitation at ~380 nm and emission at ~440 nm[19].

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control. A significant increase in the experimental group compared to both the vehicle and pH-matched controls indicates that the compound is specifically inducing apoptosis.

Part 4: Data Interpretation & Mechanistic Insights

Properly controlled experiments can reveal the true nature of your compound's activity.

Interpreting pH-Controlled Viability Data

The table below illustrates hypothetical data from a well-controlled experiment.

Treatment GroupCompound Conc. (µM)Media pH% Viability (Normalized to Vehicle)Interpretation
Vehicle Control (0.1% DMSO)07.4100%Baseline
(2R)-2-acetoxypropanoic acid1007.185%Minor effect
pH-Matched Control07.195%pH 7.1 alone has minimal effect. The 10% drop in viability is likely compound-specific.
(2R)-2-acetoxypropanoic acid5006.840%Significant cytotoxicity
pH-Matched Control06.870%pH 6.8 alone causes a 30% loss of viability. The additional 30% drop is due to the compound.
Potential Mechanism: pH-Induced Apoptotic Signaling

It's important to recognize that extracellular acidification is not just a chemical stressor; it can activate specific cellular signaling pathways leading to cell death, which can be independent of your compound's intended target.

G cluster_0 Extracellular Space cluster_1 Cellular Response Acid (2R)-2-acetyloxypropanoic acid or other acidic stress pHi Decrease in Intracellular pH (pHi) Acid->pHi Lowers extracellular pH Mito Mitochondrial Stress (ROS Production) pHi->Mito Disrupts proton gradients Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of pH-induced apoptosis.

This diagram illustrates how a drop in extracellular pH can lead to a decrease in intracellular pH (pHi)[20]. This internal acidification can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway, culminating in caspase-3 activation and cell death[17][21]. Your pH-matched controls are essential to differentiate this general stress response from a specific, on-target effect of your compound.

References

Technical Support Center: Refinement of Analytical Protocols for D-Lactic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the precise and accurate quantification of D-lactic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral analysis for this important metabolite. We will move beyond simple procedural lists to explore the underlying principles, helping you troubleshoot common issues and refine your analytical protocols for robust and reliable results.

A common point of inquiry involves the quantification of "O-acetyl-D-lactic acid." It is crucial to clarify that in most analytical contexts, O-acetylation is not the target analyte itself but rather a component of a chiral derivatization strategy . For instance, using acetyl chloride in conjunction with a chiral alcohol like L-menthol converts D- and L-lactic acid into diastereomeric esters.[1][2] These derivatives can then be separated on a standard, non-chiral chromatography column. This guide will address such derivatization techniques within the broader framework of D-lactic acid analysis.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts & Method Selection

This section addresses high-level questions that form the basis for selecting an appropriate analytical strategy.

Q1: What is the fundamental difference between D- and L-lactic acid, and why is stereospecific quantification critical?

A1: D- and L-lactic acid are enantiomers—mirror-image isomers with identical chemical formulas but different three-dimensional structures.[3] This structural difference is paramount in biological systems.

  • L-Lactic Acid: This is the primary enantiomer produced during glycolysis in human and animal cells under anaerobic conditions and is readily metabolized.[4]

  • D-Lactic Acid: In humans, D-lactic acid is primarily a metabolic byproduct of gut microflora.[4][5] While small amounts can be metabolized, an accumulation can lead to D-lactic acidosis, a serious metabolic condition with neurological symptoms, particularly in individuals with short bowel syndrome or other gastrointestinal disorders.[4][6]

Therefore, distinguishing between the two is not merely an academic exercise; it is essential for clinical diagnostics, food quality control (where D-lactate can indicate bacterial spoilage), and various research applications.[4][7] Standard analytical methods often cannot differentiate between them, necessitating specialized chiral-selective techniques.[4][6]

Q2: What are the primary analytical approaches for quantifying D-lactic acid?

A2: There are two main pillars of D-lactic acid quantification: enzymatic assays and chromatographic separation.

  • Enzymatic Assays: These methods are highly specific and widely used. They rely on the enzyme D-lactate dehydrogenase (D-LDH), which catalyzes the oxidation of D-lactic acid to pyruvate. This reaction is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically (at 340 nm) or fluorometrically and is directly proportional to the amount of D-lactic acid in the sample.[8][9][10] This method is robust for many applications but can be susceptible to interference from components in complex biological matrices.[11]

  • Chromatographic Methods (HPLC, LC-MS/MS, GC-MS): These techniques physically separate D- and L-lactic acid before detection. Because enantiomers have identical physical properties, this requires a chiral environment. This is achieved in two ways:

    • Chiral Stationary Phases (CSPs): Using an HPLC column where the stationary phase is itself chiral (e.g., based on teicoplanin, ristocetin, or other macrocyclic glycopeptides).[3][12][13] This allows for the direct separation of the underivatized enantiomers and is often coupled with mass spectrometry (MS/MS) for high sensitivity and specificity.[11][14]

    • Chiral Derivatization: Chemically reacting the lactic acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) column, typically by GC-MS or HPLC.[1][2]

Q3: How do I select the right analytical method for my specific needs?

A3: The optimal method depends on several factors: the required sensitivity, the complexity of the sample matrix, available equipment, and whether simultaneous quantification of other analytes is needed. The following decision workflow can guide your choice.

MethodSelection start Start: Need to Quantify D-Lactic Acid q1 Is enantiomeric separation (D- vs L-) required? start->q1 enzymatic Enzymatic Assay (e.g., D-LDH Kit) q1->enzymatic Yes non_chiral Non-Chiral Method (e.g., standard HPLC, Titration) Measures total lactate. q1->non_chiral No q2 What is the sample matrix? enzymatic->q2 simple_matrix Simple/Clean Matrix (e.g., buffer, defined media) q2->simple_matrix Simple complex_matrix Complex Matrix (e.g., plasma, urine, food) q2->complex_matrix Complex simple_matrix->enzymatic Sufficient q3 High Sensitivity Required? (e.g., <1 µM) complex_matrix->q3 lcms Chiral LC-MS/MS (Highest Sensitivity & Specificity) q3->lcms Yes gcms Chiral Derivatization + GC-MS (High Sensitivity) q3->gcms Yes hplc_uv Chiral HPLC-UV (Requires derivatization for UV tag) q3->hplc_uv No

Caption: Decision workflow for selecting a D-lactic acid quantification method.

Part 2: Troubleshooting Guide - Enzymatic Assays

Enzymatic assays are convenient but require careful execution to ensure accuracy.

Q4: My standard curve is non-linear or has a poor correlation coefficient (R² < 0.99). What went wrong?

A4:

  • Causality: A non-linear standard curve suggests that the relationship between concentration and signal is not proportional across the measured range.

  • Potential Causes & Solutions:

    • Pipetting Inaccuracy: Small volumes are used in these assays; ensure your micropipettes are calibrated and use proper technique. Prepare a master mix of reagents where possible to minimize pipetting steps for each well.

    • Substrate Depletion: At high concentrations of D-lactic acid, the co-substrate NAD+ may become the limiting reagent, causing the curve to plateau. If this is the case, dilute your upper-range standards or increase the NAD+ concentration in the reaction buffer.

    • Incorrect Incubation Time: The reaction must proceed to completion. Ensure you are following the kit's recommended incubation time and temperature.[9] A time-course experiment can validate the optimal endpoint.

    • Reagent Degradation: Enzymes and NAD+ are sensitive to temperature and multiple freeze-thaw cycles. Aliquot reagents upon receipt and store them correctly.

Q5: I am seeing high background absorbance in my blank (zero standard) wells.

A5:

  • Causality: High background indicates that NADH is being produced or is present in the absence of D-lactic acid, or that other sample components are absorbing light at 340 nm.

  • Potential Causes & Solutions:

    • Contaminated Reagents: The buffer or water used may have microbial contamination, which can produce D-lactic acid. Use fresh, high-purity water and sterile-filter your buffers if necessary.

    • Sample Matrix Interference: Complex matrices like cell culture media (especially those containing phenol red) or plasma can have endogenous absorbance at 340 nm.[15] Always run a sample blank (sample + all reagents except the D-LDH enzyme) to subtract the matrix-specific background.

    • Side Reactions: Some components in the sample might non-specifically reduce NAD+. This is less common but can be investigated by systematically omitting sample components.

Experimental Protocol: General Enzymatic D-Lactic Acid Assay

This protocol is a generalized procedure based on commercially available kits.[7][9][16] Always refer to your specific kit's manual.

  • Reagent Preparation: Prepare buffer, NAD+ solution, D-LDH enzyme solution, and D-lactic acid standards according to the manufacturer's instructions.

  • Sample Preparation:

    • Clarify samples by centrifugation (e.g., 10,000 x g for 10 min) to remove particulates.

    • Deproteinize samples like plasma or serum using perchloric acid or ultrafiltration to prevent enzyme inhibition.

    • Dilute samples to ensure the D-lactic acid concentration falls within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Pipette 10-50 µL of standards, samples, and blanks into respective wells.

    • Add 150-200 µL of a master mix containing the reaction buffer and NAD+.

    • Mix and take an initial absorbance reading at 340 nm (A1). This captures the background absorbance.

    • Add 5-10 µL of the D-LDH enzyme solution to initiate the reaction.

    • Incubate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 15-30 minutes).[9][16]

    • Take a final absorbance reading at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance for each well: ΔA = A2 - A1.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot the corrected ΔA of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of D-lactic acid in the samples from the standard curve.

Part 3: Troubleshooting Guide - Chromatographic Methods

Chromatographic methods offer high sensitivity but present challenges related to chiral separation and matrix effects.

Q6: My D- and L-lactic acid peaks are co-eluting or have very poor resolution (Rs < 1.5) on my chiral HPLC column.

A6:

  • Causality: Poor resolution means the chiral stationary phase is not interacting differently enough with the two enantiomers under the current conditions.

  • Potential Causes & Solutions:

    • Incorrect Mobile Phase: Chiral separation on macrocyclic glycopeptide columns (e.g., Teicoplanin, Ristocetin) is highly sensitive to mobile phase composition.[3][12]

      • Action: Systematically vary the organic modifier (e.g., ethanol, methanol, acetonitrile) content. Small changes can have a large impact.

      • Action: Adjust the concentration of the acidic/basic additives (e.g., acetic acid/triethylamine). These modifiers alter the ionization state of both the analyte and the stationary phase, which is critical for interaction.[3]

    • Inappropriate Column Temperature: Temperature affects reaction kinetics and molecular conformation.

      • Action: Test different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase backpressure.

    • Wrong Column Choice: Not all chiral columns work for all chiral compounds. Teicoplanin- and Ristocetin-based columns are well-documented for lactic acid separation.[12][13][14] Ensure your chosen column is appropriate.

Chiral Stationary Phase Typical Mobile Phase Detection Reference
Teicoplanin AglyconeEthanol/Water with Acetic Acid & TriethylamineMS/MS[3][14]
RistocetinMethanol/Water with Acetic AcidMS/MS[13][17]
VancomycinAcetonitrile/Ammonium Formate BufferMS/MS[3]
Q7: I am using a chiral derivatization GC-MS method, but my results are not reproducible.

A7:

  • Causality: Irreproducibility in derivatization methods usually points to incomplete or inconsistent chemical reactions or degradation of the derivatives.

  • Potential Causes & Solutions:

    • Presence of Water: Many derivatizing agents (e.g., acetyl chloride) are highly reactive with water.[1][2]

      • Action: Ensure all samples are lyophilized (freeze-dried) to complete dryness before adding reagents. Use anhydrous solvents.

    • Incorrect Reagent Stoichiometry: An excess of the derivatizing agent is typically required to drive the reaction to completion.

      • Action: Optimize the amount of the chiral alcohol (e.g., L-menthol) and acetyl chloride. Run a test with varying molar ratios to find the plateau where the reaction yield is maximized.

    • Suboptimal Reaction Conditions: Temperature and time are critical.

      • Action: Optimize the reaction temperature and time. An incomplete reaction will lead to underestimation, while excessively harsh conditions could cause degradation or side reactions.

DerivatizationWorkflow start Start: Dry Sample (D/L-Lactic Acid) step1 Step 1: Esterification Add Chiral Alcohol (e.g., L-Menthol) + Anhydrous Solvent start->step1 step2 Step 2: Acetylation Add Acetyl Chloride (Forms Diastereomeric Esters) step1->step2 step3 Step 3: Quench & Extract Quench reaction Extract derivatives into organic solvent step2->step3 step4 Step 4: Analysis Inject into GC-MS system with an achiral column step3->step4 end Result: Separated peaks for D- and L-lactyl-L-menthyl esters step4->end

Caption: Workflow for chiral derivatization of lactic acid for GC-MS analysis.

Q8: My signal is being suppressed in my LC-MS/MS analysis of biological samples.

A8:

  • Causality: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte in the MS source, leading to a lower-than-expected signal.

  • Potential Causes & Solutions:

    • Inadequate Sample Cleanup: The most common cause.

      • Action: Implement a more rigorous sample preparation method. For plasma/serum, compare simple protein precipitation (e.g., with acetonitrile or methanol) to solid-phase extraction (SPE), which provides a much cleaner extract.[3]

    • Chromatographic Co-elution: The interfering compound is eluting at the same time as your lactic acid.

      • Action: Modify your HPLC gradient to better resolve the lactic acid peak from the bulk of the matrix components. A longer, shallower gradient can be effective.

    • Use of Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. A stable isotope-labeled version of lactic acid (e.g., Lactic acid-13C3) will behave identically during sample prep and chromatography and will experience the same degree of ion suppression as the analyte. The ratio of the analyte to the internal standard will remain constant, providing accurate quantification.

References

Identifying and removing interfering compounds in (2R)-2-(acetyloxy)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis of (2R)-2-(acetyloxy)propanoic acid, also known as O-acetyl-D-lactic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and removing interfering compounds during its analysis. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the analysis of (2R)-2-(acetyloxy)propanoic acid?

A1: Interfering compounds can originate from the sample matrix, side reactions during synthesis or sample preparation, or from the analytical system itself. Common interferents include:

  • Structural Isomers and Related Compounds: Unreacted D-lactic acid, acetic acid, and other isomeric forms of acetyloxypropanoic acid can co-elute or have similar mass-to-charge ratios.

  • Matrix Components: In biological samples, compounds like amino acids (especially (S)-aspartic acid), other organic acids, and proteins can cause significant interference.[1] For instance, in enzymatic assays, the presence of L-lactate dehydrogenase (LD) and L-lactate in a sample can lead to an underestimation of D-lactate.[2]

  • Derivatization Reagents and Byproducts: When using techniques like GC-MS, derivatizing agents such as L-menthol and acetyl chloride are employed.[3][4] Excess reagent or byproducts from the derivatization reaction can interfere with the analysis.

  • Solvents and Additives: Impurities in solvents or additives used in mobile phases can also introduce interfering peaks.

Q2: My chromatogram shows a broad peak for my analyte. What could be the cause?

A2: Peak broadening for (2R)-2-(acetyloxy)propanoic acid can be attributed to several factors:

  • Poor Chromatographic Conditions: Suboptimal mobile phase composition, pH, or flow rate can lead to poor peak shape. For chiral separations, the choice of chiral stationary phase and mobile phase modifiers is critical.

  • Column Overload: Injecting too concentrated a sample can saturate the column, causing peak broadening. Diluting the sample is a straightforward solution.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, leading to tailing. Adding a competitor to the mobile phase, such as a small amount of acid, can mitigate this.

  • Analyte Degradation: (2R)-2-(acetyloxy)propanoic acid can be susceptible to hydrolysis. Ensure your sample preparation and analytical conditions are optimized to prevent degradation.

Q3: I am observing inconsistent retention times. How can I troubleshoot this?

A3: Fluctuations in retention time are often indicative of issues with the HPLC system or method parameters:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time.

  • Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Fluctuations in ambient temperature can affect retention times if a column oven is not used.

  • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting your analytical run.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in flow rate and, consequently, retention times.

II. Troubleshooting Guide: Identifying and Removing Interfering Compounds

This guide provides a systematic approach to pinpoint and eliminate sources of interference in your analysis.

Step 1: Interference Identification

The first step is to identify the nature of the interference. This can be achieved through a combination of techniques:

  • Blank Analysis: Injecting a blank sample (e.g., the sample solvent) can help identify peaks originating from the solvent or the analytical system.

  • Spiking Experiments: Spiking your sample with a known amount of pure (2R)-2-(acetyloxy)propanoic acid can help confirm the analyte peak and identify co-eluting interferences.

  • Mass Spectrometry (MS): Coupling your chromatographic separation with a mass spectrometer allows for the identification of interfering compounds based on their mass-to-charge ratio. High-resolution mass spectrometry (HR-MS) can be particularly useful for identifying unknown compounds in complex matrices like distillery wastewater.[5]

  • Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity by comparing spectra across a single chromatographic peak.

Step 2: Sample Preparation and Purification Strategies

Proper sample preparation is critical for removing interfering compounds before analysis.

2.1 Protein Precipitation and Deproteinization

For biological samples, proteins are a major source of interference.

  • Metaphosphoric Acid (MPA) Precipitation: This is a common method for deproteinizing samples like plasma or serum.[6]

  • Carrez Clarification: This two-step process using Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate) solutions is effective for clarifying samples such as milk and meat products.[7]

  • Ultrafiltration: This technique physically separates proteins from the sample based on molecular weight and is recommended for enzymatic D-lactate analysis to avoid interferences.[2]

2.2 Solid-Phase Extraction (SPE)

SPE is a powerful technique for selectively isolating the analyte of interest from a complex matrix.

  • Cation Exchange SPE: This method is effective in removing amino acid interferences, such as (S)-aspartic acid, in the chiral analysis of lactic acid enantiomers.[1]

  • Reverse-Phase SPE: Can be used to remove non-polar interferences from aqueous samples.

2.3 Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids. This can be an effective way to remove highly polar or non-polar interfering compounds.

Experimental Protocol: Cation Exchange SPE for Amino Acid Removal

This protocol is adapted for removing amino acid interference in the analysis of lactic acid derivatives.[1]

  • Conditioning: Condition a propanesulfonic acid-type cation exchange SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with one column volume of deionized water to remove any remaining unretained compounds.

  • Elution: Elute the (2R)-2-(acetyloxy)propanoic acid with a suitable solvent. The interfering amino acids will remain bound to the sorbent.

  • Analysis: The collected eluate is then ready for chromatographic analysis.

Step 3: Chromatographic Method Optimization

Fine-tuning your chromatographic method can resolve your analyte from interfering peaks.

3.1 HPLC/UHPLC Method Development
  • Column Selection: For chiral separations, specialized chiral stationary phases are necessary. Amylose tris(3,5-dimethylphenylcarbamate) based columns have shown high efficiency in separating lactic acid derivatives.[8]

  • Mobile Phase Optimization: Systematically varying the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH can significantly impact selectivity and resolution.

  • Temperature Control: Optimizing the column temperature can improve peak shape and alter selectivity.

3.2 Gas Chromatography (GC) Method Development
  • Derivatization: For volatile analysis by GC, derivatization is often required. A common method involves reaction with L-menthol and acetyl chloride to form diastereomeric esters that can be separated on a standard achiral column.[3][4] To improve volatility and chromatographic efficiency, derivatization with N,O-bistrifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is also used.[9]

  • Column Selection: A DB-5 MS capillary column is often suitable for the separation of derivatized lactic acid enantiomers.[3]

Summary of Potential Interferences and Recommended Solutions
Interfering Compound Source Analytical Technique(s) Affected Recommended Removal/Mitigation Strategy
L-lactic acid & L-lactate dehydrogenase Biological SamplesEnzymatic Assays, Chiral HPLCDeproteinization (Ultrafiltration)[2], Chiral Chromatography
Amino Acids (e.g., (S)-aspartic acid) Biological Samples (e.g., wine)Chiral HPLCCation Exchange Solid-Phase Extraction (SPE)[1]
Other Organic Acids (e.g., acetic, succinic) Sample Matrix, Fermentation ByproductsHPLC, GCChromatographic Method Optimization (gradient elution, column selection)
Proteins Biological SamplesHPLC, Enzymatic AssaysProtein Precipitation (MPA, Carrez)[6][7], Ultrafiltration[2]
Derivatization Reagent Byproducts GC Sample PreparationGC-MSOptimization of derivatization reaction, Blank injections
Unreacted Starting Materials SynthesisHPLC, GCPurification of final product (e.g., recrystallization, chromatography)
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and removing interfering compounds.

Interference_Troubleshooting start Start: Interference Observed identify Step 1: Identify Interference - Blank Analysis - Spiking - MS Detection - Peak Purity start->identify sample_prep Step 2: Optimize Sample Preparation - Protein Precipitation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) identify->sample_prep Interference from Matrix chrom_opt Step 3: Optimize Chromatography - Column Selection - Mobile Phase Tuning - Temperature Control - Derivatization (GC) identify->chrom_opt Co-eluting Peaks reassess Re-assess Interference sample_prep->reassess chrom_opt->reassess reassess->sample_prep Persistent Matrix Effects reassess->chrom_opt Persistent Co-elution end_success Interference Removed Analysis Complete reassess->end_success Successful end_fail Consult Senior Scientist reassess->end_fail Unresolved Chemical_Structures cluster_analyte (2R)-2-(acetyloxy)propanoic acid cluster_interferent1 D-lactic acid cluster_interferent2 Acetic acid analyte HOOC-CH(CH₃)-O-C(=O)CH₃ interferent1 HOOC-CH(CH₃)-OH interferent2 CH₃COOH

References

Best practices for handling the hygroscopic properties of O-acetyl-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Best Practices for Handling its Hygroscopic Properties

Welcome to the technical support guide for O-acetyl-D-lactic acid. This document is designed for researchers, scientists, and drug development professionals who work with this compound. O-acetyl-D-lactic acid, like many valuable organic molecules, is hygroscopic—it readily attracts and holds water molecules from the surrounding environment.[1][2] This property can significantly impact experimental accuracy, compound stability, and the success of your research.

This guide provides in-depth, field-proven insights and troubleshooting solutions to help you manage the challenges associated with this material's hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What does 'hygroscopic' mean and why is O-acetyl-D-lactic acid affected?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[1][2] O-acetyl-D-lactic acid, as a derivative of lactic acid, possesses polar functional groups (a carboxylic acid and an ester) that can form hydrogen bonds with water molecules. This chemical affinity is the driving force behind its hygroscopic nature.[3] Factors that influence the rate of moisture absorption include the ambient humidity, temperature, the exposed surface area of the compound, and the airflow in the lab.[4][5]

Q2: What are the consequences of improper handling and moisture absorption?

A: Ignoring the hygroscopic nature of O-acetyl-D-lactic acid can lead to several critical experimental failures:

  • Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs atmospheric water, making it impossible to obtain an accurate weight and leading to errors in concentration calculations.[6]

  • Physical State Changes: The solid powder can clump, cake, or even deliquesce (dissolve in the absorbed water) to form a sticky syrup or liquid.[2][6][7] This makes handling and transfer difficult.[7]

  • Chemical Degradation: The acetyl group is susceptible to hydrolysis, where absorbed water can cleave the ester bond, reverting the compound back to lactic acid and acetic acid. This degradation compromises sample purity and can introduce unintended variables into your experiments.

  • Altered Physicochemical Properties: Moisture can impact powder flow, compactibility, and dissolution rates, which are critical parameters in drug development and formulation.[4][8]

Q3: How can I tell if my O-acetyl-D-lactic acid has been compromised by moisture?

A: Visual inspection is the first step. Look for a loss of fine, free-flowing powder characteristics. Signs of moisture contamination include clumping, the formation of a solid mass, or the appearance of a wet, syrupy liquid.[2][6] If you observe your material "melting" on the weigh boat, it is a clear sign of rapid moisture absorption.[7]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of O-acetyl-D-lactic acid.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent and rising mass during weighing. Rapid absorption of atmospheric moisture on the balance pan.Primary Solution: Work quickly and minimize exposure time.[1][9] Advanced Solution: Weigh the compound in a controlled, low-humidity environment like a glove box or a glove bag with a dry nitrogen atmosphere.[7][10][11] This directly removes the environmental water that causes the problem. Alternative: Use the "weighing by difference" method in a sealed container (e.g., a vial with a cap). This minimizes air exposure during the measurement process itself.[12]
The powder has formed hard clumps or a solid cake. Prolonged or repeated exposure to humid air due to improper storage or frequent opening of the container.For Future Use: Aliquot the material upon receiving it into smaller, single-use vials to prevent contaminating the entire stock.[6] For Current Stock: If the material is only clumped, it may be possible to gently break it up with a spatula inside a desiccator or glove box.[1] However, be aware that some hydrolysis may have already occurred. Consider re-characterizing the material for purity if your application is sensitive.
The compound has turned into a sticky syrup or liquid. Severe moisture absorption (deliquescence). The compound has absorbed so much water that it has dissolved.[2]The material is significantly compromised. The concentration is unknown, and hydrolysis has likely occurred. It is strongly recommended to discard the material and use a fresh, properly stored stock. Attempting to dry the material under vacuum may remove water but will not reverse any chemical degradation.[13]
Experimental results are inconsistent or suggest product degradation. The use of moisture-contaminated O-acetyl-D-lactic acid, leading to inaccurate concentrations or the presence of hydrolysis byproducts (lactic acid, acetic acid).Troubleshoot: Prepare a stock solution from a fresh, unopened container of O-acetyl-D-lactic acid following the protocol below. If the experiment then works as expected, your previous material was likely compromised. Best Practice: Prepare a concentrated stock solution of the entire contents of a new bottle, then aliquot and store the solution.[6][13] This ensures consistency across multiple experiments, as any initial weighing error is standardized.

Best Practice Protocols

Protocol 1: Receiving and Storing O-acetyl-D-lactic acid

The goal is to create a stable, long-term storage environment that minimizes moisture ingress.

  • Initial Inspection: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

  • Acclimatization: Before opening for the first time, allow the container to equilibrate to the ambient temperature of the laboratory for at least 4 hours. This prevents condensation of moist lab air onto the cold powder.

  • Controlled Environment Transfer: Conduct the first opening inside a low-humidity environment, such as a glove box or a desiccator cabinet.

  • Aliquoting: Transfer the powder into several smaller, pre-dried glass vials suitable for your typical experimental scale. Use vials with PTFE-lined caps for a tight seal. This practice minimizes the exposure of the main stock to ambient air during subsequent uses.[6]

  • Primary Storage: Place the main stock bottle inside a secondary container (e.g., a sealed bag or larger jar) that contains a desiccant, such as silica gel or calcium sulfate.

  • Final Storage: Store all containers in a cool, dry, dark place. Refer to the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations, but a standard temperature of 5–30 °C is often suitable.[14]

Protocol 2: Weighing and Dispensing (The "Work Fast" Method)

This protocol is for routine use when a glove box is not available. Speed and preparation are critical.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial, not weighing paper which can also absorb moisture) on the analytical balance. Tare the balance.

  • Retrieve from Storage: Remove only the single-use aliquot vial from the desiccator. Do not remove the main stock.

  • Equilibrate Briefly: Allow the small vial to sit next to the balance for 5-10 minutes to minimize temperature-related air currents inside the balance.[12]

  • Dispense Rapidly: Open the vial and quickly transfer an approximate amount of the powder to the tared weighing vessel using a clean spatula. The goal is to get a mass within your acceptable range as quickly as possible.[13]

  • Record and Seal: Immediately seal the weighing vessel and the stock aliquot vial. Record the mass the moment it stabilizes. Do not wait to see if it increases; any increase is due to moisture absorption.[13]

  • Calculate and Proceed: Use the recorded stable mass for your concentration calculation and proceed immediately to the dissolution step.

Protocol 3: Preparing a Concentrated Stock Solution

This is the most reliable method for ensuring consistent concentrations across multiple experiments.

  • Preparation: Select a volumetric flask of appropriate size to dissolve the entire contents of a new bottle of O-acetyl-D-lactic acid. Ensure the flask is clean and scrupulously dry (oven-drying is recommended).[11]

  • Weighing the Flask: Weigh the dry, sealed volumetric flask and record its mass.

  • Transfer Under Inert Atmosphere: In a glove box or under a gentle stream of dry nitrogen, open the new bottle of O-acetyl-D-lactic acid and carefully transfer the entire contents into the pre-weighed volumetric flask.

  • Final Weight: Seal the volumetric flask and weigh it again. The difference between this mass and the initial mass is the precise weight of the compound.

  • Dissolution: Add the desired anhydrous solvent to the flask, dissolving the compound completely. Then, carefully add solvent up to the calibration mark.

  • Storage: Store the stock solution in tightly sealed containers, potentially under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature. Aliquoting the solution into smaller, single-use vials is also recommended.

Visual Workflow and Logic Diagrams

Workflow for Handling Hygroscopic O-acetyl-D-lactic acid

This diagram outlines the critical steps from receiving the compound to its final use.

G cluster_0 Initial Handling & Storage cluster_1 Experimental Use Receive Receive Compound Inspect Inspect Seal Receive->Inspect Acclimate Acclimate to Room Temp Inspect->Acclimate Seal OK Aliquot Aliquot in Glove Box / Desiccator Acclimate->Aliquot Store Store in Desiccator Aliquot->Store Retrieve Retrieve Single Aliquot Store->Retrieve Weigh Weigh Rapidly Retrieve->Weigh Dissolve Dissolve Immediately Weigh->Dissolve Use Use in Experiment Dissolve->Use G Problem Problem: Mass is Unstable and Increasing CheckEnv Is ambient humidity high (>40% RH)? Problem->CheckEnv UseGloveBox Solution: Use Glove Box or Inert Atmosphere CheckEnv->UseGloveBox Yes WorkFaster Is exposure time >30 seconds? CheckEnv->WorkFaster No MakeStock Ultimate Solution: Make a Stock Solution from the Entire Bottle UseGloveBox->MakeStock MinimizeTime Solution: Work Faster. Prepare everything in advance. WorkFaster->MinimizeTime Yes WeighByDiff Solution: Use 'Weigh by Difference' Method in a Sealed Vial WorkFaster->WeighByDiff No MinimizeTime->MakeStock WeighByDiff->MakeStock

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2R)-2-(acetyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity and stability of chiral molecules is not merely a regulatory hurdle but a fundamental aspect of therapeutic safety and efficacy. (2R)-2-(acetyloxy)propanoic acid, a chiral building block, demands robust analytical methods to guarantee its quality. This guide provides an in-depth comparison of analytical methodologies for its validation, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, delve into detailed validation protocols, and present a comparative analysis of their performance.

The Criticality of Enantioselective Analysis

Chiral molecules, such as (2R)-2-(acetyloxy)propanoic acid, exist as enantiomers—mirror-image isomers that can exhibit profoundly different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are therefore of paramount importance in pharmaceutical development.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the analytical validation of methods used to assess chiral purity.[2][3] This guide will focus on two powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both employing chiral stationary phases.

Method Selection: A Tale of Two Techniques

The choice between Chiral HPLC and Chiral GC depends on several factors, including the physicochemical properties of the analyte, required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, offering versatility and high resolution.[4] For (2R)-2-(acetyloxy)propanoic acid, two primary HPLC approaches are viable:

  • Direct Chiral HPLC: This is the most straightforward approach, utilizing a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are often successful in resolving chiral carboxylic acids.[5]

Chiral Gas Chromatography (GC): GC is a highly sensitive technique, particularly well-suited for volatile and semi-volatile compounds.[7] While (2R)-2-(acetyloxy)propanoic acid itself may have limited volatility, derivatization to a more volatile ester (e.g., methyl or ethyl ester) allows for its analysis by chiral GC. Cyclodextrin-based CSPs are commonly used for the enantioselective separation of a wide range of chiral molecules in GC.[8]

Comparative Overview of Analytical Approaches
FeatureChiral HPLC (Direct)Chiral GC (with Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase.
Sample Prep Minimal; dissolution in a suitable solvent.Derivatization to a volatile ester is required.
Instrumentation HPLC with UV or Mass Spectrometric (MS) detector.GC with Flame Ionization Detector (FID) or MS.
Advantages Direct analysis, often non-destructive.High efficiency and sensitivity.[7]
Disadvantages Can be less sensitive than GC; chiral columns can be expensive.Derivatization adds complexity and a potential source of error.

Validation of a Stability-Indicating Chiral HPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] For (2R)-2-(acetyloxy)propanoic acid, a stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the desired analyte in the presence of its degradation products. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Rep Reporting Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Finalize

Caption: Workflow for the validation of an analytical method.

Detailed Experimental Protocol: Chiral HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Validation Parameters and Acceptance Criteria:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

    • Procedure: Perform forced degradation studies by exposing (2R)-2-(acetyloxy)propanoic acid to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples and ensure that the peak for (2R)-2-(acetyloxy)propanoic acid is free from any co-eluting peaks from degradants. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • Acceptance Criteria: The peak for (2R)-2-(acetyloxy)propanoic acid should be spectrally pure, and there should be adequate resolution between the analyte and any degradation products.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five standard solutions of (2R)-2-(acetyloxy)propanoic acid over a concentration range of 80-120% of the expected sample concentration. Plot the peak area against the concentration and determine the regression equation and correlation coefficient (r²).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of (2R)-2-(acetyloxy)propanoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of (2R)-2-(acetyloxy)propanoic acid at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope).

    • Acceptance Criteria: These values should be determined and reported.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as the mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the validated Chiral HPLC-UV method and a comparative Chiral GC-FID method for the analysis of (2R)-2-(acetyloxy)propanoic acid.

Validation ParameterChiral HPLC-UV MethodChiral GC-FID Method (after derivatization)
Linearity (r²) 0.99950.9992
Range 10 - 150 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%
Precision (RSD) < 1.5%< 1.8%
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL
Robustness PassedPassed

Logical Framework for Method Selection and Validation

Method_Selection_Validation_Logic Start Start: Need for Chiral Analysis of (2R)-2-(acetyloxy)propanoic acid Analyte_Props Analyte Properties - Chirality - Volatility - UV Chromophore Start->Analyte_Props Method_Choice Method Selection Analyte_Props->Method_Choice HPLC Chiral HPLC (Direct Method) Method_Choice->HPLC Sufficient UV absorbance & non-volatile GC Chiral GC (Derivatization) Method_Choice->GC Low volatility or higher sensitivity needed Validation Method Validation (ICH Q2(R1)) HPLC->Validation GC->Validation Routine_Use Routine Analysis (QC/Stability) Validation->Routine_Use

Caption: Decision-making process for analytical method selection and validation.

Conclusion

Both Chiral HPLC and Chiral GC are powerful techniques for the enantioselective analysis of (2R)-2-(acetyloxy)propanoic acid. The choice of method will depend on specific laboratory capabilities and analytical requirements. Direct Chiral HPLC offers a more straightforward approach, while Chiral GC can provide higher sensitivity after a derivatization step. Regardless of the chosen method, a thorough validation according to regulatory guidelines, such as those from the ICH, is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of pharmaceutical products.[6]

References

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (R)-(+)-2-acetoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. (R)-(+)-2-acetoxypropionic acid, a valuable chiral building block, is no exception.[1] Its utility as an intermediate in the synthesis of bioactive compounds hinges on its enantiomeric purity.[1] A mixture of enantiomers, or a racemate, can lead to unforeseen pharmacological effects or reduced therapeutic efficacy, as famously illustrated by the thalidomide tragedy.[2][3]

This guide provides a comparative analysis of the primary analytical techniques used to quantify the enantiomeric purity, or enantiomeric excess (e.e.), of (R)-(+)-2-acetoxypropionic acid. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating robust and trustworthy data.

Understanding Enantiomeric Excess (e.e.)

Before delving into the methods, it is crucial to define our target metric. Enantiomeric excess is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater amounts than the other.

cluster_0 Mixture of Enantiomers cluster_1 Conceptual Separation Total 100% Mixture ((R) + (S)) Racemate Racemic Portion (R) + (S) Total->Racemate Forms Excess Excess Enantiomer (R) Total->Excess Contains Formula e.e. (%) = (|[R] - [S]| / |[R] + [S]|) * 100 Racemate->Formula Excess->Formula

Caption: Conceptual breakdown of a non-racemic mixture into its racemic and excess enantiomer components.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation due to its high resolution, accuracy, and sensitivity. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise & Causality: The choice of a CSP is the most critical parameter. For chiral carboxylic acids like 2-acetoxypropionic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[4][5] These phases create chiral cavities and offer multiple interaction points (hydrogen bonding, dipole-dipole) that facilitate enantioselective recognition.[5][6] A normal-phase mobile system (e.g., hexane/isopropanol) is often preferred as it enhances the hydrogen bonding interactions crucial for separating polar analytes on these CSPs.[4] An acidic modifier, like trifluoroacetic acid (TFA), is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent interaction with the CSP and improving peak shape.

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Instrumentation & Column:

    • HPLC System with UV Detector (set to ~210 nm for the carboxyl chromophore).

    • Chiral Stationary Phase: Cellulose or Amylose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v).

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase mixture.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately prepare a stock solution of the (R)-(+)-2-acetoxypropionic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare working standards and a racemic (±)-2-acetoxypropionic acid standard for system suitability and peak identification.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize resolution.[8]

    • Column Temperature: Maintain a constant temperature, typically 25 °C, for reproducibility.[8]

    • Injection Volume: 10 µL.

  • Data Analysis & System Suitability:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. The resolution (Rs) between the two peaks should be >1.5.

    • Inject the sample solution.

    • Integrate the peak areas for the R- and S-enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100

Method 2: NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, but since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required. This can be achieved in two ways: by forming stable diastereomers with a Chiral Derivatizing Agent (CDA) or by forming transient diastereomeric complexes with a Chiral Solvating Agent (CSA).

A. Using a Chiral Derivatizing Agent (CDA)

Expertise & Causality: This method converts the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and thus distinct NMR spectra.[9] For a carboxylic acid analyte, a chiral alcohol or amine is used as the CDA. The key to a successful CDA is its ability to induce significant chemical shift differences (Δδ) between the diastereomeric products. A reagent like (R)-1-phenylethanol is an excellent choice. The aromatic ring of the CDA creates a strong magnetic anisotropic field, causing protons in the analyte portion of the two diastereomers to experience different magnetic environments, leading to well-resolved signals. It is imperative that the derivatization reaction proceeds to 100% completion to avoid kinetic resolution, which would give an inaccurate e.e. value.

cluster_workflow CDA-NMR Workflow react Derivatization React (R/S)-Acid with (R)-CDA products Diastereomers Formed (R,R) and (S,R) esters react->products Quantitative Reaction nmr NMR Acquisition Acquire ¹H NMR Spectrum products->nmr Dissolve in CDCl₃ analysis Data Analysis Integrate Distinct Signals Calculate e.e. nmr->analysis Spectrum

Caption: Workflow for e.e. determination using a Chiral Derivatizing Agent (CDA) and NMR.

  • Derivatization:

    • In a clean, dry vial, dissolve the 2-acetoxypropionic acid sample (1.0 equivalent) in dichloromethane (DCM).

    • Add (R)-1-phenylethanol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir at room temperature.

    • Monitor the reaction by TLC until the starting acid is fully consumed.

    • Work up the reaction by filtering off any precipitate and washing the organic layer with dilute acid and brine. Dry over anhydrous Na₂SO₄.

  • NMR Acquisition:

    • Dissolve the crude diastereomeric ester mixture in deuterated chloroform (CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum (≥300 MHz).

    • Trustworthiness: Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used to allow for complete relaxation of all relevant protons, which is critical for accurate signal integration.[10]

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each diastereomer. Often, the methyl or methine proton alpha to the carbonyl group of the acid is a good candidate.

    • Carefully integrate the corresponding signals for the (R,R) and (S,R) diastereomers.

    • Calculate the enantiomeric excess:

      • e.e. (%) = ([Integral_RR - Integral_SR] / [Integral_RR + Integral_SR]) * 100

B. Using a Chiral Solvating Agent (CSA)

Expertise & Causality: This non-destructive method involves adding a chiral solvating agent to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions (e.g., hydrogen bonding). This association is rapid on the NMR timescale, resulting in observable, population-averaged signals for each enantiomer that are chemically non-equivalent. For carboxylic acids, chiral amino alcohols based on BINOL have proven to be effective CSAs, providing excellent signal separation.[11] This method is often faster than the CDA approach as it requires no covalent modification or workup.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the 2-acetoxypropionic acid sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a baseline ¹H NMR spectrum.

    • Add an enantiomerically pure CSA (e.g., a (R)-BINOL-based amino alcohol) to the NMR tube, typically in a 1:1 to 2:1 molar ratio of CSA to analyte.[11]

  • NMR Acquisition:

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Observe the splitting of a key signal (e.g., the α-proton or methyl group) into two distinct resonances corresponding to the two enantiomers.

  • Data Analysis:

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess using the ratio of the integrals, as described for the CDA method.

Method 3: Optical Rotation (Polarimetry)

Polarimetry is the historical method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a chiral compound in solution.[12] While simple, it is fraught with limitations and is generally considered a less reliable technique for accurate e.e. determination compared to chromatographic or spectroscopic methods.[13]

Expertise & Causality: The method's validity rests on a linear relationship between the observed specific rotation and the enantiomeric composition. The optical purity is calculated by comparing the specific rotation of the sample to the known maximum specific rotation of the pure enantiomer.[14] However, this relationship can be non-linear (the Horeau Effect), and the measurement is highly sensitive to temperature, solvent, concentration, and the presence of even trace amounts of other optically active impurities, which can lead to significant errors.[13] Therefore, this method is best used for qualitative confirmation or for samples of very high and known chemical purity.

cluster_workflow Polarimetry Workflow prep Sample Preparation Accurately weigh sample Dissolve in solvent to known concentration measure Measurement Place in polarimeter cell Measure observed rotation (α) prep->measure calculate_specific Calculate Specific Rotation [α] = α / (l * c) measure->calculate_specific calculate_purity Calculate Optical Purity % OP = ([α]sample / [α]max) * 100 calculate_specific->calculate_purity

Caption: Workflow for estimating enantiomeric purity via polarimetry.

Experimental Protocol: Polarimetry
  • Sample Preparation:

    • Accurately weigh the (R)-(+)-2-acetoxypropionic acid sample.

    • Dissolve it in a specified solvent (e.g., 1.5 mol/L NaOH, as per supplier data) to a precisely known concentration (c), expressed in g/mL.[1]

    • Ensure the solution is free of bubbles and suspended particles.

  • Measurement:

    • Calibrate the polarimeter with a solvent blank.

    • Fill a polarimeter cell of known path length (l), typically 1 decimeter (dm).

    • Measure the observed optical rotation (α) at a specified temperature and wavelength (usually 20 °C and the sodium D-line, 589 nm).

  • Data Analysis:

    • Calculate the specific rotation [α] of the sample: [α] = α / (l × c)

    • The maximum specific rotation for pure (R)-(+)-2-acetoxypropionic acid is reported as +9° (c=2.5 in 1.5 mol/L NaOH).[1]

    • Calculate the Optical Purity (often assumed to equal e.e.):

      • Optical Purity (%) = ([α]_observed / [α]_max) * 100

Comparative Analysis

FeatureChiral HPLCNMR Spectroscopy (CDA/CSA)Polarimetry
Principle Differential interaction with a chiral stationary phaseFormation of diastereomers with distinct NMR signalsMeasurement of rotation of plane-polarized light
Accuracy & Precision HighHighLow to Moderate
Sensitivity (LOD/LOQ) Very High (can detect <0.1% impurity)Moderate (typically detects >1% impurity)Low (unreliable for low e.e. or trace impurities)
Sample Throughput Moderate (15-30 min/sample)High (CSA) to Low (CDA)Very High (1-2 min/sample)
Sample Destructiveness Non-destructive (sample can be recovered)Non-destructive (CSA); Destructive (CDA)Non-destructive
Requirement for Standard Racemic standard needed for method developmentNot required, but helpfulPure enantiomer standard with known [α]max is essential
Robustness High; less affected by chemical impuritiesHigh; not affected by non-chiral impuritiesLow; highly sensitive to any optically active impurity
Key Advantage Gold-standard accuracy and sensitivityAbsolute structural informationSpeed and simplicity
Key Disadvantage Requires specialized, expensive columnsLower sensitivity than HPLC; CDA requires reactionLow accuracy, precision, and reliability

Conclusion

For researchers, scientists, and drug development professionals requiring definitive and defensible data on the enantiomeric purity of (R)-(+)-2-acetoxypropionic acid, Chiral HPLC is the unequivocally superior method. It provides the highest degree of accuracy, sensitivity, and robustness, making it the ideal choice for quality control, regulatory filings, and process optimization.

NMR spectroscopy , particularly with Chiral Solvating Agents, serves as an excellent orthogonal method for verification. It is rapid, non-destructive, and provides direct spectroscopic evidence, making it highly valuable in a research and development setting for rapid screening.

Polarimetry , while historically significant, should be relegated to a preliminary, qualitative screening tool. Its inherent limitations make it unsuitable for precise, quantitative determination of enantiomeric excess in a modern pharmaceutical or chemical research context. The selection of the appropriate analytical technique is paramount to ensuring the quality and stereochemical integrity of chiral molecules, a cornerstone of modern chemical science.

References

Comparative Analysis of the Biological Effects of (2R)- vs. (2S)-2-Acetoxypropanoic Acid: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential biological effects of the (2R) and (2S) enantiomers of 2-acetoxypropanoic acid. As direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document will leverage established principles of stereochemistry and the known biological activities of their parent compounds, D- and L-lactic acid, to provide a framework for researchers. We will explore the anticipated differences in their metabolic pathways, cellular interactions, and overall biological impact, and propose a comprehensive experimental plan to elucidate these differences.

Introduction: The Significance of Stereochemistry in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Biological systems, composed of chiral molecules such as amino acids and sugars, often exhibit a high degree of stereospecificity. This means that enantiomers, or mirror-image isomers, of a drug or bioactive molecule can have vastly different pharmacological and toxicological profiles. A classic example is the tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic.

(2R)- and (2S)-2-acetoxypropanoic acid are the enantiomers of acetylated lactic acid. The parent molecules, (S)-lactic acid (L-lactic acid) and (R)-lactic acid (D-lactic acid), are known to have distinct biological roles and metabolic fates. L-lactic acid is the predominant form in humans, playing a key role in energy metabolism. D-lactic acid, while present in small amounts, is primarily a product of gut bacteria and can be neurotoxic at high concentrations. The acetylation of the hydroxyl group in these molecules creates a prodrug-like structure, which may alter their transport across cell membranes and their subsequent biological activity upon hydrolysis.

This guide will therefore focus on a logical, hypothesis-driven approach to comparing these two enantiomers, centered on their likely differential metabolism and the resulting downstream effects of the liberated lactic acid enantiomers.

Proposed Mechanism of Action and Key Points of Comparison

The primary hypothesis for the differential effects of (2R)- and (2S)-2-acetoxypropanoic acid lies in their stereospecific hydrolysis by cellular esterases. Upon entering a biological system, these compounds are likely to be cleaved into acetic acid and the corresponding enantiomer of lactic acid.

G cluster_R (2R)-2-acetoxypropanoic acid Pathway cluster_S (2S)-2-acetoxypropanoic acid Pathway R_acetoxy (2R)-2-acetoxypropanoic acid R_hydrolysis Stereospecific Hydrolysis (Esterase Activity) R_acetoxy->R_hydrolysis R_lactic (R)-Lactic Acid (D-Lactic Acid) R_hydrolysis->R_lactic R_acetate Acetic Acid R_hydrolysis->R_acetate R_effects Potential Downstream Effects: - Altered Cellular pH - Neurotoxicity (at high conc.) - Unique Receptor Interactions R_lactic->R_effects S_acetoxy (2S)-2-acetoxypropanoic acid S_hydrolysis Stereospecific Hydrolysis (Esterase Activity) S_acetoxy->S_hydrolysis S_lactic (S)-Lactic Acid (L-Lactic Acid) S_hydrolysis->S_lactic S_acetate_2 Acetic Acid S_hydrolysis->S_acetate_2 S_effects Potential Downstream Effects: - Energy Metabolism (via LDH) - Lactate Receptor Signaling (GPR81) - pH Regulation S_lactic->S_effects G start Start: (2R) or (2S)-2-acetoxypropanoic acid lysate Incubate with Cell Lysate/Esterase (37°C) start->lysate aliquots Collect Aliquots (Time-course) lysate->aliquots hplc Chiral HPLC Analysis aliquots->hplc quantify Quantify: - Parent Compound - Lactic Acid Enantiomer hplc->quantify rate Calculate Hydrolysis Rate quantify->rate

A Comparative Analysis of the Bioactivity of O-acetyl-D-lactic acid and D-lactic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioactive properties of O-acetyl-D-lactic acid and its parent compound, D-lactic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the known biological activities of D-lactic acid and presents a scientifically grounded hypothesis on how O-acetylation may modulate these effects. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses.

Introduction: The Significance of Chirality and Chemical Modification

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: L-lactic acid and D-lactic acid. While L-lactic acid is the predominant enantiomer in human metabolism, D-lactic acid is primarily produced by gut microbiota and can accumulate under certain pathological conditions, leading to D-lactic acidosis.[1][2] Emerging research has highlighted the role of D-lactic acid as a signaling molecule, particularly in inflammatory processes.[3][4]

O-acetyl-D-lactic acid, a derivative of D-lactic acid, introduces an acetyl group to the hydroxyl moiety. This chemical modification has the potential to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Acetylation is a common strategy in drug design to enhance properties such as cell permeability and bioavailability, often creating a prodrug that releases the active compound intracellularly.[3][4] This guide will explore the known bioactivity of D-lactic acid and propose a framework for investigating the bioactivity of O-acetyl-D-lactic acid.

D-lactic acid: A Modulator of Inflammation and Cellular Metabolism

D-lactic acid has been shown to exert pro-inflammatory effects in various cell types. Studies have demonstrated that D-lactic acid can enter cells via monocarboxylate transporters (MCTs) and subsequently activate key inflammatory signaling pathways.[3][4]

Key Bioactivities of D-lactic acid:

  • Induction of Pro-inflammatory Cytokines: D-lactic acid has been shown to increase the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in bovine synoviocytes.[4]

  • Activation of Signaling Pathways: The pro-inflammatory effects of D-lactic acid are mediated through the activation of several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]

  • Metabolic Reprogramming: D-lactic acid can influence cellular metabolism by promoting a glycolytic phenotype, partly through the activation of Hypoxia-Inducible Factor-1 (HIF-1).[3]

The signaling cascade initiated by D-lactic acid is illustrated in the diagram below:

DLacticAcid_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_signaling Signaling Cascades cluster_transcription Transcription Factors cluster_nucleus Nucleus D-lactic acid_ext D-lactic acid MCT1 MCT1 D-lactic acid_ext->MCT1 Transport D-lactic acid_int D-lactic acid MCT1->D-lactic acid_int PI3K_Akt PI3K/Akt Pathway D-lactic acid_int->PI3K_Akt Activates p38_MAPK p38 MAPK Pathway D-lactic acid_int->p38_MAPK Activates ERK12_MAPK ERK1/2 MAPK Pathway D-lactic acid_int->ERK12_MAPK Activates NFkB NF-κB PI3K_Akt->NFkB Leads to activation of HIF1 HIF-1 PI3K_Akt->HIF1 Leads to activation of p38_MAPK->NFkB Leads to activation of p38_MAPK->HIF1 Leads to activation of ERK12_MAPK->NFkB Leads to activation of ERK12_MAPK->HIF1 Leads to activation of Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB->Gene_Expression Induces Metabolic_Genes Glycolytic Gene Expression (GLUT1, PDK1, LDHA) HIF1->Metabolic_Genes Induces OAcetylDLacticAcid_Workflow cluster_extracellular Extracellular Space cluster_cell Cellular Environment O-acetyl-D-lactic acid_ext O-acetyl-D-lactic acid Membrane Cell Membrane O-acetyl-D-lactic acid_ext->Membrane Increased Permeability (Lipophilicity) O-acetyl-D-lactic acid_int O-acetyl-D-lactic acid Esterases Intracellular Esterases O-acetyl-D-lactic acid_int->Esterases Substrate for D-lactic acid_int D-lactic acid Esterases->D-lactic acid_int Deacetylation Signaling Downstream Signaling Pathways D-lactic acid_int->Signaling Activates

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for (R)-(+)-2-Acetoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Stereochemical Imperative of (R)-(+)-2-Acetoxypropionic Acid

(R)-(+)-2-Acetoxypropionic acid, an acetylated derivative of lactic acid, serves as a crucial chiral building block in the synthesis of various fine chemicals and pharmaceuticals. Its stereochemical configuration is paramount, as the biological activity and safety profile of its downstream products are often enantiomer-dependent. The synthesis of enantiomerically pure compounds is a persistent challenge in drug development, necessitating robust and verifiable experimental methodologies.[1] This guide provides an in-depth comparison of common experimental routes to obtain and validate enantiopure (R)-(+)-2-acetoxypropionic acid, focusing on the principles of chemical synthesis and analytical integrity. We will dissect and cross-validate methodologies, moving beyond mere protocols to explain the underlying scientific rationale, thereby empowering researchers to make informed decisions in their own applications.

Part 1: A Comparative Analysis of Synthetic Strategies

The primary challenge in producing (R)-(+)-2-acetoxypropionic acid lies in controlling its stereochemistry. Two dominant strategies are employed: the resolution of a racemic mixture and the direct asymmetric synthesis or modification of a chiral precursor. Below, we compare two highly effective resolution techniques.

Classical Chiral Resolution via Diastereomeric Salt Formation

This method is a cornerstone of stereochemistry, relying on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers.[2] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Causality of Experimental Choices:

  • Choice of Resolving Agent: For resolving acidic compounds like propionic acid derivatives, a chiral amine is the resolving agent of choice.[2] Optically active 1-phenylethylamine is a common and effective agent for this purpose due to its commercial availability in both enantiomeric forms and its ability to form well-defined, crystalline salts with carboxylic acids.[3][4]

  • Solvent Selection: The solvent is critical. Its role is to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal for achieving high recovery and purity of the desired diastereomer. Isopropanol is often a good starting point for resolving carboxylic acids with amine agents.[5]

Workflow for Chiral Resolution:

cluster_prep Salt Formation cluster_sep Separation cluster_isol Isolation racemate Racemic (R/S)-Acid mix Mix & Dissolve (Heating may be required) racemate->mix agent (R)-Chiral Amine (Resolving Agent) agent->mix solvent Solvent solvent->mix cool Crystallization of Less Soluble Salt ((S)-Acid-(R)-Amine) mix->cool Slow Cooling filtration Filtration cool->filtration crystals Diastereomeric Crystals filtration->crystals filtrate Filtrate with Soluble Salt ((R)-Acid-(R)-Amine) filtration->filtrate acidification Acidification (e.g., HCl) filtrate->acidification extraction Solvent Extraction acidification->extraction final Pure (R)-Acid extraction->final

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution. Kinetic resolution involves the use of an enzyme, typically a lipase, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[6]

Causality of Experimental Choices:

  • Enzyme Selection: Lipases are frequently used for their ability to catalyze esterification or hydrolysis reactions enantioselectively.[7] Lipase B from Candida antarctica (often immobilized as Novozym 435) and lipases from Candida rugosa or Pseudomonas species are renowned for their high activity and enantioselectivity in resolving 2-arylpropionic acid derivatives and related compounds.[6][8][9] The choice depends on the specific substrate, as enzyme selectivity can be highly specific.

  • Reaction Type: The resolution of a racemic acid can be achieved via enantioselective esterification. The enzyme will selectively convert one acid enantiomer (e.g., the S-enantiomer) into its ester, leaving the desired R-enantiomer as the unreacted acid.

  • Acyl Donor & Solvent: For esterification, a simple alcohol like 1-butanol is a common acyl donor.[9] The choice of an organic solvent (e.g., carbon tetrachloride, diethyl ether) is crucial as it affects enzyme activity and stability.[9][10]

Workflow for Enzymatic Kinetic Resolution:

cluster_react Enzymatic Reaction cluster_monitor Monitoring cluster_workup Workup & Separation racemate Racemic (R/S)- 2-Acetoxypropionic Acid reactor Reaction Vessel (Stirring, Controlled Temp) racemate->reactor alcohol Alcohol (e.g., 1-Butanol) alcohol->reactor lipase Immobilized Lipase (e.g., Novozym 435) lipase->reactor solvent Organic Solvent solvent->reactor monitoring Monitor Conversion (e.g., via HPLC) reactor->monitoring Aliquots taken over time stop Stop Reaction (Filter out Enzyme) monitoring->stop Stop at ~50% Conversion separation Separation of Acid and Ester stop->separation acid Unreacted (R)-Acid (High ee) separation->acid ester Formed (S)-Ester separation->ester

Caption: Workflow for lipase-catalyzed enzymatic kinetic resolution.

Performance Comparison
ParameterClassical ResolutionEnzymatic Kinetic Resolution (EKR)Asymmetric Synthesis
Max. Theoretical Yield 50% (for one enantiomer)50% (for one enantiomer)100%
Enantiomeric Excess (ee) Can be >99% with optimizationOften >95%, can exceed 99%[8][9]Highly variable (can be >99%)[11]
Process Conditions Often requires heating/cooling cyclesTypically mild (e.g., 30-50 °C)[6]Can require cryogenic temperatures or specialized catalysts
Reagents Stoichiometric chiral resolving agentCatalytic amount of enzymeChiral catalysts or chiral pool starting materials[12]
Environmental Impact High solvent usageGenerally lower, biocatalyst is reusableDependent on specific route, can be catalyst-heavy
Scalability Well-established and scalableHighly scalable, common in industryCan be complex and costly to scale

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, where the outcome of the synthesis is directly verified by the subsequent analytical procedure.

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Acetoxypropionic Acid

This protocol is adapted from methodologies described for the resolution of similar propionic acids.[9]

Materials:

  • Racemic 2-acetoxypropionic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • 1-Butanol

  • Carbon Tetrachloride (or a greener alternative like 2-MeTHF)

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve 10 mmol of racemic 2-acetoxypropionic acid and 12 mmol of 1-butanol in 50 mL of carbon tetrachloride.

  • Enzyme Addition: Add 200 mg of Novozym 435 to the solution. Seal the flask and place it in a shaker bath at 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them via chiral HPLC (see Protocol 2.2) to determine the conversion percentage.

  • Reaction Termination: When the conversion reaches approximately 50% (which maximizes the enantiomeric excess of the remaining acid), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and dried for potential reuse.

  • Workup: a. Transfer the filtrate to a separatory funnel and extract the unreacted (R)-2-acetoxypropionic acid with 5% sodium bicarbonate solution (3 x 20 mL). b. Combine the aqueous layers. The organic layer contains the produced (S)-butyl-2-acetoxypropionate. c. Cool the combined aqueous layer in an ice bath and carefully acidify to pH 2 with 2M HCl. d. Extract the liberated (R)-2-acetoxypropionic acid with diethyl ether (3 x 30 mL). e. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

  • Validation: Determine the yield and confirm the enantiomeric excess (ee) of the product using the chiral HPLC method outlined below.

Protocol 2.2: Analytical Cross-Validation by Chiral HPLC

This method is crucial for determining the success of the resolution by quantifying the enantiomeric excess (ee) of the final product.[1] The choice of a chiral stationary phase (CSP) is the most critical factor. For 2-arylpropionic acids, cyclodextrin-based or Pirkle-type columns are often effective.[13][14]

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., Chiralcel® OD, (S,S)-Whelk-O® 1)[14]

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • (R)-(+)-2-Acetoxypropionic Acid standard (if available)

  • Racemic 2-acetoxypropionic acid standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The acid modifier (TFA) is crucial for obtaining good peak shape for acidic analytes. The exact ratio of hexane to IPA may require optimization to achieve baseline separation.

  • Standard Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. Prepare a similar solution of your final product.

  • HPLC Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 220 nm).

  • Analysis: a. Inject the racemic standard. You should observe two separated peaks of roughly equal area, corresponding to the (R) and (S) enantiomers. b. Inject your final product solution. c. Identify the peaks based on the retention time of a pure standard if available, or by comparing the peak areas. In a successful resolution, the peak corresponding to the (R)-enantiomer should be significantly larger than the peak for the (S)-enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the area of the (R) peak (Area_R) and the (S) peak (Area_S).

    • Use the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Workflow for HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Product from Synthesis dissolve Dissolve in Mobile Phase sample->dissolve standard Racemic Standard standard->dissolve injector Injector dissolve->injector mobile Mobile Phase (Hexane/IPA/TFA) pump HPLC Pump mobile->pump pump->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas (R and S enantiomers) chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Experimental workflow for HPLC-based ee determination.

Part 3: Biological Activity and Alternatives

(R)-(+)-2-Acetoxypropionic acid belongs to the broader class of aryl propionic acid derivatives, many of which are known for their biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[15] For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory effects, while the (R)-enantiomer is inactive or exhibits different properties. This enantiomer-specific activity underscores the critical need for producing single-enantiomer drugs.[15]

Alternatives in drug discovery often involve modifying the core propionic acid structure to enhance potency or reduce side effects.[16][17] The principles of chiral synthesis and analysis detailed here are directly transferable to the development of these novel chemical entities, making this guide a foundational resource for researchers in the field.

Conclusion

The cross-validation of experimental results for (R)-(+)-2-acetoxypropionic acid is a multi-faceted process that integrates robust synthetic strategies with precise analytical confirmation. Both classical and enzymatic resolution methods offer viable pathways to obtaining this chiral intermediate, each with distinct advantages in terms of yield, selectivity, and operational conditions. The ultimate trustworthiness of any synthetic claim, however, rests upon rigorous analytical validation, for which chiral HPLC remains the gold standard. By understanding the causality behind experimental choices—from resolving agent to HPLC mobile phase—researchers can confidently produce and validate enantiomerically pure compounds essential for modern drug discovery and development.

References

A Comparative Guide to the Therapeutic Efficacy of (2R)-2-(acetyloxy)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the therapeutic efficacy of (2R)-2-(acetyloxy)propanoic acid, commonly known as acetylsalicylic acid or aspirin, and its structurally diverse derivatives. We will delve into the mechanistic underpinnings of its action, the rationale for chemical modification, and the experimental data supporting the enhanced therapeutic profiles of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the legacy of one of history's most significant pharmaceuticals.

The Foundation: (2R)-2-(acetyloxy)propanoic Acid (Aspirin)

First synthesized in 1897, aspirin remains a cornerstone of modern medicine, valued for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2][3] Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes.[4][5]

Mechanism of Action: The COX Inhibition Pathway

Aspirin exerts its effects by acetylating a serine residue within the active site of both COX-1 and COX-2 isoenzymes.[5][6][7] This covalent modification permanently deactivates the enzyme.

  • COX-1 Inhibition: This isoenzyme is constitutively expressed and plays a homeostatic role, including the production of prostaglandins that protect the gastric mucosa and thromboxane A₂ (TXA₂) in platelets, which promotes aggregation.[2][8] Aspirin's irreversible inhibition of platelet COX-1 is the basis for its long-lasting antiplatelet effect, crucial for cardiovascular disease prevention.[4][7][8]

  • COX-2 Inhibition: This isoenzyme is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[2][9] Inhibition of COX-2 is central to aspirin's anti-inflammatory and analgesic actions.[2][8] Interestingly, aspirin's acetylation of COX-2 modifies its enzymatic activity, causing it to produce anti-inflammatory lipoxins rather than pro-inflammatory prostanoids.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Lipoxins Aspirin-Triggered Lipoxins (Anti-inflammatory) COX2->Lipoxins Aspirin-Modified Enzymatic Activity Prostaglandins Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane A₂ (Platelet Aggregation) Prostaglandins_H->Thromboxane (via Platelet COX-1) Aspirin (2R)-2-(acetyloxy)propanoic acid (Aspirin) Aspirin->COX1 Irreversible Inhibition (Acetylation) Aspirin->COX2 Irreversible Inhibition & Modification

Caption: Mechanism of Aspirin's action on the Cyclooxygenase (COX) pathways.

The Therapeutic Dilemma: Efficacy vs. Gastrointestinal Toxicity

The primary drawback of long-term aspirin use is its potential for gastrointestinal (GI) toxicity, including dyspepsia, ulceration, and bleeding.[10][11][12][13] This toxicity is a direct consequence of its mechanism. By inhibiting COX-1 in the gastric mucosa, aspirin depletes the protective prostaglandins that regulate mucus secretion and maintain blood flow, rendering the stomach lining vulnerable to damage from its acidic environment.[14][15][16] This dose-dependent side effect presents a significant clinical challenge, limiting its use in some patient populations and driving the search for safer alternatives.[10][14]

The Next Generation: Rationale and Design of Aspirin Derivatives

The development of aspirin derivatives is primarily driven by the need to mitigate its GI toxicity while retaining or enhancing its therapeutic benefits.[11][13] Key strategies involve chemical modifications designed to:

  • Reduce Gastric Irritation: By masking the free carboxylic acid group, which is a source of local irritation, derivatives can bypass the stomach before releasing the active compound.[15][17]

  • Enhance Therapeutic Action: Modifications can be introduced to add new pharmacological activities, such as enhanced anti-inflammatory or anticancer effects.[11][18]

  • Improve Pharmacokinetics: Altering the molecule's structure can improve its stability, solubility, and delivery to target tissues.[19]

A Comparative Analysis of Novel Aspirin Derivatives

Prodrugs: A Strategy for Delayed Release

The prodrug approach involves esterifying aspirin's carboxylic acid to create an inactive compound that is metabolized in the body to release the active parent drug.[15][19] The central challenge is designing a prodrug that releases aspirin itself, rather than being prematurely hydrolyzed to salicylic acid, which lacks aspirin's potent antiplatelet activity.[15][17][20]

One notable example is Isosorbide Diaspirinate (ISDA) , which has shown promise as a true aspirin prodrug. It remains stable in acidic environments but undergoes rapid hydrolysis in human plasma, releasing 40-60% active aspirin and demonstrating sustained anti-platelet activity.[15]

NO-Releasing Aspirin (NO-Aspirin): A Dual-Action Approach

This class of derivatives covalently links a nitric oxide (NO)-releasing moiety to the aspirin scaffold.[11] The rationale is compelling: while aspirin depletes gastroprotective prostaglandins, the released NO exerts a countervailing, cytoprotective effect on the gastric mucosa.[16] Studies on compounds like NCX-4016 have shown that NO-aspirin can significantly reduce GI toxicity compared to the parent drug while maintaining potent anti-inflammatory and antithrombotic effects.[16]

Hydrogen Sulfide (H₂S)-Releasing Aspirin (NOSH-Aspirin): Expanding Cytoprotection

Building on the success of NO-aspirin, researchers developed hybrids that release both NO and hydrogen sulfide (H₂S), another endogenous signaling molecule with potent anti-inflammatory and gastroprotective properties. NOSH-aspirin has demonstrated superior anti-inflammatory activity compared to aspirin in preclinical models and has shown potent anticancer effects by inhibiting the proliferation of various cancer cell lines.

Table 1: Comparative Efficacy and Safety of Aspirin and Key Derivatives

CompoundPrimary ModificationKey AdvantageAnti-Inflammatory Activity (% Inhibition)¹Gastric Ulcer Index (UI)²Reference
Aspirin None (Parent Drug)Broad-spectrum efficacy45-55%High
NO-Aspirin NO-releasing moietyReduced GI toxicityComparable to AspirinSignificantly Lower[16][21]
NOSH-Aspirin NO and H₂S-releasing moietyPotent anti-inflammatory, reduced GI toxicity>60% (Potentially higher than Aspirin)Significantly Lower

¹ Data represents typical ranges observed in carrageenan-induced rat paw edema models. ² Qualitative comparison based on preclinical studies.

Essential Experimental Protocols for Evaluation

The objective comparison of these compounds relies on standardized, reproducible assays. The causality behind these experimental choices is to model the key therapeutic and adverse effects in a controlled, preclinical setting.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is the gold standard for evaluating acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response.

G A 1. Animal Acclimation (e.g., Wistar rats, 180-200g) B 2. Compound Administration (Oral or IP) - Vehicle Control - Aspirin (Std.) - Test Derivative A->B C 3. Induction of Inflammation (Subplantar injection of 1% Carrageenan) B->C D 4. Measurement of Paw Volume (Plethysmometer) - Baseline (t=0) - Hourly intervals (t=1, 2, 3, 4h) C->D E 5. Data Analysis (% Inhibition of Edema) D->E G A 1. Blood Collection (Human volunteer, Sodium Citrate) B 2. Prepare PRP & PPP (Platelet-Rich & Platelet-Poor Plasma) via Centrifugation A->B C 3. Incubation - Adjust PRP to standard count - Incubate with Aspirin or Derivative B->C D 4. Aggregation Measurement - Add Agonist (e.g., Arachidonic Acid) - Measure light transmission change C->D E 5. Data Analysis (% Aggregation Inhibition) D->E

References

A Comparative Spectroscopic Analysis of 2-Acetoxypropanoic Acid Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the spectroscopic data for the enantiomers of 2-acetoxypropanoic acid, (R)-2-acetoxypropanoic acid and (S)-2-acetoxypropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind spectroscopic observations, outlines detailed experimental protocols, and provides a framework for understanding the subtle yet critical differences in the spectroscopic signatures of these chiral molecules.

Introduction to Stereoisomerism and its Spectroscopic Implications

2-Acetoxypropanoic acid, a chiral carboxylic acid, exists as a pair of enantiomers: the (R) and (S) forms. These molecules are non-superimposable mirror images of each other, a property that leads to identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light and other chiral entities differs, a phenomenon that is fundamental to their biological activity and separation.

Spectroscopic techniques are indispensable tools for the characterization and differentiation of enantiomers. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy yield identical spectra for both enantiomers in an achiral environment, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exquisitely sensitive to the three-dimensional arrangement of atoms and provide distinct spectra for each enantiomer.

This guide will explore the theoretical underpinnings and practical applications of these techniques in the context of 2-acetoxypropanoic acid, providing a comprehensive resource for its stereochemical analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A World of Achiral Equivalence

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-acetoxypropanoic acid are indistinguishable. This is because the magnetic environments of the corresponding nuclei in both enantiomers are identical. The chemical shifts, coupling constants, and signal multiplicities will be the same.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Acetoxypropanoic Acid

Below is a summary of the expected NMR spectral data for either enantiomer of 2-acetoxypropanoic acid, based on available data for the (S)-enantiomer[1][2].

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton~10-12Broad Singlet1H-COOH
Methine Proton~5.1Quartet1H-CH(CH₃)-
Acetoxy Methyl Protons~2.1Singlet3H-OCOCH₃
Methyl Protons~1.5Doublet3H-CH(CH₃)-
¹³C NMR Chemical Shift (ppm) Assignment
Carboxylic Carbonyl~175-COOH
Ester Carbonyl~170-OCOCH₃
Methine Carbon~68-CH(CH₃)-
Acetoxy Methyl Carbon~20-OCOCH₃
Methyl Carbon~16-CH(CH₃)-

Causality Behind the Observations: The downfield shift of the carboxylic acid proton is due to its acidic nature and involvement in hydrogen bonding. The methine proton appears as a quartet due to coupling with the three protons of the adjacent methyl group. The acetoxy methyl protons are a singlet as there are no adjacent protons to couple with.

Distinguishing Enantiomers with NMR: The Role of Chiral Auxiliaries

To differentiate enantiomers using NMR, it is necessary to create a diastereomeric interaction. This is achieved by using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[3][4].

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces small differences in the chemical shifts of the corresponding nuclei in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess[3].

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form stable diastereomers, which have distinct NMR spectra.

NMR_Workflow cluster_racemic Racemic 2-Acetoxypropanoic Acid cluster_csa Addition of Chiral Solvating Agent cluster_diastereomers Formation of Transient Diastereomers cluster_nmr NMR Analysis racemic (R)-enantiomer + (S)-enantiomer csa e.g., (R)-1-phenylethylamine racemic->csa Mix diastereomer_R (R)-acid • (R)-amine csa->diastereomer_R diastereomer_S (S)-acid • (R)-amine csa->diastereomer_S nmr_spectrum Distinct NMR Signals (Different Chemical Shifts) diastereomer_R->nmr_spectrum diastereomer_S->nmr_spectrum

II. Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Similar to NMR, the standard IR spectra of (R)- and (S)-2-acetoxypropanoic acid are identical in an achiral medium. The vibrational modes of the functional groups in one enantiomer have the same frequencies as those in the other.

Characteristic IR Absorption Bands for 2-Acetoxypropanoic Acid

The IR spectrum of 2-acetoxypropanoic acid is characterized by the following key absorption bands[5][6][7][8][9]:

Vibrational Mode Frequency Range (cm⁻¹) Intensity Description
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongCharacteristic broad absorption due to hydrogen bonding dimers.
C-H Stretch3000 - 2850MediumAliphatic C-H stretching.
C=O Stretch (Ester)~1750StrongCarbonyl stretch of the acetoxy group.
C=O Stretch (Carboxylic Acid)~1710StrongCarbonyl stretch of the carboxylic acid group.
C-O Stretch1300 - 1000StrongStretching vibrations of the C-O bonds in the ester and carboxylic acid groups.
O-H Bend1440-1395 & 950-910Medium, BroadOut-of-plane and in-plane bending of the carboxylic acid O-H.

Causality Behind the Observations: The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to the strong intermolecular hydrogen bonding that forms dimeric structures[5][6]. The two distinct C=O stretching frequencies arise from the different electronic environments of the ester and carboxylic acid carbonyl groups.

Vibrational Circular Dichroism (VCD): A Chiral Probe for Vibrational Transitions

While conventional IR spectroscopy is blind to chirality, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light[10][11]. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).

VCD_Principle cluster_enantiomers Enantiomers cluster_vcd VCD Spectroscopy R_enantiomer (R)-2-Acetoxypropanoic Acid VCD_R VCD Spectrum of (R) (e.g., Positive Bands) R_enantiomer->VCD_R Interaction with Circularly Polarized IR Light S_enantiomer (S)-2-Acetoxypropanoic Acid VCD_S VCD Spectrum of (S) (e.g., Negative Bands) S_enantiomer->VCD_S Interaction with Circularly Polarized IR Light VCD_R->VCD_S Mirror Images

III. Chiroptical Spectroscopy: The Definitive Tool for Enantiomeric Distinction

Chiroptical techniques directly probe the chirality of a molecule by measuring its interaction with circularly polarized light.

Electronic Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light[3][12][13]. This technique is highly sensitive to the stereochemistry of a molecule. For a pair of enantiomers, the CD spectra are mirror images of each other, exhibiting opposite "Cotton effects" (the characteristic shape of the CD curve in the vicinity of an absorption band)[13].

While experimental CD spectra for 2-acetoxypropanoic acid are not available in public databases, the theoretical principle remains a cornerstone of stereochemical analysis. A hypothetical CD spectrum for the (R) and (S) enantiomers would show curves of equal magnitude but opposite sign across the absorption bands of the carbonyl chromophores.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light[14][15]. Similar to CD, ORD spectra of enantiomers are mirror images of each other[14]. The ORD curve also displays a Cotton effect in the region of an absorption band[15]. CD and ORD are mathematically related through the Kramers-Kronig transforms and provide complementary information[14].

Chiroptical_Spectra cluster_CD Circular Dichroism (CD) cluster_ORD Optical Rotatory Dispersion (ORD) CD_plot Plot of ΔA vs. Wavelength (R) and (S) are mirror images ORD_plot Plot of [α] vs. Wavelength (R) and (S) are mirror images Enantiomers Enantiomeric Pair ((R) and (S)-2-Acetoxypropanoic Acid) Enantiomers->CD_plot Enantiomers->ORD_plot

IV. Experimental Protocols

A. NMR Spectroscopy for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a sample of 2-acetoxypropanoic acid using a chiral solvating agent.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Sample of 2-acetoxypropanoic acid

  • Chiral solvating agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine)

Procedure:

  • Sample Preparation: a. Dissolve approximately 10 mg of the 2-acetoxypropanoic acid sample in 0.6 mL of CDCl₃ in an NMR tube. b. Acquire a standard ¹H NMR spectrum to serve as a reference. c. To the same NMR tube, add a molar equivalent of the chiral solvating agent. d. Gently mix the solution.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the mixture. b. Optimize the spectral width and number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: a. Identify a well-resolved signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes. The methine proton or the methyl protons are often good candidates. b. Integrate the areas of the two separated peaks. c. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

B. Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of an enantiomer of 2-acetoxypropanoic acid.

Materials:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Spectroscopic grade solvent (e.g., acetonitrile or methanol)

  • Enantiomerically pure sample of 2-acetoxypropanoic acid

  • Nitrogen gas supply

Procedure:

  • Instrument Preparation: a. Purge the instrument with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.

  • Sample Preparation: a. Prepare a solution of the 2-acetoxypropanoic acid enantiomer in the chosen solvent. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption. For carboxylic acids, this is often in the far-UV region. b. Prepare a blank solution containing only the solvent.

  • Data Acquisition: a. Record a baseline spectrum using the solvent-filled cuvette. b. Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 190-300 nm). c. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity) to molar ellipticity ([θ]) to normalize for concentration and path length.

V. Conclusion

The spectroscopic analysis of 2-acetoxypropanoic acid enantiomers highlights the strengths and limitations of various analytical techniques in the context of stereochemistry. While standard NMR and IR spectroscopy provide valuable information about the molecular structure, they are inherently unable to distinguish between enantiomers in an achiral environment. The true power of differentiation lies in chiroptical methods like CD, ORD, and VCD, which provide unique spectral fingerprints for each enantiomer.

This guide has provided a comprehensive overview of the expected spectroscopic data, the underlying principles, and detailed experimental protocols for the analysis of 2-acetoxypropanoic acid enantiomers. By understanding and applying these techniques, researchers can confidently characterize the stereochemistry of this and other chiral molecules, a critical aspect in the fields of drug discovery, asymmetric synthesis, and materials science.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Data for O-acetyl-D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, establishing a robust correlation between in vitro and in vivo data is a cornerstone of preclinical research. This guide provides a comprehensive framework for researchers and scientists on how to approach the correlation of experimental data for O-acetyl-D-lactic acid, a modified form of the D-lactic acid enantiomer. While direct and extensive literature on the in vitro-in vivo correlation (IVIVC) of O-acetyl-D-lactic acid is emerging, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to propose a scientifically rigorous pathway for its evaluation.

Introduction: The Significance of O-acetyl-D-lactic acid and IVIVC

D-lactic acid, an enantiomer of the more common L-lactic acid, is produced by certain microorganisms and can accumulate in the body under specific pathological conditions, leading to D-lactic acidosis.[1][2] The O-acetylation of D-lactic acid introduces an ester group, which can significantly alter its physicochemical properties, membrane permeability, and metabolic fate. Understanding the interplay between its behavior in controlled laboratory assays (in vitro) and its effects within a living organism (in vivo) is paramount for predicting its therapeutic potential or toxicological risk.

An established IVIVC can streamline the drug development process by reducing the reliance on extensive animal testing, refining dose predictions for clinical trials, and providing a deeper mechanistic understanding of a compound's behavior.[3][4]

The In Vitro Arm: Characterizing O-acetyl-D-lactic acid in the Laboratory

The initial phase of evaluation involves a suite of in vitro assays designed to predict the in vivo behavior of O-acetyl-D-lactic acid.

Physicochemical Characterization

A foundational step is to determine the fundamental properties of O-acetyl-D-lactic acid, as these will influence its biological activity.

ParameterExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assaysInfluences dissolution rate and oral absorption.
LogP/LogD Shake-flask or chromatographic methodsPredicts membrane permeability and distribution.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting solubility and receptor binding.
Chemical Stability Incubation in buffers at various pH valuesAssesses susceptibility to hydrolysis, particularly of the acetyl group.
In Vitro Metabolism and Stability

Understanding how O-acetyl-D-lactic acid is metabolized is crucial for predicting its clearance and potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation: Pooled liver microsomes from relevant species (e.g., mouse, rat, human) are thawed and suspended in a phosphate buffer.[5][6]

  • Incubation: O-acetyl-D-lactic acid is added to the microsome suspension. The reaction is initiated by the addition of NADPH as a cofactor.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of remaining O-acetyl-D-lactic acid is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance (CLint) and half-life (t1/2).[6]

Rationale for Experimental Choices:

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6] This assay provides a first pass understanding of the compound's susceptibility to oxidative metabolism.

  • Hepatocytes: For a more comprehensive view, suspension or plated hepatocytes can be used. These contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways.[5]

In Vitro Permeability and Transport

Predicting the absorption of O-acetyl-D-lactic acid is a key component of its pharmacokinetic profile.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A donor plate is filled with a solution of O-acetyl-D-lactic acid in a buffer mimicking the pH of the gastrointestinal tract. An acceptor plate is filled with a buffer at a physiological pH.

  • Membrane Coating: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Incubation: The filter plate is placed between the donor and acceptor plates, and the assembly is incubated.

  • Analysis: The concentration of O-acetyl-D-lactic acid in both the donor and acceptor wells is measured.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of compound transfer across the artificial membrane.

Rationale for Experimental Choices:

  • PAMPA: This high-throughput assay provides a rapid assessment of a compound's passive diffusion across a membrane.

  • Caco-2 Cell Assay: For a more biologically relevant model, Caco-2 cells, which differentiate into a monolayer mimicking the intestinal epithelium, can be used to assess both passive and active transport mechanisms.

The In Vivo Arm: Assessing O-acetyl-D-lactic acid in a Living System

In vivo studies are essential to understand the complex interactions of O-acetyl-D-lactic acid within a complete biological system.

Animal Model Selection

The choice of animal model is critical and should be based on similarities in metabolism to humans.[7][8] Rodent models, such as mice or rats, are commonly used for initial pharmacokinetic and efficacy studies due to their well-characterized biology and availability.

Pharmacokinetic (PK) Studies

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Dosing: A cohort of mice is administered a single dose of O-acetyl-D-lactic acid via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of O-acetyl-D-lactic acid and any major metabolites in the plasma is quantified using a validated LC-MS/MS method.

  • PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are determined.

Rationale for Experimental Choices:

  • Intravenous (IV) Dosing: Provides a direct measure of systemic clearance and volume of distribution, bypassing absorption complexities.

  • Oral (PO) Dosing: Allows for the determination of oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Efficacy or Toxicology Studies

Depending on the intended application of O-acetyl-D-lactic acid, specific in vivo models of disease or toxicity would be employed. For instance, if investigating its potential role in mitigating acidosis, a model of induced metabolic acidosis could be utilized.[9]

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a mathematical model that describes the relationship between the in vitro data and the in vivo observations.[4]

Levels of Correlation

The FDA defines several levels of IVIVC:[4]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most comprehensive and desirable level of correlation.

  • Level B Correlation: A correlation between summary parameters (e.g., mean in vitro dissolution time vs. mean in vivo residence time).

  • Level C Correlation: A single-point correlation (e.g., dissolution at one time point vs. a single pharmacokinetic parameter like Cmax).

Establishing the Correlation

For O-acetyl-D-lactic acid, a Level A correlation would be ambitious initially. A more pragmatic approach would be to aim for a Level C or multiple Level C correlation. For example, one could correlate the in vitro intrinsic clearance (CLint) with the in vivo clearance (CL) or the in vitro permeability (Pe) with the in vivo fraction absorbed (Fa).

Workflow for IVIVC Development

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis invitro_data In Vitro Data (Solubility, Permeability, Metabolism) correlation_model Develop Mathematical Model invitro_data->correlation_model invivo_data In Vivo Data (Pharmacokinetics) invivo_data->correlation_model prediction Predict In Vivo Performance correlation_model->prediction

Caption: Workflow for developing an in vitro-in vivo correlation.

Data Presentation and Interpretation

Table 1: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of O-acetyl-D-lactic acid (Hypothetical Data)

ParameterIn Vitro PredictionIn Vivo Observation (Mouse)
Intrinsic Clearance (CLint) 50 µL/min/mg protein-
In Vivo Clearance (CL) -20 mL/min/kg
Permeability (Pe) High (e.g., >10 x 10⁻⁶ cm/s)-
Fraction Absorbed (Fa) -> 90%
Half-life (t1/2) Calculated from CLint2 hours

Signaling Pathway Consideration: Potential Metabolic Fate of O-acetyl-D-lactic acid

Metabolic_Pathway OADLA O-acetyl-D-lactic acid DLA D-lactic acid OADLA->DLA Esterases Acetate Acetate OADLA->Acetate Esterases Excretion Renal Excretion OADLA->Excretion Pyruvate Pyruvate DLA->Pyruvate D-lactate dehydrogenase DLA->Excretion AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Potential metabolic pathway of O-acetyl-D-lactic acid.

Conclusion: A Path Forward

Establishing a reliable in vitro-in vivo correlation for O-acetyl-D-lactic acid is a challenging yet critical endeavor. By systematically applying the principles of DMPK and employing a suite of validated in vitro and in vivo assays, researchers can build a predictive model of its behavior. This guide provides a foundational framework to design and execute these studies, ultimately contributing to a more efficient and informed drug development process. The insights gained will be invaluable in determining the future therapeutic or toxicological relevance of this intriguing molecule.

References

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking (2R)-2-(acetyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral synthon is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall synthetic strategy. This guide provides an in-depth, objective comparison of (2R)-2-(acetyloxy)propanoic acid, a versatile chiral building block derived from the natural chiral pool, against other widely utilized chiral synthons. By examining their performance in key asymmetric transformations and providing detailed experimental protocols, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

Introduction: The Role of Chiral Synthons in Asymmetric Synthesis

The vast majority of biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug molecule. This necessitates the synthesis of enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential side effects.[1][2] Asymmetric synthesis, the art of selectively creating a desired stereoisomer, relies on a variety of strategies, with the use of chiral synthons, or "chirons," being a cornerstone approach.[3][4] These readily available, enantiopure molecules, often sourced from the "chiral pool" of natural products like amino acids, sugars, and terpenes, serve as temporary scaffolds to direct the formation of new stereocenters.[5]

(2R)-2-(acetyloxy)propanoic acid, also known as O-acetyl-(R)-lactic acid, is a prominent member of this class, derived from the naturally abundant (R)-lactic acid.[6] Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a protected hydroxyl group, allowing for its incorporation as a chiral auxiliary. This guide will benchmark its performance against two other mainstays of the synthetic chemist's toolbox: the highly successful oxazolidinones (Evans auxiliaries) derived from amino acids, and synthons derived from mandelic acid.

The Benchmark Reaction: Asymmetric Aldol Addition

To provide a rigorous and relevant comparison, we will focus on the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety with the potential to create two new stereocenters. The ability of a chiral auxiliary to control the diastereoselectivity and enantioselectivity of this transformation is a key indicator of its effectiveness.

Logical Relationship of Chiral Auxiliaries in Asymmetric Aldol Reactions

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products Prochiral_Ketone Prochiral Ketone/Ester Attachment 1. Attachment of Chiral Auxiliary Prochiral_Ketone->Attachment Chiral_Auxiliary Chiral Auxiliary ((2R)-2-(acetyloxy)propanoic acid, Evans, etc.) Chiral_Auxiliary->Attachment Enolate_Formation 2. Diastereoselective Enolate Formation Attachment->Enolate_Formation Aldol_Addition 3. Aldol Addition with Aldehyde Enolate_Formation->Aldol_Addition Cleavage 4. Cleavage of Chiral Auxiliary Aldol_Addition->Cleavage Chiral_Product Enantiomerically Enriched β-Hydroxy Carbonyl Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Performance Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction

The following table summarizes typical performance data for aldol reactions using lactate-derived auxiliaries, Evans auxiliaries, and mandelic acid-derived auxiliaries. It is important to note that direct head-to-head comparisons in a single study are rare, and performance can be highly dependent on the specific substrates and reaction conditions. The data presented here is a compilation from various sources to provide a representative comparison.

Chiral AuxiliaryEnolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Lactate-Derived N-Propionyl Lactate EsterBenzaldehyde>95:5~85[7]
Evans Oxazolidinone N-Propionyl OxazolidinoneBenzaldehyde>99:180-95[8]
Mandelic Acid-Derived Mandelic Acid EsterBenzaldehyde~90:10~80[9]

Expertise & Experience Insights:

  • Evans Oxazolidinones: These auxiliaries, derived from amino acids, are widely regarded as the gold standard for achieving high diastereoselectivity in aldol reactions, often exceeding 99:1.[8] This exceptional level of control is attributed to the rigid chelated transition state formed with a boron or titanium Lewis acid, which effectively blocks one face of the enolate. The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of the aldehyde.

  • Lactate-Derived Auxiliaries: Auxiliaries derived from lactic acid, such as (2R)-2-(acetyloxy)propanoic acid, offer a cost-effective and readily available alternative.[7] While they may not consistently reach the exceptionally high diastereoselectivities of Evans auxiliaries, they still provide excellent levels of stereocontrol, often greater than 95:5. The stereochemical outcome is also rationalized by a Zimmerman-Traxler-like transition state. A key advantage is the ease of removal of the lactate auxiliary, often achievable under mild hydrolytic conditions.

  • Mandelic Acid-Derived Auxiliaries: Mandelic acid, another member of the chiral pool, can also be employed to fashion effective chiral auxiliaries.[10] Their performance in aldol reactions is generally good, though reported diastereoselectivities can be more variable than those achieved with Evans or lactate-based systems. The aromatic ring of the mandelic acid can influence the transition state geometry through steric and electronic effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for a benchmark asymmetric aldol reaction are provided below.

Protocol 1: Asymmetric Aldol Reaction using a Lactate-Derived Chiral Auxiliary

This protocol is a representative procedure for the diastereoselective aldol reaction of an N-propionyl lactate ester with benzaldehyde.

Step 1: Preparation of the N-Propionyl Lactate Ester

  • To a solution of (2R)-2-(acetyloxy)propanoic acid (1.0 eq) and a suitable amine (e.g., benzylamine, 1.0 eq) in dichloromethane (DCM) at 0 °C, add a coupling reagent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding amide.

  • Acylate the hydroxyl group of the lactate-derived amide with propionyl chloride in the presence of a base like triethylamine to afford the N-propionyl lactate ester.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl lactate ester (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by a tertiary amine base (e.g., triethylamine, 1.2 eq).

  • Stir the mixture for 30 minutes to facilitate enolate formation.

  • Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Workflow for Asymmetric Aldol Reaction

Start N-Propionyl Chiral Auxiliary Enolate Formation of Boron or Titanium Enolate (e.g., Bu₂BOTf, TiCl₄) Start->Enolate Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, LiOOH) Adduct->Cleavage Product Enantiomerically Pure β-Hydroxy Acid/Ester Cleavage->Product Recover Recovered Chiral Auxiliary Cleavage->Recover

References

A Comparative Guide to Confirming the Absolute Stereochemistry of (R)-(+)-2-acetoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern drug development and chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its biological function. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The correct assignment of the absolute configuration of a chiral center is therefore a critical checkpoint in the research and development pipeline, essential for ensuring efficacy, safety, and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical methodologies for determining the absolute stereochemistry of chiral molecules, using (R)-(+)-2-acetoxypropionic acid as a representative model. As a simple chiral carboxylic acid, it presents a common challenge for chemists. We will dissect three cornerstone techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. Our focus will be on the underlying principles, the causality behind experimental choices, and the practical workflows that ensure trustworthy and verifiable results.

Core Methodologies: A Head-to-Head Comparison

The choice of an analytical method is a strategic decision dictated by the physical properties of the sample, available instrumentation, and the stage of the development process. Here, we compare the "gold standard" solid-state method with two powerful solution-state alternatives.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the 3D structure of molecules, providing a direct visualization of the atomic arrangement.[2][3]

Principle of the Method The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. For absolute configuration, the key phenomenon is anomalous dispersion (or anomalous scattering).[4][5] When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal, a phase shift occurs in the scattered X-rays.[6][7] This effect breaks the symmetry of the diffraction pattern (Friedel's Law), allowing for the differentiation between the two possible enantiomers.[6][8]

Causality in Experimental Design

  • Why is a single crystal mandatory? The technique requires a highly ordered lattice to produce a coherent diffraction pattern. Amorphous solids or polycrystalline powders will not suffice.[9]

  • Why is a "heavy" atom often necessary? Light atoms (C, H, N, O) exhibit very weak anomalous scattering with commonly used X-ray sources (e.g., Cu Kα).[5] To obtain a reliable assignment, an atom such as bromine, sulfur, or a metal is often incorporated into the molecule or a co-crystal. For 2-acetoxypropionic acid, this means derivatization or salt formation with a chiral base containing a heavier atom is a prerequisite for a successful experiment.

  • The Flack Parameter: This value, refined during the structure solution, indicates whether the determined stereochemistry is correct. A value close to 0 for a given enantiomer indicates a correct assignment, while a value near 1 suggests the opposite enantiomer is present.

Experimental Protocol: Derivatization and Analysis of 2-acetoxypropionic acid

  • Derivatization/Salt Formation: React (R)-(+)-2-acetoxypropionic acid with an enantiomerically pure chiral amine containing a heavier atom (e.g., (R)-1-(4-bromophenyl)ethanamine) to form a diastereomeric salt. This introduces the necessary anomalous scatterer (Bromine).

  • Crystallization: Screen various solvents and conditions (e.g., slow evaporation, vapor diffusion) to grow a single, high-quality crystal of the salt suitable for diffraction (typically >0.1 mm in all dimensions).[9]

  • Data Collection: Mount the crystal on a diffractometer. Collect diffraction data, ensuring to measure Friedel pairs (reflections h,k,l and -h,-k,-l) to maximize the anomalous signal.

  • Structure Solution and Refinement: Process the data and solve the crystal structure. Refine the structural model, including the Flack parameter. An unambiguous Flack parameter with a low standard uncertainty confirms the absolute configuration of the entire salt, and by extension, the original carboxylic acid.

xray_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation start Chiral Acid (2-acetoxypropionic acid) deriv Derivatize/Salt Formation (e.g., with bromo-amine) start->deriv crystal Grow Single Crystal deriv->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect Diffraction Data (incl. Friedel Pairs) mount->collect solve Solve & Refine Structure collect->solve flack Analyze Flack Parameter (Value ≈ 0) solve->flack assign Confirm Absolute Configuration flack->assign

Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD): The Solution-State Standard

VCD is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] It has emerged as a reliable alternative to X-ray crystallography, especially when obtaining suitable crystals is difficult or impossible.[1][12]

Principle of the Method A VCD spectrum provides a unique fingerprint of a molecule's absolute configuration in solution. Enantiomers produce mirror-image VCD spectra of equal magnitude but opposite sign.[10] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted from first-principles quantum mechanical calculations, typically using Density Functional Theory (DFT).[1] A strong match between the experimental spectrum and the calculated spectrum for one enantiomer allows for a confident assignment.

Causality in Experimental Design

  • Why solution-state analysis? VCD measures the molecule as it exists in solution, which is often more biologically relevant than a static crystal lattice. It bypasses the often-laborious crystallization step entirely.[13]

  • Why are quantum calculations essential? Unlike simple optical rotation, it is not possible to determine the absolute configuration from the VCD spectrum alone. The theoretical spectrum provides the necessary reference. The accuracy of the final assignment is directly tied to the quality of the computational model.[10][13]

  • Conformational Flexibility: For flexible molecules like 2-acetoxypropionic acid, the observed VCD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers in solution. Therefore, a thorough conformational search is a critical first step in the computational workflow to ensure the theoretical model accurately reflects the reality in the sample cuvette.[13]

Experimental & Computational Protocol

  • Sample Preparation: Prepare a solution of (R)-(+)-2-acetoxypropionic acid at a suitable concentration (e.g., 20 mg/mL) in an appropriate infrared-transparent solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data acquisition typically takes several hours to achieve a good signal-to-noise ratio.[1]

  • Computational Modeling (Parallel Workflow):

    • Conformational Search: Perform a systematic conformational search for the molecule (e.g., using molecular mechanics).

    • DFT Optimization: Optimize the geometry and calculate the harmonic vibrational frequencies of all low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • VCD Spectra Calculation: Calculate the VCD and IR spectra for each optimized conformer.

    • Boltzmann Averaging: Generate the final predicted VCD spectrum by taking a Boltzmann-weighted average of the individual conformer spectra based on their relative energies.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A clear match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[1]

vcd_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow prep Prepare Solution (e.g., 20mg/mL in CDCl3) acquire Acquire Experimental VCD & IR Spectra prep->acquire compare Compare Experimental & Calculated Spectra acquire->compare conf_search Conformational Search dft_opt DFT Optimization & Freq. Calculation conf_search->dft_opt vcd_calc Calculate VCD Spectra for each conformer dft_opt->vcd_calc boltzmann Boltzmann Average Spectra vcd_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Parallel workflow for VCD analysis.
NMR with Chiral Derivatizing Agents (CDA): The Mosher Method Adaptation

This is an indirect method that relies on converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable by NMR.[14] The Mosher method is the most widely recognized CDA-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[15][16][17]

Principle of the Method For a chiral secondary alcohol, the method involves creating two separate samples by esterifying the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[15][18] In the resulting diastereomeric esters, the anisotropic effect of the MTPA's phenyl ring shields or deshields nearby protons differently. By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, one can deduce the absolute configuration.[19][20]

Causality in Experimental Design

  • Why derivatize? Enantiomers are indistinguishable in a standard (achiral) NMR experiment. Derivatization with a single enantiomer of a chiral agent creates diastereomers, which have distinct NMR spectra.

  • Why use both (R)- and (S)-MTPA? Preparing both diastereomers and calculating the difference (Δδ) provides a more robust and self-validating system than comparing one derivative to the original alcohol.[15][18] This systematic analysis minimizes ambiguity.

  • Adaptation for a Carboxylic Acid: 2-acetoxypropionic acid cannot be directly analyzed by the classic Mosher method. A common strategy is to first reduce the carboxylic acid to the corresponding secondary alcohol (2-acetoxypropan-1-ol) with a mild reducing agent like borane, and then apply the Mosher ester analysis to this alcohol.

Experimental Protocol: Reduction and Mosher Ester Analysis

  • Reduction: Reduce (R)-(+)-2-acetoxypropionic acid to the corresponding chiral secondary alcohol, (R)-2-acetoxypropan-1-ol, using a suitable reducing agent (e.g., BH₃·THF). Purify the resulting alcohol.

  • Esterification (Two Reactions):

    • Reaction A: Esterify the alcohol with (R)-(-)-MTPA chloride.

    • Reaction B: In a separate vial, esterify the alcohol with (S)-(+)-MTPA chloride.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.

  • Data Analysis:

    • Assign the proton signals for both diastereomers. 2D NMR (e.g., COSY) may be required.

    • Calculate the chemical shift difference for corresponding protons: Δδ = δS - δR .

    • Draw a planar model of the molecule. Protons for which Δδ is positive are placed on one side of the MTPA plane, and those with negative Δδ are on the other. This spatial arrangement reveals the absolute configuration of the carbinol center.[15][16]

mosher_workflow cluster_react Diastereomer Formation cluster_nmr NMR Analysis start Chiral Acid (2-acetoxypropionic acid) reduce Reduce to Chiral Secondary Alcohol start->reduce react_S Esterify with (S)-MTPA-Cl reduce->react_S react_R Esterify with (R)-MTPA-Cl reduce->react_R nmr_S Acquire ¹H NMR of S-ester react_S->nmr_S nmr_R Acquire ¹H NMR of R-ester react_R->nmr_R analyze Calculate Δδ = δS - δR for all protons nmr_S->analyze nmr_R->analyze assign Assign Absolute Configuration via Model analyze->assign

Workflow for modified Mosher's method.

Quantitative Comparison and Summary

The selection of an appropriate analytical method is often a trade-off between accuracy, speed, and the nature of the sample. The following table summarizes the key performance metrics for X-ray crystallography, VCD, and Mosher's method.[21]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[6][9]Differential absorption of left and right circularly polarized infrared light.[10]Analysis of the NMR chemical shifts of diastereomeric esters or amides.[15][17]
Sample State Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligramsMilligramsSub-milligram to milligrams
Analysis Time Days to weeks (including crystallization)Hours to a day (including calculations)4-6 hours of active effort over 1-2 days.[15][16]
Pros - Unambiguous, direct 3D structure- Considered the "gold standard"[1]- No computational modeling required- No crystallization needed[1]- Works for oils, liquids, and solids- Biologically relevant solution state- Uses standard NMR equipment- Well-established and reliable- Relatively small sample amount
Cons - Requires a high-quality single crystal- Crystallization can be a major bottleneck[1]- May require derivatization with a heavy atom[22]- Requires specialized VCD spectrometer- Heavily reliant on quantum calculations[13]- Can be difficult for very flexible molecules- Indirect method- Requires chemical derivatization- Can be difficult to interpret for complex molecules

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for all scenarios; the optimal choice depends on the specific scientific question and available resources.

  • X-ray Crystallography remains the ultimate arbiter for absolute stereochemistry when a suitable crystal can be obtained. It is the preferred method for regulatory submissions due to its definitive nature.

  • Vibrational Circular Dichroism is the premier solution-state method, offering a powerful alternative when crystallization fails. Its ability to probe molecules in their solution-phase conformations makes it invaluable, particularly in early-stage discovery where materials may be non-crystalline.

  • The Mosher Method and other NMR-based CDA techniques are highly practical and accessible tools that leverage standard laboratory equipment. They are excellent for routine confirmation in synthetic labs, especially when a stereocenter has been created at a secondary alcohol or can be readily converted to one.

For a molecule like (R)-(+)-2-acetoxypropionic acid, a medicinal chemist might initially use a modified Mosher's method for a quick confirmation after synthesis. For a more rigorous determination during process development, VCD would be an excellent choice. Finally, for creating a definitive reference standard or for a regulatory filing, derivatization followed by single-crystal X-ray analysis would provide the most authoritative evidence. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient strategy to confirm stereochemical integrity with the highest degree of confidence.

References

A Comparative Guide to Inter-Laboratory Validation of (2R)-2-(acetyloxy)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory study to validate an analytical method for (2R)-2-(acetyloxy)propanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. Recognizing the critical importance of enantiomeric purity, this document outlines a robust validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We objectively compare potential analytical techniques, present a detailed protocol for a proposed round-robin study using High-Performance Liquid Chromatography (HPLC), and provide illustrative data and statistical analysis methodologies. This guide is intended for researchers, analytical chemists, and quality control professionals seeking to establish a standardized, reproducible method for the analysis of this chiral intermediate.

Introduction: The Analytical Challenge of (2R)-2-(acetyloxy)propanoic acid

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic Acid, is a chiral building block whose stereochemical purity is crucial for the synthesis of active pharmaceutical ingredients (APIs).[4] The presence of its enantiomer, (2S)-2-(acetyloxy)propanoic acid, can impact the efficacy and safety profile of the final drug product. Therefore, a validated, reliable, and reproducible analytical method is essential for quality control throughout the development and manufacturing process.

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][5] When a method is to be used across multiple sites, an inter-laboratory study (also known as a round-robin or collaborative study) is the definitive way to assess reproducibility—the precision of the method between different laboratories.[1][2][6][7][8] This guide proposes a framework for such a study.

Comparison of Analytical Methodologies

The analysis of chiral carboxylic acids like (2R)-2-(acetyloxy)propanoic acid primarily relies on chromatographic techniques. The choice of method depends on factors such as analyte volatility, thermal stability, required sensitivity, and available instrumentation.[9]

Technique Principle Advantages Disadvantages & Causality
Direct Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating chiral carboxylic acids.[11][12]High Versatility: Applicable to a wide range of chiral compounds without derivatization.[10] Robustness: Generally considered the most established and reliable method for chiral separations in pharmaceutical QC.[9] Direct Measurement: Quantifies the enantiomers directly, simplifying the workflow.Cost: Chiral columns are significantly more expensive than standard achiral columns. Method Development: Finding the optimal mobile phase and column combination can be empirical and time-consuming. The separation mechanism relies on subtle differences in stereospecific interactions, making it sensitive to mobile phase composition.[13]
Indirect Chiral HPLC The enantiomers are first reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers can then be separated on a standard, less expensive achiral column (e.g., C18).[10]Uses Standard Columns: Avoids the high cost of chiral-specific columns. Potentially Higher Sensitivity: Derivatization can introduce a chromophore, enhancing UV detection.Complex Workflow: Requires an additional, validated derivatization step which can introduce variability and potential for error. The reaction must be proven to be non-racemizing and proceed to completion for accurate quantification.[14] Reagent Purity: The chiral purity of the derivatizing agent itself is critical and must be verified.
Chiral Gas Chromatography (GC) Separates volatile and thermally stable enantiomers on a chiral capillary column (e.g., Chirasil-L-Val).[15][16] For non-volatile analytes like carboxylic acids, derivatization is typically required to increase volatility (e.g., esterification).High Resolution: Capillary GC columns offer excellent separation efficiency. High Sensitivity: Especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[17]Derivatization Required: The carboxylic acid group makes the analyte too polar and non-volatile for direct GC analysis. The derivatization step adds complexity and potential for side reactions or racemization.[18] Thermal Stability: The analyte and its derivative must be stable at the temperatures used in the GC inlet and oven.

Proposed Inter-Laboratory Validation Study Protocol

This section details a proposed protocol for a round-robin study to validate a direct chiral HPLC method for the analysis of (2R)-2-(acetyloxy)propanoic acid.

Objective

To assess the reproducibility (inter-laboratory precision) of a direct chiral HPLC method for the quantification of (2R)-2-(acetyloxy)propanoic acid and its S-enantiomer. The study will also confirm repeatability, accuracy, and linearity across multiple laboratories.

Participating Laboratories

A minimum of five qualified laboratories from different organizations will participate. Each laboratory must have a fully operational and calibrated HPLC system with a UV detector and experience in chiral chromatography.

Materials to be Supplied

The coordinating laboratory will supply all participating laboratories with the following materials from a single, homogeneous batch to minimize variability:

  • Reference Standard: (2R)-2-(acetyloxy)propanoic acid (Purity ≥ 99.5%)

  • Enantiomeric Impurity Standard: (2S)-2-(acetyloxy)propanoic acid (Purity ≥ 99.0%)

  • Validation Samples: Three blind samples of (2R)-2-(acetyloxy)propanoic acid spiked with the S-enantiomer at different concentration levels (e.g., 0.5%, 1.0%, and 2.0% of the R-enantiomer concentration).

  • Assay Sample: One sample of (2R)-2-(acetyloxy)propanoic acid with a known purity value.

  • A copy of the analytical method and a data reporting worksheet.

Recommended Analytical Method: Direct Chiral HPLC

This proposed method is based on common practices for separating chiral carboxylic acids.[11][12][19]

Experimental Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm) or equivalent. The choice is based on the proven success of these phases for separating chiral carboxylic acids.[11][12]

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). TFA is added to suppress the ionization of the carboxylic acid, improving peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Prepare a solution containing both the R- and S-enantiomers.

    • Inject this solution six times.

    • The system is deemed suitable if the resolution between the enantiomer peaks is ≥ 1.5 and the relative standard deviation (%RSD) for the peak areas is ≤ 2.0%.[14][20]

Validation Parameters and Data Analysis

Each laboratory will analyze the supplied samples and report the results as specified in the worksheet. The coordinating laboratory will perform the statistical analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Inter-Laboratory Analysis cluster_reporting Phase 3: Data Consolidation & Analysis CoordLab Coordinating Lab Prep Prepare & Package Homogeneous Samples (Refs, QC, Blinds) CoordLab->Prep Dist Distribute Sample Kits & Protocol to Participating Labs Prep->Dist Lab1 Lab 1 Dist->Lab1 Lab2 Lab 2 Dist->Lab2 LabN Lab N... Dist->LabN Analyze1 Perform Analysis per Protocol (SST, Linearity, Accuracy, etc.) Lab1->Analyze1 Analyze2 Perform Analysis per Protocol Lab2->Analyze2 AnalyzeN Perform Analysis per Protocol LabN->AnalyzeN Report1 Report Results Analyze1->Report1 Report2 Report Results Analyze2->Report2 ReportN Report Results AnalyzeN->ReportN Consolidate Coordinating Lab Consolidates All Data Report1->Consolidate Report2->Consolidate ReportN->Consolidate Stats Statistical Analysis (ANOVA, Cochran's Test) Consolidate->Stats FinalReport Generate Final Validation Report Stats->FinalReport

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the resolution between the two enantiomer peaks.

  • Linearity: A minimum of five concentrations for the S-enantiomer will be analyzed to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.998.[20]

  • Accuracy: Determined by analyzing the assay sample of known purity. The mean recovery should be within a predefined range, typically 98.0% to 102.0%.[3]

  • Precision: Assessed at three levels:

    • Repeatability (Intra-assay precision): The %RSD of six replicate determinations of the same sample.

    • Intermediate Precision: Comparison of results within a single lab, performed by different analysts on different days.

    • Reproducibility: The precision between all participating laboratories, which is the primary goal of this study. This is assessed using statistical methods like Analysis of Variance (ANOVA).[6]

G Precision {Precision|Closeness of agreement among a series of measurements} Repeatability {Repeatability (Intra-Assay)|{Same Lab|Same Analyst|Same Day|Same Equipment}} Precision->Repeatability Shortest Time Scale Intermediate {Intermediate Precision|{Same Lab|Different Day / Analyst / Equipment}} Precision->Intermediate Within-Lab Variation Reproducibility {Reproducibility (Inter-Lab)|{Different Lab|Different Analyst|Different Equipment}} Precision->Reproducibility Between-Lab Variation (Collaborative Study)

Illustrative Data and Statistical Interpretation

To demonstrate the expected outcomes, the following tables present hypothetical data from a 5-laboratory study.

Table 1: Illustrative Results for Assay Sample (True Value = 99.00% Purity)

LaboratoryResult 1 (%)Result 2 (%)Result 3 (%)Mean (%)Recovery (%)
Lab 199.0598.9599.1099.03100.03
Lab 298.8098.7598.9098.8299.82
Lab 399.2099.1599.2599.20100.20
Lab 498.9099.0098.8598.9299.92
Lab 599.1599.0599.1099.10100.10
Overall Mean 99.01
Std. Dev. 0.15
%RSD 0.15%

Table 2: Illustrative Results for S-Enantiomer (Spiked at 1.00%)

LaboratoryResult 1 (%)Result 2 (%)Result 3 (%)Mean (%)Repeatability (%RSD)
Lab 11.010.991.021.011.50%
Lab 20.970.960.980.971.04%
Lab 31.031.051.041.040.96%
Lab 40.991.001.011.001.00%
Lab 51.020.981.001.002.00%
Overall Mean 1.00
Std. Dev. (Reproducibility) 0.026
%RSD (Reproducibility) 2.6%

Statistical Interpretation:

The results would be analyzed using ANOVA to partition the sources of variance into within-laboratory (repeatability) and between-laboratory components.[6] Statistical tests, such as Cochran's C test, can be used to identify any laboratories with significantly higher variance (outliers) than the others. The final report should state the overall mean, the repeatability standard deviation, the reproducibility standard deviation, and the corresponding %RSD values.[21][22] The acceptance criteria for reproducibility are project-specific but are generally expected to be higher than for repeatability.

Conclusion

The successful validation of an analytical method across multiple laboratories is a cornerstone of robust drug development and quality assurance. This guide provides a scientifically grounded and practical framework for designing and executing an inter-laboratory study for the chiral analysis of (2R)-2-(acetyloxy)propanoic acid. By adopting a direct chiral HPLC method and adhering to the principles outlined in ICH guidelines, research and quality control teams can establish a reliable, transferable, and validated method. This ensures consistent data quality, facilitates seamless method transfer between sites, and ultimately supports regulatory compliance and product quality.

References

A systematic review comparing the literature on (R) and (S)-2-acetoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the enantiomers (R)- and (S)-2-acetoxypropanoic acid, also known as acetyl-lactic acid. As stereoisomers, these molecules possess identical chemical formulas and atomic connectivity, yet they differ in the three-dimensional arrangement of their atoms. This subtle distinction can result in significant variations in their chemical reactivity, biological activity, and pharmacological profiles. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed analysis supported by experimental data and established protocols to inform research and development strategies.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (R)- and (S)-2-acetoxypropanoic acid is fundamental to their study and application. The chosen synthetic pathway dictates the stereochemical purity of the final product, a critical factor for elucidating their distinct biological functions.

Stereospecific Synthesis from Chiral Precursors

A prevalent and effective strategy for obtaining enantiomerically pure 2-acetoxypropanoic acid is through the utilization of chiral precursors, such as (R)- or (S)-lactic acid. This approach capitalizes on the pre-existing stereocenter of the starting material to ensure the desired stereochemistry in the final product.

The synthesis can be achieved by the acetoxylation of lactic acid with acetic anhydride or acetic acid, often in the presence of a catalyst.[1] While various methods exist, including direct esterification and biotechnological approaches, the acetylation of lactic acid is noted for its efficiency and selectivity.[1] For instance, (S)-2-acetoxypropanoic acid can be synthesized from lactic acid in the presence of acetic anhydride and acetic acid. However, in the absence of an acetylating agent like acetyl chloride or acetic anhydride, high reaction temperatures are necessary, which can lead to the formation of dimeric and polymeric byproducts.[2]

Experimental Protocol: Acetylation of (S)-Lactic Acid

  • Reaction Setup: In a suitable reaction vessel, combine (S)-lactic acid (1.0 equivalent) with acetic anhydride (1.2 equivalents) in a solvent such as acetic acid.

  • Catalysis: Introduce an acid catalyst, for example, sulfuric acid, to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a controlled temperature to promote the reaction while minimizing side product formation. The reaction may require several hours at reflux.[3][2]

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and excess reagents. The crude (S)-2-acetoxypropanoic acid is then purified, typically by distillation, to obtain a product of high purity.[3]

This protocol can be adapted using (R)-lactic acid to yield (R)-2-acetoxypropanoic acid. The crucial aspect of this synthesis is the preservation of the stereocenter at the C2 position.

G S_Lactic_Acid (S)-Lactic Acid reaction + S_Lactic_Acid->reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->reaction S_2_Acetoxypropanoic_Acid (S)-2-Acetoxypropanoic Acid reaction->S_2_Acetoxypropanoic_Acid

Figure 1: Stereospecific synthesis of (S)-2-acetoxypropanoic acid.

Industrial Production Considerations

For industrial-scale production, continuous processes are often favored for their efficiency. A continuous method for preparing (S)-2-acetoxypropionyl chloride, a derivative of (S)-2-acetoxypropanoic acid, involves the acetylation of lactic acid with acetic anhydride in acetic acid, followed by distillation. This intermediate is significant in the synthesis of pharmaceuticals like iopamidol.[2]

Physicochemical Properties

While enantiomers share identical physical properties in achiral environments (e.g., boiling point, density), they exhibit distinct behavior in the presence of plane-polarized light and when interacting with other chiral molecules.

Property(R)-(+)-2-Acetoxypropanoic Acid(S)-(-)-2-Acetoxypropanoic Acid
Synonyms (+)-O-Acetyl-D-lactic acid(-)-O-Acetyl-L-lactic acid[4][5]
Molecular Formula C₅H₈O₄[1]C₅H₈O₄[4][5]
Molecular Weight 132.12 g/mol [1]132.11 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1]Colorless clear liquid[4]
Boiling Point 82°C[1]Not specified
Optical Rotation Dextrorotatory (+)Levorotatory (-)

This differential interaction with chiral environments is the foundation for their analytical separation and is a key determinant of their biological activity.

Biological and Pharmacological Divergence

The stereochemistry of a molecule is a critical factor in its biological activity, as interactions with chiral biological targets like enzymes and receptors are often highly stereospecific.

For many arylpropionic acid derivatives, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs), it is the (S)-enantiomer that exhibits inhibitory activity against cyclooxygenase (COX) isoenzymes and is responsible for the therapeutic effect.[6] While specific comparative biological data for the enantiomers of 2-acetoxypropanoic acid are not extensively detailed in the provided search results, the principle of stereoselectivity in drug action is well-established.

(S)-2-Acetoxypropanoic acid is described as a biologically active, enantiopure chemical.[4] It has been identified as a pheromone secreted by Streptomycetaceae bacteria and has been found in the mandibular glands of stingless bees, where it is thought to play a role in their behavior.[4]

The general principle of stereoisomerism in pharmacology suggests that the two enantiomers could have different pharmacokinetic and pharmacodynamic profiles. For instance, one enantiomer might be metabolized differently or have a higher affinity for a particular biological target.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Molecule (R)-Molecule + Receptor R_Fit Potentially Different Fit R_Molecule->R_Fit Variable Affinity Receptor Chiral Receptor S_Molecule (S)-Molecule + Receptor S_GoodFit Good Fit S_Molecule->S_GoodFit High Affinity

Figure 2: A conceptual diagram illustrating the potential for enantioselectivity at a chiral biological receptor.

Analytical Methods for Enantiomeric Discrimination

The separation and quantification of the individual enantiomers of 2-acetoxypropanoic acid are crucial for quality control, pharmacokinetic analysis, and understanding their distinct biological roles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for the enantioseparation of chiral compounds. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different elution times. Cyclodextrin-based CSPs are widely applicable for the separation of enantiomers.[7] Both HPLC and capillary electrophoresis (CE) methods have been developed for the chiral separation of aryloxyphenoxypropanoic acids, achieving baseline resolution of the R- and S-isomers.[8]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral column, such as one with a cyclodextrin or glycopeptide (e.g., teicoplanin) chiral selector, is chosen.[7][8]

  • Mobile Phase Optimization: A suitable mobile phase is developed. For reverse-phase HPLC, this could be a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[9]

  • Detection: A UV detector is commonly used for detection.[9]

  • Analysis: The racemic mixture is injected into the HPLC system. The retention times for the (R)- and (S)-enantiomers are recorded, and the peak areas are used to determine the enantiomeric purity or ratio.

G Racemic_Mixture Racemic Mixture ((R) and (S)) Injection Injection Racemic_Mixture->Injection Chiral_Column Chiral HPLC Column Injection->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Mobile_Phase Mobile Phase Mobile_Phase->Chiral_Column R_Peak (R)-Enantiomer Peak Separation->R_Peak Different Retention S_Peak (S)-Enantiomer Peak Separation->S_Peak Different Retention Detector Detector R_Peak->Detector S_Peak->Detector Chromatogram Chromatogram Detector->Chromatogram

Figure 3: A generalized workflow for the chiral HPLC separation of enantiomers.

Other Chromatographic Techniques

Other methods for chiral separation include thin-layer chromatography (TLC) after derivatization with a chiral agent to form diastereomers.[10]

Conclusion

The distinction between (R)- and (S)-2-acetoxypropanoic acid exemplifies the critical role of stereochemistry in the chemical and biological sciences. Although they share the same molecular formula, their different three-dimensional structures necessitate separate investigations into their synthesis, properties, and biological functions. The selection of stereospecific synthetic routes or efficient resolution methods is paramount for obtaining enantiomerically pure forms. Furthermore, the development of reliable analytical techniques, particularly chiral chromatography, is essential for their quality control and in-depth study. For scientists and professionals in drug development, a comprehensive understanding of the unique attributes of each enantiomer is vital for the creation of safe and effective therapeutic agents. The assumption that a racemic mixture will behave as a simple composite of its components is often invalid and can lead to significant consequences. Therefore, a stereospecific approach to the research and application of chiral molecules like 2-acetoxypropanoic acid is not merely advisable but imperative.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R)-2-(acetyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile and Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds are identified as:

  • Toxic if swallowed [2]

  • Harmful in contact with skin [2]

  • Fatal if inhaled [2]

Given these significant hazards, under no circumstances should this chemical be disposed of down the drain or in regular trash . The primary and only acceptable disposal route is through an approved hazardous waste disposal facility.

Table 1: Chemical Identification

PropertyValue
IUPAC Name (2R)-2-(acetyloxy)propanoic acid
Synonyms (R)-2-acetoxypropanoic acid, (+)-O-Acetyl-D-lactic Acid
CAS Number 18668-00-3
Molecular Formula C₅H₈O₄
Appearance Liquid

The Core Principle: Hazardous Waste Management

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[3]. Due to its toxicological profile, (2R)-2-(acetyloxy)propanoic acid must be managed as a toxic hazardous waste . This necessitates a cradle-to-grave management approach, ensuring the waste is handled safely from the point of generation to its final disposal.

Causality of Disposal Choice:

The high toxicity of this compound, particularly the risk of fatality upon inhalation, precludes simple disposal methods like neutralization and sewer release. While it is a carboxylic acid, its toxic properties are the overriding concern. Neutralization with a base would create a salt, but would not eliminate the inherent toxicity of the molecule, and could potentially create aerosols, increasing the inhalation risk. Therefore, the only responsible choice is complete destruction via methods such as chemical incineration.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of (2R)-2-(acetyloxy)propanoic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves. Inspect them for any signs of degradation before use.

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: Due to the risk of fatal inhalation, all handling of this substance, including for disposal, should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix (2R)-2-(acetyloxy)propanoic acid waste with incompatible materials.

  • Collect liquid waste in a dedicated, properly labeled container.

  • If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated).

Step 3: Containerization and Labeling
  • Use a robust, leak-proof container made of a material compatible with the chemical.

  • The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: (2R)-2-(acetyloxy)propanoic acid

    • The specific hazards: "Toxic," "Harmful"

    • The date when the first waste was added (accumulation start date).

    • Your name, laboratory, and contact information.

Step 4: Temporary Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.

  • Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste transfer.

  • The ultimate disposal method will likely be high-temperature incineration by a licensed hazardous waste disposal company[4][5]. Incineration is a definitive disposal method that breaks down the organic compounds into less harmful components[4][5].

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • If safe to do so, and you are trained, manage the spill.

  • Wear the appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material, such as sand or vermiculite.

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container as hazardous waste and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (2R)-2-(acetyloxy)propanoic acid.

start Waste Generation: (2R)-2-(acetyloxy)propanoic acid ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Work in Fume Hood start->ppe no_drain DO NOT Dispose Down Drain start->no_drain no_trash DO NOT Dispose in Regular Trash start->no_trash segregate Segregate Waste: - Dedicated container - No mixing with incompatibles ppe->segregate containerize Containerize and Label: - 'Hazardous Waste' - Full chemical name - Hazards (Toxic) - Accumulation date - PI Information segregate->containerize store Store in SAA: - Secondary containment - Closed container containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: - Licensed hazardous waste vendor - Likely incineration contact_ehs->disposal

Caption: Disposal workflow for (2R)-2-(acetyloxy)propanoic acid.

Conclusion

The safe and compliant disposal of (2R)-2-(acetyloxy)propanoic acid is a critical responsibility for all laboratory personnel. Due to its significant toxicity, this compound must be treated as a hazardous waste and disposed of through a licensed professional service, with incineration being the most probable method of destruction. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Propanoic acid, 2-(acetyloxy)-, (2R)-

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical reagents requires a protocol-driven mindset where safety is not a checklist, but a deep-seated principle. This guide provides essential, actionable information for the safe handling of Propanoic acid, 2-(acetyloxy)-, (2R)-, a chiral building block often used in organic synthesis. While its common name is (R)-2-Acetoxypropanoic acid, for the purpose of ensuring the highest safety standards, we will align our protocols with the well-documented safety data for its close structural analog, Acetylsalicylic Acid (Aspirin), given their similar hazard profiles as powdered organic acids.[1][2][3][4]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. Propanoic acid, 2-(acetyloxy)-, (2R)-, like acetylsalicylic acid, is a combustible solid powder that presents several health risks upon exposure.[5][6] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

A summary of the key hazards is presented below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[3][5]
Skin IrritationCategory 2Warning H315: Causes skin irritation.[3][7]
Eye IrritationCategory 2AWarning H319: Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[3][5]
CombustibilityNot ClassifiedN/ACombustible Powder; may form explosive dust-air mixtures.[1]

These classifications mandate a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.

Core Directive: Selecting Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task, the quantity of the substance being handled, and the potential for exposure. The fundamental principle is to mitigate the risks identified in the hazard assessment.

Primary Barriers: Foundational PPE for All Tasks

For any work involving Propanoic acid, 2-(acetyloxy)-, (2R)-, the following PPE is the mandatory minimum.

  • Eye and Face Protection: Chemical safety goggles are required to protect against dust particles and potential splashes.[6][8] They must conform to recognized standards such as ANSI Z87.1 in the US or EN 166 in the EU.[9] When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this compound.[9] It is critical to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as hazardous waste.[7]

    • Lab Coat: A flame-resistant lab coat or long-sleeved garment provides a necessary barrier against accidental skin contact with the powder.[8][9] Standard cotton lab coats are sufficient for low-risk manipulations, but a flame-resistant model is preferable given the compound's combustibility.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect the feet from spills.[10]

Respiratory Protection: Mitigating Inhalation Hazards

The fine, crystalline powder nature of this compound poses a significant inhalation risk, which can cause respiratory tract irritation.[1][3] Therefore, engineering controls are the first and most critical line of defense.

  • Engineering Controls: All manipulations that may generate dust—including weighing, transferring, and preparing solutions—must be performed within a certified chemical fume hood or a powder containment hood.[5][7] This ensures that airborne particles are effectively captured and exhausted.

  • Respiratory Masks: If engineering controls are insufficient or not available, or during a large-scale spill cleanup, a NIOSH-approved respirator is required.[9] For fine powders, a fit-tested N95 respirator is the minimum requirement.[11] For higher levels of protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[12]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Prepare to handle Propanoic acid, 2-(acetyloxy)-, (2R)- task_assessment Assess Task: 1. Handling solid powder? 2. Preparing/handling solution? 3. Cleaning a spill? start->task_assessment solid_handling Solid Handling (Weighing, Transfer) task_assessment->solid_handling Solid solution_handling Solution Handling (Mixing, Reactions) task_assessment->solution_handling Solution spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill ppe_base Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solid_handling->ppe_base solution_handling->ppe_base spill_ppe Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Impervious Gown - N95 Respirator or higher spill_cleanup->spill_ppe engineering_control Work inside a certified Chemical Fume Hood? ppe_base->engineering_control fume_hood_yes Proceed with task in Fume Hood engineering_control->fume_hood_yes Yes fume_hood_no Respiratory Protection Required: - Fit-tested N95 Respirator (minimum) engineering_control->fume_hood_no No end_procedure End: Follow post-handling and disposal procedures fume_hood_yes->end_procedure fume_hood_no->end_procedure spill_ppe->end_procedure

Caption: PPE selection workflow for handling Propanoic acid, 2-(acetyloxy)-, (2R)-.

Operational and Disposal Plans

A robust safety plan extends beyond PPE to include detailed operational and disposal protocols. These steps are designed to be self-validating, ensuring safety at every stage of the chemical's lifecycle in the lab.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood.[10] Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE: Put on all required PPE as determined by your task assessment (see diagram above).

  • Chemical Handling:

    • Retrieve the container from its designated storage location. Organic acids should be stored in a dedicated, labeled cabinet, segregated from bases, oxidizers, and other incompatible materials.[13][14][15]

    • Perform all manipulations that could generate dust, such as weighing and transfers, within the fume hood to minimize inhalation exposure.[7][9]

    • Keep the container tightly closed when not in use.[5][7]

  • Post-Handling:

    • Thoroughly clean the work area.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items like gloves in the designated hazardous waste stream.[9]

    • Wash hands thoroughly with soap and water after handling is complete.[5][7]

Emergency Plan: Spill Response

In the event of a spill, a calm and structured response is critical.

  • Evacuation and Notification: Alert colleagues in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood. Notify the laboratory supervisor or designated safety officer.[10]

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.

  • Cleanup (for small, contained spills):

    • Don enhanced PPE, including a respirator, double gloves, and an impervious gown.[9]

    • Gently cover the spill with an absorbent material like sand or vermiculite to avoid making the powder airborne.[16] Do not use compressed air for cleanup.[17]

    • Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[7][9]

    • Wipe the spill area with a damp towel, then decontaminate the surface. Place all cleanup materials into the sealed waste container.[5]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Labeling: All waste containing Propanoic acid, 2-(acetyloxy)-, (2R)-, including empty containers, contaminated PPE, and spill cleanup materials, must be labeled as "Hazardous Waste".[14]

  • Containment: Collect all chemical waste in a designated, sealed, and compatible container.[7][18] Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[7][18] Adhere strictly to all federal, state, and local regulations.[5]

By integrating these expert-validated protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.